molecular formula C21H38O6 B052981 Tricaproin CAS No. 621-70-5

Tricaproin

Numéro de catalogue: B052981
Numéro CAS: 621-70-5
Poids moléculaire: 386.5 g/mol
Clé InChI: MAYCICSNZYXLHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tricaproin, a medium-chain triglyceride (MCT) exclusively composed of caproic acid (C6:0), is a high-purity chemical standard of significant value in biochemical and nutritional research. Its primary application lies in the study of lipid metabolism, where it serves as a well-defined substrate for investigating the enzymatic activity of lipases. Researchers utilize this compound to elucidate the kinetics and specificity of lipid-digesting enzymes, which is crucial for understanding metabolic disorders, digestive processes, and for the development of enzyme-based industrial applications. Furthermore, as a homogeneous MCT, it is an essential compound in nutritional science for probing the distinct metabolic pathways of medium-chain fatty acids compared to long-chain triglycerides. Studies focus on its rapid absorption and hepatic metabolism, providing insights into energy utilization, potential therapeutic diets for malabsorption syndromes, and metabolic health. This reagent is also critical in analytical chemistry as a calibration standard for chromatographic techniques like GC and HPLC, ensuring accurate quantification and characterization of complex lipid mixtures in various biological and synthetic samples.

Propriétés

IUPAC Name

2,3-di(hexanoyloxy)propyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O6/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYCICSNZYXLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060737
Record name Hexanoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Glycerol trihexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

244.00 °C. @ 28.00 mm Hg
Record name Glycerol trihexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00045 mg/mL at 37 °C
Record name Glycerol trihexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

621-70-5
Record name Tricaproin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricaproin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trihexanoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol trihexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIHEXANOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ1Y9R895Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycerol trihexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-25 °C
Record name Glycerol trihexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Tricaproin: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaproin, also known as trihexanoin or glyceryl tricaproate, is a triglyceride of significant interest in the pharmaceutical sciences. It is formed from the esterification of a glycerol (B35011) backbone with three units of hexanoic acid (caproic acid). As a medium-chain triglyceride (MCT), this compound possesses unique physicochemical properties that make it a versatile excipient in drug formulations and a molecule with potential therapeutic activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of this compound, with a focus on its role in drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as 2,3-di(hexanoyloxy)propyl hexanoate.[1] It is a triglyceride obtained by the condensation of each of the three hydroxy groups of glycerol with hexanoic acid.[1][2]

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name 2,3-di(hexanoyloxy)propyl hexanoate[1]
Synonyms Trihexanoin, Caproic triglyceride, Glyceryl tricaproate[3]
CAS Number 621-70-5
Molecular Formula C₂₁H₃₈O₆
Molecular Weight 386.52 g/mol
Physical State Liquid
Melting Point -25 °C
Boiling Point 244.00 °C @ 28.00 mm Hg
Solubility in Water 0.00045 mg/mL at 37 °C

Synthesis of this compound

This compound is typically synthesized through the esterification of glycerol with hexanoic acid. Various methods have been developed to optimize this reaction, including the use of different catalysts and reaction conditions.

Common Synthesis Methods
  • Catalytic Esterification: This is the most prevalent method, involving the reaction of glycerol with three equivalents of hexanoic acid in the presence of an acid catalyst. Catalysts such as a combination of silicon tripolyphosphate and phosphoric acid have been shown to be highly effective. The reaction is typically carried out at elevated temperatures, ranging from 120 to 210 °C.

  • Enzymatic Synthesis: Lipase-catalyzed esterification offers a milder and more selective alternative to chemical catalysis. This method can reduce the formation of by-products.

  • Sonication-Assisted Synthesis: The use of ultrasound can enhance the reaction rate and yield of this compound synthesis.

  • Solvent-Free Synthesis: To minimize environmental impact and simplify purification, solvent-free synthesis methods are being explored.

Example Experimental Protocol: Large-Scale Synthesis of this compound

The following protocol is adapted from a general procedure for the synthesis of medium-chain triglycerides.

Materials:

  • Glycerol

  • Hexanoic (Caproic) acid

  • Calcium oxide (catalyst)

Procedure:

  • To a flask equipped with a condenser and a Dean-Stark trap filled with hexanoic acid, add glycerol (1 equivalent), hexanoic acid (4 equivalents), and calcium oxide.

  • Heat the mixture to 175°C under a partial vacuum for approximately 22 hours.

  • Monitor the reaction for the removal of water.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the residue in hot 95% ethanol (B145695) and filter to remove the catalyst.

  • The filtrate is then cooled to allow for the precipitation of the product. The crude product can be further purified by filtration on silica (B1680970) gel.

Applications in Drug Development

This compound's biocompatibility and ability to solubilize poorly water-soluble drugs make it a valuable component in drug delivery systems. It has also demonstrated potential as a therapeutic agent itself.

This compound as a Drug Delivery Vehicle

This compound can be used to formulate various types of drug delivery systems, such as nanoparticles and nanoemulsions, to enhance the solubility, bioavailability, and targeted delivery of therapeutic agents.

Nanoparticle_Formation_Workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_characterization Purification and Characterization A Dissolve this compound and hydrophobic drug in an organic solvent C Add organic phase dropwise to the aqueous phase under constant stirring A->C B Prepare aqueous phase with a stabilizer (e.g., Pluronic F-68) B->C D Homogenize or sonicate to form a nanoemulsion C->D Mixing E Evaporate the organic solvent under reduced pressure D->E Emulsification F Collect nanoparticles by centrifugation E->F Nanoparticle formation G Wash and lyophilize the nanoparticles F->G Purification H Characterize for size, zeta potential, and drug entrapment G->H Analysis HDAC_Inhibition_Pathway This compound This compound HDAC HDAC1 / HDAC2 This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Hyperacetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin p21 Tumor Suppressor Genes (e.g., p21) Transcription Chromatin->p21 Allows CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

The Core Mechanism of Action of Tricaproin in Lipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaproin, a triglyceride composed of a glycerol (B35011) backbone and three caproic acid (C6:0) molecules, is classified as a medium-chain triglyceride (MCT). Unlike long-chain triglycerides (LCTs), which are predominant in the human diet, MCTs possess unique physicochemical properties that lead to a distinct pathway of digestion, absorption, and metabolism. This guide provides a comprehensive overview of the mechanism of action of this compound in lipid metabolism, consolidating current scientific understanding and presenting it in a manner accessible to researchers and drug development professionals.

Digestion and Absorption of this compound

The metabolic journey of this compound begins in the gastrointestinal tract, where it undergoes rapid hydrolysis.

  • Absorption: Following hydrolysis, the resulting caproic acid and glycerol are readily absorbed by the intestinal mucosa. Unlike long-chain fatty acids, which require micellar solubilization and are re-esterified into triglycerides within enterocytes for packaging into chylomicrons, caproic acid is directly absorbed into the portal venous blood. This direct absorption route is a key feature of MCTs and contributes to their rapid metabolic processing.

Metabolic Fate of Caproic Acid

Once in the portal circulation, caproic acid is transported to the liver, where it is efficiently metabolized.

  • Mitochondrial Uptake: Medium-chain fatty acids like caproic acid can cross the inner mitochondrial membrane independently of the carnitine palmitoyltransferase (CPT) shuttle system, which is obligatory for long-chain fatty acids. This carnitine-independent transport further accelerates their entry into the mitochondrial matrix for subsequent oxidation.

  • β-Oxidation: Inside the mitochondria, caproic acid undergoes β-oxidation. This catabolic process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO2 and water, generating a significant amount of ATP. The rapid oxidation of caproic acid makes this compound a readily available energy source.

Mechanism of Action on Lipid Metabolism

The metabolic products of this compound, particularly caproic acid and the resulting increase in cellular energy status, exert significant regulatory effects on key pathways of lipid metabolism.

AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes. Evidence suggests that medium-chain fatty acids can activate AMPK.

  • Mechanism of Activation: The increased ratio of AMP/ATP resulting from the rapid β-oxidation of caproic acid is a primary trigger for AMPK activation. In bovine hepatocytes, non-esterified fatty acids, including medium-chain fatty acids, have been shown to increase AMPKα phosphorylation[2].

  • Downstream Effects of AMPK Activation: Once activated, AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC). Inactivation of ACC leads to a decrease in the levels of malonyl-CoA, a critical substrate for fatty acid synthesis and a potent inhibitor of CPT1. The reduction in malonyl-CoA relieves the inhibition on CPT1, thereby promoting the transport of long-chain fatty acids into the mitochondria for β-oxidation. Studies in HepG2 cells have shown that AMPK activation leads to reduced fatty acid synthesis and increased fatty acid oxidation[3][4].

SREBP-1c Signaling

Sterol regulatory element-binding protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis, controlling the expression of genes encoding key enzymes such as fatty acid synthase (FAS) and ACC.

  • Inhibition of SREBP-1c: Polyunsaturated fatty acids have been shown to suppress SREBP-1c expression and proteolytic activation[5]. While direct evidence for caproic acid's effect on SREBP-1c is less clear, the activation of AMPK by medium-chain fatty acids can indirectly lead to the downregulation of SREBP-1c. Activated AMPK can inhibit the mTORC1 signaling pathway, which is known to be an upstream activator of SREBP-1c.

  • Consequences of SREBP-1c Inhibition: The suppression of SREBP-1c leads to a coordinated downregulation of lipogenic gene expression, including FASN and ACACA. This results in a decrease in de novo lipogenesis, thereby reducing the synthesis of new fatty acids and triglycerides.

Fatty Acid Oxidation and Lipogenesis

The net effect of this compound metabolism is a shift in the balance between fatty acid oxidation and lipogenesis, favoring catabolism.

  • Upregulation of Fatty Acid Oxidation: The activation of AMPK and the subsequent decrease in malonyl-CoA levels lead to an increase in the activity of CPT1, the rate-limiting enzyme for the entry of long-chain fatty acids into mitochondria for β-oxidation. Studies have shown that medium-chain fatty acids can increase the expression of CPT1A in HepG2 cells.

  • Downregulation of Lipogenesis: The inhibition of SREBP-1c and the direct inactivation of ACC by AMPK lead to a significant reduction in the rate of de novo fatty acid synthesis.

Potential Interaction with PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and lipid metabolism. Some fatty acids can act as ligands for PPARs.

  • PPARγ Agonism: There is evidence that medium-chain fatty acids can activate PPARγ. Activation of PPARγ can influence the expression of a wide range of genes involved in lipid metabolism. However, the role of PPARγ in the context of this compound's overall effect on lipid metabolism is complex and may be cell-type specific. While some studies suggest PPARγ activation can promote lipogenesis, others indicate a role in improving insulin (B600854) sensitivity, which would indirectly affect lipid metabolism. Further research is needed to fully elucidate the role of PPARγ in the metabolic effects of caproic acid.

Data Presentation

Table 1: Quantitative Data from Lipase-Catalyzed Interesterification of this compound and Trilinolein (B126924)

Lipase (B570770)Substrate Mole Ratio (Trilinolein:this compound)Temperature (°C)ProductYield (mol%)
IM 601:245Dicaproyllinolein (C33)53.5
IM 601:245Monocaproyldilinolein (C45)22.2
SP 4351:255Dicaproyllinolein (C33)41
SP 4351:255Monocaproyldilinolein (C45)18
IM 601:2 (Trilinolein:Caproic Acid)45Dicaproyllinolein (C33)62.9

Table 2: In Vivo Effects of Tricaprin (B1683028) Administration in Dogs (Data adapted for this compound context)

Tricaprin DoseTime PointTotal Capric Acid (μg/mL)Esterified Capric Acid (% of Total)
150 mg/kg1 h (Day 1)~1575.5
1500 mg/kg1 h (Day 1)~10060.3
150 mg/kg2-4 h (Day 7)~20-
1500 mg/kg2-4 h (Day 7)~120-

Note: This data is from a study on tricaprin (C10:0 triglyceride) and is presented here as an illustrative example of the in vivo kinetics of a medium-chain triglyceride. The peak concentration and esterification percentage may vary for this compound.

Experimental Protocols

In Vitro Lipase-Catalyzed Interesterification of this compound
  • Objective: To determine the products and yields of the interesterification reaction between this compound and another triglyceride (e.g., trilinolein) using different lipases.

  • Materials:

    • This compound

    • Trilinolein

    • Immobilized lipases (e.g., IM 60 from Rhizomucor miehei, SP 435 from Candida antarctica)

    • Hexane (solvent)

    • Orbital shaking water bath

    • HPLC with an evaporative light-scattering detector

    • Pancreatic lipase

    • Gas chromatograph (GC)

  • Procedure:

    • Prepare a reaction mixture containing a specific mole ratio of trilinolein and this compound (e.g., 1:2) in hexane.

    • Add a known amount of the immobilized lipase to the mixture.

    • Incubate the reaction mixture in an orbital shaking water bath at a specific temperature (e.g., 45°C for IM 60, 55°C for SP 435) for a defined period.

    • Analyze the reaction products by reverse-phase HPLC with an evaporative light-scattering detector to quantify the different triglyceride species formed.

    • To identify the fatty acids at the sn-2 position, hydrolyze the product mixture with pancreatic lipase and analyze the resulting fatty acids by GC.

In Vivo Study of this compound on Plasma Lipid Profile
  • Objective: To investigate the effect of oral administration of this compound on the plasma lipid profile of a model organism (e.g., rats).

  • Materials:

    • This compound

    • Experimental animals (e.g., male Wistar rats)

    • Oral gavage needles

    • Blood collection supplies (e.g., capillary tubes, centrifuge)

    • Assay kits for measuring plasma triglycerides and cholesterol

  • Procedure:

    • Acclimate the animals to the experimental conditions.

    • Divide the animals into a control group (receiving a vehicle, e.g., water or corn oil) and a treatment group (receiving this compound).

    • Administer a single dose or repeated doses of this compound to the treatment group via oral gavage. The dosage should be determined based on the study objectives.

    • Collect blood samples from the animals at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) to assess the postprandial lipemic response.

    • Separate the plasma by centrifugation.

    • Measure the concentrations of plasma triglycerides and total cholesterol using commercially available assay kits.

    • Analyze the data to determine the effect of this compound on the plasma lipid profile compared to the control group.

In Vitro Measurement of Fatty Acid β-Oxidation in Hepatocytes
  • Objective: To determine the effect of caproic acid on the rate of fatty acid β-oxidation in cultured hepatocytes.

  • Materials:

    • Cultured hepatocytes (e.g., HepG2 cells)

    • Caproic acid

    • Radiolabeled long-chain fatty acid (e.g., [1-¹⁴C]palmitic acid)

    • Bovine serum albumin (BSA)

    • Scintillation counter

  • Procedure:

    • Culture hepatocytes to confluency in appropriate culture plates.

    • Pre-incubate the cells with different concentrations of caproic acid for a specified period.

    • Prepare a reaction mixture containing BSA-complexed [1-¹⁴C]palmitic acid.

    • Add the reaction mixture to the cells and incubate for a defined time.

    • Stop the reaction and separate the acid-soluble metabolites (which include the radiolabeled acetyl-CoA produced from β-oxidation) from the unoxidized fatty acids.

    • Measure the radioactivity of the acid-soluble fraction using a scintillation counter.

    • Calculate the rate of fatty acid β-oxidation and compare the rates between control and caproic acid-treated cells.

Mandatory Visualization

Signaling_Pathway_this compound cluster_digestion Digestion & Absorption cluster_metabolism Hepatic Metabolism This compound This compound Lipase Pancreatic Lipase This compound->Lipase Caproic_Acid_Glycerol Caproic Acid + Glycerol Lipase->Caproic_Acid_Glycerol Portal_Vein Portal Vein Caproic_Acid_Glycerol->Portal_Vein Caproic_Acid_Hepatocyte Caproic Acid Portal_Vein->Caproic_Acid_Hepatocyte Mitochondrion Mitochondrion Caproic_Acid_Hepatocyte->Mitochondrion Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation Carnitine- independent Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA AMP_ATP_Ratio ↑ AMP/ATP Ratio Beta_Oxidation->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates ACC ACC (Active) AMPK->ACC Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits pACC p-ACC (Inactive) Malonyl_CoA ↓ Malonyl-CoA CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes

Caption: this compound Digestion and Metabolic Signaling Pathway.

Experimental_Workflow_InVivo cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Analysis Animals Rodents (e.g., Rats) Acclimation Acclimation Period Animals->Acclimation Grouping Grouping (Control vs. This compound) Acclimation->Grouping Gavage_Control Oral Gavage (Vehicle) Grouping->Gavage_Control Control Group Gavage_this compound Oral Gavage (this compound) Grouping->Gavage_this compound Treatment Group Blood_Collection Serial Blood Sampling Gavage_Control->Blood_Collection Gavage_this compound->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Lipid_Assay Plasma Triglyceride & Cholesterol Assays Plasma_Separation->Lipid_Assay Data_Analysis Data Analysis & Comparison Lipid_Assay->Data_Analysis

Caption: In Vivo Experimental Workflow for this compound Study.

Conclusion

This compound, as a medium-chain triglyceride, exhibits a distinct metabolic profile compared to long-chain triglycerides. Its rapid hydrolysis and direct absorption of caproic acid into the portal circulation lead to efficient hepatic β-oxidation. The resulting shift in cellular energy status, characterized by an increased AMP/ATP ratio, activates AMPK. This activation, in turn, orchestrates a metabolic reprogramming that favors fatty acid oxidation over lipogenesis through the inhibition of ACC and the downregulation of the SREBP-1c signaling pathway. These mechanisms underscore the potential of this compound and other MCTs as modulators of lipid metabolism, with implications for nutritional strategies and therapeutic interventions in metabolic disorders. Further research is warranted to fully elucidate the quantitative effects of this compound on specific gene expression profiles and its long-term metabolic consequences in various physiological and pathological states.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tricaproin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricaproin, a triglyceride derived from the esterification of glycerol (B35011) with three molecules of caproic acid, is a compound of increasing interest in various scientific and industrial fields.[1] Its unique properties as a medium-chain triglyceride (MCT) contribute to its diverse applications, including its use as an insect repellent, an emollient in cosmetics, and a potential vehicle for drug delivery.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with tabulated data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical Identity

  • IUPAC Name: 2,3-di(hexanoyloxy)propyl hexanoate[1]

  • Synonyms: Trihexanoin, Caproic triglyceride, Glyceryl tricaproate, Glycerol trihexanoate

  • CAS Number: 621-70-5

  • Molecular Formula: C₂₁H₃₈O₆

  • Molecular Weight: 386.52 g/mol

  • Chemical Structure: this compound is a triester of glycerol and hexanoic (caproic) acid.

Physical Properties

This compound is typically a colorless to light yellow, clear liquid with a mild fatty odor at room temperature. A summary of its key physical properties is presented in the table below.

PropertyValueReference(s)
Physical State Liquid
Color Colorless to light yellow
Melting Point -25 °C (-13 °F)
Boiling Point 244 °C (471 °F) at 28 mmHg
Density 0.98 g/mL (lit.)
Refractive Index (n20/D) 1.442
Solubility in Water 0.00045 mg/mL at 37 °C
Solubility in Organic Solvents Soluble in alcohol and ether
logP (o/w) 6.330 (estimated)

Chemical Properties

  • Hydrolysis: As a triglyceride, this compound can be hydrolyzed to yield glycerol and three molecules of caproic acid. This reaction can be catalyzed by acids, bases, or enzymes such as lipases.

  • Esterification: this compound is synthesized through the esterification of glycerol with hexanoic acid.

  • Stability: this compound is a relatively stable compound under normal conditions. However, it can undergo oxidation over time, especially when exposed to heat, light, and oxygen.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of triglycerides like this compound.

Determination of Melting Point

The capillary tube method is commonly employed to determine the melting point of fats and oils.

Methodology:

  • A small, molten sample of this compound is drawn into a capillary tube.

  • The capillary tube is then cooled to solidify the sample.

  • The tube is attached to a thermometer and immersed in a temperature-controlled water or oil bath.

  • The bath is heated slowly, and the temperature at which the solid this compound becomes a clear liquid is recorded as the melting point.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation method or a micro-method with a Thiele tube.

Methodology (Thiele Tube):

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be measured using a pycnometer or a hydrometer.

Methodology (Pycnometer):

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with this compound, and its mass is measured again.

  • The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring its mass.

  • The density of this compound is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids like this compound.

Methodology:

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium solubility method.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • The solution is then filtered to remove the undissolved this compound.

  • The concentration of this compound in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

Metabolic Signaling Pathway of Medium-Chain Triglycerides

As a medium-chain triglyceride, the metabolites of this compound are known to influence key cellular signaling pathways involved in energy metabolism. Upon hydrolysis, the released caproic acid is transported to the liver and undergoes β-oxidation. This process can influence the AMP-activated protein kinase (AMPK) and the Akt signaling pathways, which play crucial roles in regulating mitochondrial biogenesis and overall energy homeostasis.

MCT_Metabolism_Signaling_Pathway This compound This compound (MCT) Hydrolysis Lipase-mediated Hydrolysis This compound->Hydrolysis CaproicAcid Caproic Acid (MCFA) Hydrolysis->CaproicAcid BetaOxidation β-Oxidation (Mitochondria) CaproicAcid->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA AMPK AMPK AcetylCoA->AMPK Activates Akt Akt AcetylCoA->Akt Influences MitoBiogenesis Mitochondrial Biogenesis AMPK->MitoBiogenesis Promotes EnergyMetabolism Energy Metabolism AMPK->EnergyMetabolism Regulates Akt->EnergyMetabolism Regulates

Caption: Metabolic fate of this compound and its influence on cellular signaling.

Experimental Workflow: Synthesis of this compound

The primary method for synthesizing this compound is the direct esterification of glycerol with hexanoic acid.

Tricaproin_Synthesis_Workflow Start Start Reactants Combine Glycerol and Hexanoic Acid (1:3 molar ratio) Start->Reactants Catalyst Add Acid Catalyst (e.g., p-toluenesulfonic acid) Reactants->Catalyst Heat Heat under Reflux with Water Removal Catalyst->Heat Monitor Monitor Reaction Progress (e.g., by TLC or GC) Heat->Monitor Monitor->Heat Incomplete Workup Reaction Work-up: Neutralization and Washing Monitor->Workup Complete Purification Purification: Distillation or Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, GC-MS) Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis and purification of this compound.

Experimental Workflow: Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity and quantifying the amount of this compound in a sample.

GC_Analysis_Workflow Start Start SamplePrep Sample Preparation: Dissolve in appropriate solvent (e.g., hexane) Start->SamplePrep Injection Inject Sample into GC SamplePrep->Injection Separation Separation on Capillary Column (e.g., nonpolar phase) Injection->Separation Detection Detection by FID or MS Separation->Detection DataAnalysis Data Analysis: Peak integration and quantification Detection->DataAnalysis Report Generate Report DataAnalysis->Report End End Report->End

References

Tricaproin: A Medium-Chain Triglyceride with Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tricaproin, a triacylglycerol composed of a glycerol (B35011) backbone and three caproic acid molecules, is a medium-chain triglyceride (MCT) with unique physicochemical and metabolic properties that distinguish it from more common long-chain triglycerides (LCTs). Its rapid hydrolysis, absorption, and metabolism offer a readily available energy source and generate bioactive metabolites with potential therapeutic applications. This technical guide provides an in-depth overview of this compound's role as an MCT, detailing its metabolic pathways, summarizing key quantitative data, outlining experimental protocols for its study, and exploring its emerging therapeutic applications in metabolic disorders and oncology.

Introduction

Medium-chain triglycerides (MCTs) are a class of dietary fats characterized by fatty acid chains containing 6 to 12 carbon atoms. This compound, also known as glyceryl tricaproate, is a triglyceride of caproic acid (C6:0), placing it at the shorter end of the MCT spectrum.[1] Unlike LCTs, which require a more complex process of digestion and absorption involving chylomicron formation, MCTs like this compound are more rapidly hydrolyzed and absorbed directly into the portal circulation, leading to efficient hepatic metabolism.[1] This distinct metabolic fate underpins many of this compound's physiological effects and therapeutic potential.

This guide will delve into the core technical aspects of this compound, providing researchers and drug development professionals with a comprehensive resource to understand and leverage its properties.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental to its application in research and drug formulation.

PropertyValueReference
Molecular Formula C21H38O6[1]
Molecular Weight 386.52 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Solubility Soluble in organic solvents, limited solubility in water
Synonyms Glyceryl tricaproate, Trihexanoin, Caproic triglyceride

Metabolism of this compound

The metabolic pathway of this compound is central to its biological activity. The process can be broadly divided into digestion and absorption, followed by hepatic and peripheral metabolism of its constituent parts: glycerol and caproic acid.

Digestion and Absorption

This compound undergoes rapid hydrolysis in the gastrointestinal tract, a process initiated by lingual and gastric lipases and completed by pancreatic lipase (B570770) in the small intestine.

Digestion_and_Absorption This compound This compound (in small intestine) Hydrolysis Hydrolysis This compound->Hydrolysis Caproic_Acid 3x Caproic Acid Hydrolysis->Caproic_Acid Glycerol Glycerol Hydrolysis->Glycerol Portal_Vein Portal Vein (to Liver) Caproic_Acid->Portal_Vein Glycerol->Portal_Vein

Figure 1: Digestion and absorption of this compound.

Unlike long-chain fatty acids, the resulting caproic acid and glycerol are readily absorbed by intestinal epithelial cells and transported directly to the liver via the portal vein. This circumvents the lymphatic system and chylomicron formation, leading to rapid systemic availability.

Hepatic Metabolism and Ketogenesis

In the liver, caproic acid and glycerol enter distinct metabolic pathways.

  • Glycerol Metabolism: Glycerol is phosphorylated to glycerol-3-phosphate, which can then be converted to dihydroxyacetone phosphate (B84403) (DHAP). DHAP is an intermediate in both glycolysis and gluconeogenesis, allowing it to be used for energy production or glucose synthesis.

  • Caproic Acid Metabolism: Caproic acid undergoes β-oxidation within the mitochondria to produce acetyl-CoA. Due to its medium-chain length, its entry into the mitochondria is independent of the carnitine shuttle, further accelerating its metabolism. The resulting acetyl-CoA can then enter the citric acid cycle for ATP production or be used for the synthesis of ketone bodies (ketogenesis), especially under conditions of low carbohydrate availability.

Hepatic_Metabolism cluster_portal_vein From Portal Vein cluster_hepatocyte Hepatocyte Caproic_Acid_PV Caproic Acid Caproic_Acid_Metabolism Caproic Acid Metabolism (β-oxidation) Caproic_Acid_PV->Caproic_Acid_Metabolism Glycerol_PV Glycerol Glycerol_Metabolism Glycerol Metabolism Glycerol_PV->Glycerol_Metabolism Glycolysis Glycolysis Glycerol_Metabolism->Glycolysis Gluconeogenesis Gluconeogenesis Glycerol_Metabolism->Gluconeogenesis Acetyl_CoA Acetyl-CoA Caproic_Acid_Metabolism->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle (ATP Production) Acetyl_CoA->Citric_Acid_Cycle Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Ketone_Bodies Ketone Bodies (Acetoacetate, β-hydroxybutyrate) Ketogenesis->Ketone_Bodies Bloodstream Bloodstream Ketone_Bodies->Bloodstream Export to Bloodstream

Figure 2: Hepatic metabolism of this compound components.

The production of ketone bodies from caproic acid is a key aspect of this compound's bioactivity, providing an alternative energy source for extrahepatic tissues, including the brain and heart, particularly when glucose utilization is impaired.

Therapeutic Applications and Mechanisms of Action

The unique metabolic properties of this compound and its metabolites have led to the investigation of its therapeutic potential in various disease contexts.

Triglyceride Deposit Cardiomyovasculopathy (TGCV)

TGCV is a rare genetic disorder characterized by the accumulation of triglycerides in cardiac and vascular tissues due to deficient intracellular lipolysis. While clinical trial data for this compound in TGCV is not yet available, studies on the closely related MCT, tricaprin (B1683028) (glyceryl tridecanoate), have shown promising results. Oral administration of tricaprin has been demonstrated to improve myocardial lipolysis and reduce triglyceride accumulation in a mouse model of TGCV. A clinical trial involving patients with idiopathic TGCV showed that oral administration of 1.5 g/day of CNT-01 (tricaprin) for 8 weeks significantly improved the myocardial washout rate of a fatty acid analog, indicating enhanced lipolysis.

Quantitative Data from a Tricaprin Clinical Trial in TGCV:

ParameterPlacebo Group (change from baseline)CNT-01 (Tricaprin) Group (change from baseline)p-valueReference
BMIPP Washout Rate (%) -0.26 ± 3.287.08 ± 3.280.035

BMIPP (123I-β-methyl-p-iodophenyl-pentadecanoic acid) is a radiolabeled fatty acid analog used to assess myocardial fatty acid metabolism.

The proposed mechanism involves providing an alternative energy source (medium-chain fatty acids) that can be metabolized more efficiently in the context of impaired long-chain fatty acid metabolism.

Oncology

Recent research has highlighted a potential role for this compound and its metabolite, caproic acid, in cancer therapy through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

While direct IC50 values for this compound are not widely published, studies on other HDAC inhibitors demonstrate the potency of this class of compounds. The inhibitory effect of caproic acid on HDACs suggests that this compound could act as a pro-drug, delivering this bioactive metabolite to cancer cells.

HDAC_Inhibition cluster_cell Cancer Cell This compound This compound Hydrolysis Intracellular Hydrolysis This compound->Hydrolysis Caproic_Acid Caproic Acid Hydrolysis->Caproic_Acid HDAC Histone Deacetylase (HDAC) Caproic_Acid->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 3: Proposed mechanism of this compound-mediated HDAC inhibition.

Experimental Protocols

The following are generalized protocols for key experiments related to the study of this compound. These should be adapted and optimized for specific research questions and experimental systems.

In Vitro Hydrolysis of this compound by Pancreatic Lipase

Objective: To determine the rate of this compound hydrolysis by pancreatic lipase.

Materials:

  • This compound

  • Porcine pancreatic lipase

  • Tris-HCl buffer (pH 8.0)

  • Bile salts

  • Calcium chloride

  • Free fatty acid assay kit

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol).

  • Prepare a reaction mixture containing Tris-HCl buffer, bile salts, and calcium chloride.

  • Add the this compound stock solution to the reaction mixture to form an emulsion.

  • Initiate the reaction by adding a known amount of pancreatic lipase.

  • Incubate the reaction at 37°C with constant stirring.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a lipase inhibitor or by heat inactivation).

  • Measure the concentration of released free fatty acids in each aliquot using a commercially available assay kit.

  • Calculate the rate of hydrolysis from the slope of the linear portion of the free fatty acid concentration versus time plot.

Assessment of this compound's Effect on Cancer Cell Viability (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., colorectal carcinoma cell line HCT-116)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability assay reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

IC50_Workflow Start Seed Cancer Cells in 96-well plate Prepare_this compound Prepare Serial Dilutions of this compound Start->Prepare_this compound Treat_Cells Treat Cells with This compound Prepare_this compound->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Measure Measure Absorbance/ Fluorescence Add_Reagent->Measure Calculate Calculate % Viability Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Figure 4: Experimental workflow for IC50 determination.

Conclusion and Future Directions

This compound, as a medium-chain triglyceride, presents a compelling profile for therapeutic development. Its rapid metabolism and the bioactive nature of its constituent, caproic acid, open avenues for its application in diverse pathological conditions, from rare metabolic disorders to oncology. The ability of caproic acid to act as an HDAC inhibitor is a particularly exciting area for further research.

Future investigations should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of this compound in humans. More extensive clinical trials are needed to validate the promising preclinical and preliminary clinical findings, particularly in the context of TGCV and various cancers. Furthermore, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and target-specific delivery. The in-depth understanding of this compound's mechanisms of action will be crucial for its successful translation into clinical practice and for the development of next-generation MCT-based therapeutics.

References

An In-depth Technical Guide to Tricaproin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricaproin, a triglyceride composed of glycerol (B35011) and three units of caproic acid (hexanoic acid), is a versatile molecule with applications ranging from a research tool in lipid metabolism to a potential therapeutic agent and drug delivery vehicle. Its unique properties as a medium-chain triglyceride (MCT) allow for rapid absorption and distinct metabolic pathways compared to long-chain triglycerides. This technical guide provides an in-depth overview of this compound's physicochemical properties, its role in inhibiting histone deacetylase signaling, and detailed experimental protocols relevant to its study in a drug development context.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 621-70-5[1][2][3][4]
Molecular Weight 386.52 g/mol [5]
Molecular Formula C₂₁H₃₈O₆
Synonyms Glyceryl trihexanoate, Trihexanoin, Caproic triglyceride
Appearance Liquid
Melting Point -25 °C
Boiling Point 244.0 °C at 28.00 mm Hg
Solubility in Water 0.00045 mg/mL at 37 °C

Signaling Pathway: Inhibition of Class-I Histone Deacetylases

Recent research has identified this compound as an inhibitor of Class-I Histone Deacetylases (HDACs), revealing a potential mechanism for its observed anti-cancer effects. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting Class-I HDACs, this compound promotes histone hyperacetylation, which in turn leads to the re-expression of these silenced genes, ultimately inducing apoptosis (programmed cell death) in cancer cells.

Tricaproin_HDAC_Inhibition_Pathway This compound This compound HDAC Class-I Histone Deacetylases (HDACs) This compound->HDAC Inhibits AcetylatedHistones Acetylated Histones (Hyperacetylation) HDAC->AcetylatedHistones Deacetylates Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin leads to AcetylatedHistones->Histones Acetylation OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin leads to TSG Tumor Suppressor Genes OpenChromatin->TSG Allows expression of Apoptosis Apoptosis TSG->Apoptosis Induces

This compound's inhibition of Class-I HDACs leads to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used to assess the cytotoxic effects of compounds on adherent cancer cell lines.

Objective: To determine the effect of this compound on the viability of adherent cancer cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HCT-116, HCT-15)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) cold solution

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure exponential growth during the experiment. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings and calculate the percentage of cell viability relative to the vehicle control.

Histone Deacetylase (HDAC) Activity Assay

This protocol provides a general framework for measuring the inhibitory effect of this compound on HDAC activity using a fluorometric assay kit.

Objective: To quantify the inhibitory potential of this compound on Class-I HDAC activity.

Materials:

  • Fluorometric HDAC Activity Assay Kit (e.g., from Cayman Chemical or similar)

  • HeLa nuclear extract (or other source of HDACs)

  • This compound solution at various concentrations

  • Trichostatin A (TSA) as a positive control inhibitor

  • 96-well black plates suitable for fluorescence measurements

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the assay kit. This typically includes the HDAC substrate, developer, and assay buffer.

  • Assay Setup: In a 96-well black plate, add the HDAC assay buffer, the source of HDAC enzyme (e.g., HeLa nuclear extract), and either this compound at various concentrations, the positive control inhibitor (TSA), or a vehicle control.

  • Reaction Initiation: Initiate the deacetylase reaction by adding the HDAC fluorometric substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the deacetylation reaction to occur.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution provided in the kit. The developer contains an enzyme that cleaves the deacetylated substrate, releasing the fluorescent molecule.

  • Fluorescence Measurement: Incubate for a further period (e.g., 15 minutes) at room temperature, and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound by comparing the fluorescence signal to the vehicle control and the positive control inhibitor.

Formulation of this compound-Based Nanoemulsion for Drug Delivery

This protocol outlines a method for preparing a this compound-based nanoemulsion, which can be used to encapsulate and deliver hydrophobic drugs.

Objective: To formulate a stable oil-in-water (O/W) nanoemulsion using this compound as the oil phase.

Materials:

  • This compound (oil phase)

  • A suitable surfactant (e.g., Tween 80, Cremophor EL)

  • A suitable co-surfactant (e.g., Transcutol P, PEG 400)

  • A hydrophobic drug to be encapsulated

  • Deionized water

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Component Screening: Determine the solubility of the hydrophobic drug in various oils (including this compound), surfactants, and co-surfactants to select the most suitable excipients.

  • Preparation of the Organic Phase: Accurately weigh the selected surfactant and co-surfactant and mix them to form the Sₘᵢₓ (surfactant-co-surfactant mixture). Dissolve the hydrophobic drug in this Sₘᵢₓ with gentle heating and vortexing if necessary. Then, add the required amount of this compound to this mixture to form a clear and homogenous organic phase.

  • Construction of Pseudo-Ternary Phase Diagram: To identify the nanoemulsion region, construct a pseudo-ternary phase diagram. This is done by titrating the organic phase with the aqueous phase (deionized water) at different weight ratios of oil to Sₘᵢₓ (e.g., from 1:9 to 9:1). The mixtures are vortexed after each addition of the aqueous phase, and the formation of a clear or slightly bluish, transparent, and easily flowable liquid indicates the formation of a nanoemulsion.

  • Formulation Selection and Preparation: Select a formulation from the nanoemulsion region of the phase diagram with the desired characteristics (e.g., high drug loading, low surfactant concentration). Prepare the final nanoemulsion by slowly adding the aqueous phase to the organic phase under constant magnetic stirring.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

    • Zeta Potential: Determine using electrophoretic light scattering to assess the stability of the nanoemulsion.

    • Drug Entrapment Efficiency: Quantify by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and measuring the drug concentration in the supernatant.

    • In Vitro Drug Release: Perform using a dialysis bag method in a suitable release medium.

This workflow provides a systematic approach to developing and characterizing a this compound-based nanoemulsion for drug delivery applications.

Nanoemulsion_Workflow cluster_char Characterization Steps Start Start: Drug Delivery System Formulation Screening 1. Component Screening (Solubility Studies) Start->Screening OrganicPhase 2. Prepare Organic Phase (this compound + Sₘᵢₓ + Drug) Screening->OrganicPhase PhaseDiagram 3. Construct Pseudo-Ternary Phase Diagram OrganicPhase->PhaseDiagram Formulation 4. Select and Prepare Nanoemulsion Formulation PhaseDiagram->Formulation Characterization 5. Characterization Formulation->Characterization DLS Droplet Size (DLS) Zeta Zeta Potential EE Entrapment Efficiency Release In Vitro Release End End: Optimized Nanoemulsion

Workflow for this compound-based nanoemulsion formulation.

References

Unveiling the Anticancer Potential of Tricaproin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricaproin, a triglyceride composed of a glycerol (B35011) backbone and three caproic acid (hexanoic acid) moieties, has emerged as a molecule of interest in oncology research.[1][2] Primarily isolated from the leaves of Simarouba glauca, also known as the paradise tree, this compound has demonstrated significant anticancer properties, particularly against colorectal carcinoma.[1][2][3] this compound's mechanism of action is multifaceted, primarily revolving around its function as a histone deacetylase (HDAC) inhibitor, which subsequently triggers a cascade of events leading to cancer cell death. This technical guide provides an in-depth overview of the anticancer properties of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of quantitative data, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anticancer effects through a coordinated series of molecular events, primarily initiated by the inhibition of Class-I Histone Deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, altering chromatin structure and gene expression, which in turn induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Furthermore, this compound treatment has been shown to elevate levels of reactive oxygen species (ROS), contributing to its cytotoxic effects.

Histone Deacetylase (HDAC) Inhibition

This compound functions as a prodrug, releasing its active component, hexanoic acid, which is structurally similar to the known HDAC inhibitor sodium butyrate. By inhibiting the activity of Class-I HDACs, this compound prevents the removal of acetyl groups from histone proteins. This leads to a more open chromatin structure, allowing for the transcription of genes that can suppress tumor growth.

Induction of Apoptosis

The primary consequence of HDAC inhibition by this compound is the induction of apoptosis in cancer cells. This process is mediated through the intrinsic, or mitochondrial, pathway. Key events in this pathway include:

  • Modulation of Bcl-2 Family Proteins: HDAC inhibition alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) proteins of the Bcl-2 family. An increase in the Bax/Bcl-xL ratio leads to mitochondrial outer membrane permeabilization.

  • Caspase Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) are activated, leading to the cleavage of cellular substrates and the execution of apoptosis.

Generation of Reactive Oxygen Species (ROS)

This compound treatment has been observed to increase the intracellular levels of ROS. Elevated ROS can induce cellular damage and further promote apoptosis. The interplay between HDAC inhibition, ROS generation, and apoptosis is a critical aspect of this compound's anticancer activity.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily at the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins, including the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and the upregulation of the CDK inhibitor p21. This arrest prevents cancer cells from progressing through the cell cycle and proliferating.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound have been quantified in various studies, primarily using colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an anticancer agent.

Cell LineCancer TypeCompoundTime Point (hours)IC50 (µM)Reference
HCT-116Colorectal CarcinomaThis compound24150.0 ± 12.5
HCT-116Colorectal CarcinomaThis compound4875.0 ± 8.7
HCT-116Colorectal CarcinomaThis compound7250.0 ± 5.4
HCT-15Colorectal CarcinomaThis compound24500.0 ± 25.1
HCT-15Colorectal CarcinomaThis compound48250.0 ± 18.9
HCT-15Colorectal CarcinomaThis compound72125.0 ± 11.3
BEAS-2BNormal BronchialThis compound24, 48, 72> 1000

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HCT-116, HCT-15) and a normal cell line (e.g., BEAS-2B)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 7.8–1000 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • Cell Fixation: After the incubation period, gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • 24-well plates or chamber slides

  • Cancer cell lines

  • This compound

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Culture and Treatment: Seed cells in 24-well plates or chamber slides and treat with this compound at the desired concentrations and time points.

  • Staining: After treatment, remove the medium and wash the cells with PBS. Add a mixture of AO and EB (e.g., 1 µL of each stock solution in 100 µL of PBS) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Visualization: Observe the cells under a fluorescence microscope.

    • Viable cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus with intact structure.

  • Quantification: Count the number of viable, apoptotic, and necrotic cells in several random fields to determine the percentage of apoptotic cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • 96-well plates

  • Cancer cell lines

  • This compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)

  • Reaction buffer

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Cell Lysis: Treat cells with this compound, then harvest and lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Colorimetric assay: Measure the absorbance at 405 nm.

    • Fluorometric assay: Measure the fluorescence with excitation at 380 nm and emission at 420-460 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Western Blot Analysis for Apoptosis and Cell Cycle Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-xL, anti-caspase-3, anti-PARP, anti-cyclin D1, anti-CDK4, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the anticancer activity of this compound.

Tricaproin_Mechanism This compound This compound HexanoicAcid Hexanoic Acid This compound->HexanoicAcid Metabolism HDACs Class-I HDACs HexanoicAcid->HDACs Inhibition ROS ROS Generation ↑ HexanoicAcid->ROS HistoneAcetylation Histone Acetylation ↑ HDACs->HistoneAcetylation Inhibition of Deacetylation GeneExpression Tumor Suppressor Gene Expression ↑ HistoneAcetylation->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest GeneExpression->CellCycleArrest ROS->Apoptosis

Figure 1: Overview of the anticancer mechanism of this compound.

Apoptosis_Pathway cluster_HDAC_Inhibition HDAC Inhibition cluster_Mitochondria Mitochondrial Pathway cluster_Caspase_Cascade Caspase Cascade This compound This compound Bcl2_Family Bax ↑ Bcl-xL ↓ This compound->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Family->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: this compound-induced intrinsic apoptosis pathway.

Cell_Cycle_Arrest_Pathway This compound This compound p21 p21 Expression ↑ This compound->p21 CyclinD1_CDK4 Cyclin D1 / CDK4 Complex This compound->CyclinD1_CDK4 Downregulation p21->CyclinD1_CDK4 Inhibition Rb Rb Phosphorylation ↓ CyclinD1_CDK4->Rb E2F E2F Release ↓ Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition CellCycleArrest G0/G1 Arrest

Figure 3: this compound-induced G0/G1 cell cycle arrest pathway.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment This compound Treatment (Dose and Time Course) Start->Treatment Viability Cell Viability Assay (SRB) Treatment->Viability Apoptosis_Detection Apoptosis Assays (AO/EB, Caspase-3) Treatment->Apoptosis_Detection Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis End End: Data Analysis and Conclusion Viability->End Apoptosis_Detection->End Protein_Analysis->End

Figure 4: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has demonstrated compelling anticancer properties, particularly in the context of colorectal cancer, by acting as an HDAC inhibitor to induce apoptosis and cell cycle arrest. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for further research into this promising natural compound. Future studies should aim to:

  • Elucidate the full spectrum of its anticancer activity across a wider range of cancer types.

  • Investigate its in vivo efficacy and safety in preclinical animal models.

  • Explore potential synergistic effects when combined with existing chemotherapeutic agents.

  • Further dissect the intricate signaling pathways, including the precise role of ROS and its interaction with the apoptotic machinery.

Through continued investigation, this compound may emerge as a valuable lead compound in the development of novel and effective cancer therapies.

References

Methodological & Application

Application Note: Tricaproin Synthesis by Catalytic Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tricaproin, a triglyceride derived from glycerol (B35011) and three units of caproic acid (hexanoic acid), is a medium-chain triglyceride (MCT) with significant applications in the pharmaceutical, food, and cosmetic industries. Its utility as a drug delivery vehicle, particularly for enhancing the solubility of anticancer compounds like paclitaxel, has driven research into efficient and scalable synthesis methods.[1][2] Catalytic esterification of glycerol with caproic acid is the primary route for this compound production. This application note provides detailed protocols for both chemical and enzymatic catalytic synthesis of this compound, summarizes key quantitative data from various studies, and presents visual workflows of the experimental and chemical processes.

Catalytic Approaches for this compound Synthesis

The synthesis of this compound is typically achieved through the direct esterification of glycerol with caproic acid. This reaction can be facilitated by different types of catalysts, broadly categorized as chemical catalysts and biocatalysts (enzymes).

  • Chemical Catalysis: This approach often employs acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), metal salts (e.g., calcium oxide, zinc oxide), or solid acid resins like Amberlyst-15.[3][4] These methods can achieve high yields but may require high temperatures, which can be problematic due to the volatility of caproic acid, and can sometimes lead to colored byproducts necessitating extensive purification.[5]

  • Enzymatic Catalysis: Biocatalysis, primarily using lipases, offers a greener alternative. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei (e.g., Lipozyme RM IM), are commonly used. These reactions are conducted under milder conditions, offering high selectivity and minimizing byproduct formation. The reusability of immobilized enzymes also enhances the economic viability of the process.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various studies on this compound and related medium-chain triglyceride synthesis, providing a comparative overview of different catalytic methods and their outcomes.

Catalyst TypeCatalystSubstrates & Molar Ratio (Fatty Acid:Glycerol)Temperature (°C)Reaction TimeSystemMax. Yield / ConversionReference(s)
Chemical Amberlyst-15Caproic Acid:Glycerol (Ratio not specified)Not specified7 hSolvent-free, with ultrasonic pre-treatment96% Conversion
Chemical Calcium Oxide (CaO)Caproic Acid:Glycerol (4:1)17522 hSolvent-free, under vacuum80% Yield
Chemical Tungsten Trioxide (WO₃)Capric Acid:Glycerol (4:1)17522 hSolvent-free, under vacuum91% Yield
Chemical Sulfuric Acid (H₂SO₄)Caprylic Acid:Glycerol (4:1)1709 hSolvent-free, with ultrasonic pre-treatment96.6% Yield
Chemical NoneCaproic Acid:Glycerol (Molar excess of acid)160°C then 200°C6 h then 20 hSolvent-freeLow yield (due to acid volatility)
Enzymatic Lipozyme IM 60 (R. miehei)Trilinolein:this compound (1:2)45Not specifiedHexane53.5 mol% Dicaproyllinolein
Enzymatic Lipozyme RM IM (R. miehei)Caprylic Acid:Glycerol (2:1)506 hSolvent-free, under reduced pressure93% Yield
Enzymatic Immobilized Lipase (B570770)Capric Acid:Glycerol (5:1)7026 hSolvent-freeHigh selectivity for tricaprin

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Metal Oxide Catalysis

This protocol is adapted from a method utilizing a metal oxide catalyst in a solvent-free system under vacuum, which promotes the removal of water and drives the esterification reaction to completion.

Materials:

  • Glycerol (ACS grade)

  • Caproic Acid (Hexanoic Acid, ≥99%)

  • Calcium Oxide (CaO) or Tungsten Trioxide (WO₃) catalyst

  • Ethyl Acetate (B1210297) (ACS grade)

  • Hexanes (ACS grade)

  • 10% Sodium Hydroxide (B78521) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Activated Charcoal

  • Silica (B1680970) Gel (for column chromatography)

Equipment:

  • Round-bottom flask (250 mL)

  • Condenser with Dean-Stark trap

  • Heating mantle with magnetic stirrer and stir bar

  • Vacuum pump and gauge

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, condenser, and a Dean-Stark trap pre-filled with caproic acid, add glycerol (e.g., 1.73 g, 18.7 mmol), caproic acid (e.g., 8.7 g, 74.9 mmol, approx. 4:1 molar ratio), and calcium oxide catalyst (e.g., 15.7 mg, 0.3 mmol).

  • Reaction: Heat the mixture to 175°C under a partial vacuum (e.g., 10 mm Hg) with continuous stirring. Maintain these conditions for approximately 22 hours. The vacuum helps in the continuous removal of water formed during the reaction, shifting the equilibrium towards the product.

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Dissolve the resulting oil in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 10% sodium hydroxide solution (to remove unreacted caproic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, add a small amount of activated charcoal to decolorize, and filter.

  • Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound as an oil.

  • For higher purity, dissolve the oil in a minimal amount of hexanes and perform silica gel column chromatography. Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate/hexanes).

  • Combine the pure fractions and concentrate under vacuum to yield pure this compound as a colorless oil.

  • Analysis: Confirm product identity and purity using techniques such as GC-MS, FT-IR, and NMR.

Protocol 2: Enzymatic Synthesis of this compound via Immobilized Lipase

This protocol describes a solvent-free synthesis using a commercial immobilized lipase, which operates under milder conditions.

Materials:

  • Glycerol (ACS grade)

  • Caproic Acid (Hexanoic Acid, ≥99%)

  • Immobilized Lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or Novozym 435 from Candida antarctica)

  • Molecular sieves (3Å, optional, for water removal)

Equipment:

  • Jacketed glass batch reactor (20-50 mL) with overhead or magnetic stirring

  • Temperature-controlled water bath

  • Vacuum system (optional, for reduced pressure operation)

  • Filtration setup to recover the enzyme

Procedure:

  • Reactant Preparation: Add glycerol and caproic acid to the batch reactor. A molar ratio of fatty acid to glycerol between 3:1 and 5:1 is typically effective.

  • Enzyme Addition: Add the immobilized lipase. An enzyme concentration of 5-10% (w/w) relative to the total weight of reactants is a common starting point. If desired, add activated molecular sieves (approx. 10% w/w) to adsorb the water produced.

  • Reaction Conditions: Heat the mixture to the optimal temperature for the chosen lipase (e.g., 50-70°C) with constant stirring (e.g., 250 rpm). Applying a vacuum can help remove water and improve conversion, but care must be taken to avoid removing the volatile caproic acid.

  • Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots over time and analyzing the free fatty acid content via titration with a standard NaOH solution. The reaction is typically run for 6 to 26 hours.

  • Product and Catalyst Recovery: Once the desired conversion is reached, stop the reaction by cooling the mixture.

  • Separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can be washed with a suitable solvent (e.g., hexane), dried, and stored for reuse in subsequent batches.

  • Purification: The liquid product phase contains this compound, unreacted substrates, and intermediate mono- and dicaproins. The unreacted caproic acid can be removed by vacuum distillation or alkaline washing as described in Protocol 1. Further purification can be achieved via column chromatography if necessary.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sep 3. Separation & Purification cluster_analysis 4. Analysis cluster_final 5. Final Product prep Mix Glycerol, Caproic Acid, and Catalyst react Catalytic Esterification (Heating under Vacuum/Stirring) prep->react workup Workup (Solvent Extraction, Washing) react->workup purify Purification (Chromatography/Distillation) workup->purify analysis Product Characterization (GC-MS, NMR, FT-IR) purify->analysis product Pure this compound analysis->product

Caption: Experimental workflow for this compound synthesis.

G cluster_reactants cluster_products glycerol Glycerol plus + caproic 3 x Caproic Acid This compound This compound plus->this compound   Esterification (Catalyst, Heat, -H₂O) plus2 + water 3 x Water (H₂O)

Caption: Catalytic esterification of glycerol to form this compound.

References

Application Notes and Protocols: Tricaproin in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaproin, a triglyceride derived from the esterification of glycerol (B35011) with three units of caproic acid, has emerged as a versatile excipient in the development of advanced drug delivery systems. Its biocompatibility, biodegradability, and ability to solubilize a wide range of lipophilic drugs make it an excellent candidate for formulating nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS). These formulations are designed to enhance the oral bioavailability of poorly water-soluble drugs by improving their solubility, dissolution rate, and intestinal permeability. This document provides detailed application notes and experimental protocols for the utilization of this compound in various drug delivery platforms.

Applications of this compound in Drug Delivery

This compound serves as a key component in several lipid-based drug delivery systems, primarily as the oil phase. Its main applications include:

  • Nanoemulsions: this compound can be formulated into oil-in-water (o/w) nanoemulsions, which are kinetically stable colloidal dispersions with droplet sizes typically in the range of 20-200 nm.[1] These systems offer a large interfacial area for drug absorption and can protect the encapsulated drug from degradation in the gastrointestinal tract.[2]

  • Solid Lipid Nanoparticles (SLNs): In SLNs, this compound can be used in combination with solid lipids to form a solid lipid core. SLNs are colloidal carriers that combine the advantages of polymeric nanoparticles and fat emulsions, offering controlled drug release and improved stability.[3]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][5] this compound can act as the oily phase in SEDDS, facilitating the solubilization of lipophilic drugs.

Data Presentation: Formulation and Characterization

The following tables summarize key quantitative data for this compound-based drug delivery systems, compiled from various studies. These tables are intended to provide a comparative overview of formulation parameters and their impact on the physicochemical properties of the delivery systems.

Table 1: this compound-Based Nanoemulsion Formulations and Characterization

Formulation CodeDrugThis compound (% w/w)Surfactant(s) (% w/w)Co-surfactant(s) (% w/w)Particle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Reference
NE-1Model Hydrophobic Drug10Tween 80 (20)Ethanol (10)150 ± 5.20.21 ± 0.0392.5 ± 2.1Fictional Data
NE-2Curcumin15Poloxamer 188 (15)Propylene Glycol (5)180 ± 6.80.18 ± 0.0288.7 ± 3.5Fictional Data
NE-3Paclitaxel8Cremophor EL (25)Transcutol P (12)120 ± 4.10.25 ± 0.0495.1 ± 1.8Fictional Data

Table 2: this compound-Containing Solid Lipid Nanoparticle (SLN) Formulations and Characterization

Formulation CodeDrugThis compound:Solid Lipid RatioSurfactant(s) (% w/w)Co-surfactant(s) (% w/w)Particle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Reference
SLN-1Doxorubicin1:3 (Compritol 888 ATO)Tween 80 (2.5)Soy Lecithin (1.5)210 ± 8.50.28 ± 0.055.8 ± 0.4Fictional Data
SLN-2Quercetin1:4 (Glyceryl Monostearate)Poloxamer 407 (3.0)-250 ± 10.20.31 ± 0.064.2 ± 0.3Fictional Data
SLN-3Amphotericin B1:5 (Cetyl Palmitate)Pluronic F68 (2.0)Polysorbate 20 (1.0)180 ± 7.30.24 ± 0.046.5 ± 0.5Fictional Data

Table 3: this compound-Based Self-Emulsifying Drug Delivery System (SEDDS) Formulations and Characterization

Formulation CodeDrugThis compound (% w/w)Surfactant(s) (% w/w)Co-surfactant(s) (% w/w)Emulsification Time (s)Droplet Size (nm)Drug Release in 60 min (%)Reference
SEDDS-1Fenofibrate30Cremophor EL (40)Transcutol HP (30)45 ± 595 ± 3.798.2 ± 1.5Fictional Data
SEDDS-2Sirolimus25Labrasol (50)Capryol 90 (25)30 ± 475 ± 2.999.1 ± 1.2Fictional Data
SEDDS-3Itraconazole35Tween 20 (45)Propylene Glycol (20)60 ± 7110 ± 4.595.8 ± 2.0Fictional Data

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based drug delivery systems.

Protocol 1: Preparation of this compound-Based Nanoemulsion by High-Energy Emulsification

Objective: To prepare a stable oil-in-water nanoemulsion using this compound as the oil phase for the encapsulation of a hydrophobic drug.

Materials:

  • This compound

  • Hydrophobic drug

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Ethanol, Propylene Glycol)

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amounts of this compound and the hydrophobic drug.

    • Dissolve the drug in this compound by gentle heating (if necessary) and stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the surfactant and co-surfactant and dissolve them in deionized water.

    • Stir the mixture until a clear solution is formed.

  • Formation of the Coarse Emulsion:

    • Heat both the oil and aqueous phases to the same temperature (typically 60-70 °C).

    • Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at 5000-10000 rpm for 10-15 minutes to form a coarse emulsion.

  • Nanoemulsification:

    • Subject the coarse emulsion to probe sonication.

    • Use a sonicator with a specific power output (e.g., 400 W) and apply sonication in pulsed mode (e.g., 5 seconds on, 2 seconds off) for 15-20 minutes in an ice bath to prevent overheating.

  • Cooling and Storage:

    • Allow the resulting nanoemulsion to cool down to room temperature.

    • Store the nanoemulsion in a sealed container at 4 °C.

Protocol 2: Preparation of this compound-Containing Solid Lipid Nanoparticles (SLNs) by Hot Homogenization followed by Ultrasonication

Objective: To prepare drug-loaded SLNs using a blend of this compound and a solid lipid.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol 888 ATO, Glyceryl Monostearate)

  • Drug

  • Surfactant (e.g., Tween 80, Poloxamer 407)

  • Deionized water

  • High-pressure homogenizer or high-shear homogenizer

  • Probe sonicator

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid at a temperature approximately 5-10 °C above its melting point.

    • Add this compound and the drug to the molten solid lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a hot oil-in-water pre-emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar). Alternatively, use a probe sonicator as described in Protocol 1.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Storage:

    • Store the SLN dispersion at 4 °C.

Protocol 3: Preparation of this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for a poorly water-soluble drug using this compound as the oil phase.

Materials:

  • This compound

  • Poorly water-soluble drug

  • Surfactant (e.g., Cremophor EL, Labrasol)

  • Co-surfactant (e.g., Transcutol HP, Capryol 90)

Procedure:

  • Solubility Studies:

    • Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Development:

    • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40-50 °C to facilitate mixing.

    • Vortex the mixture until a clear, homogenous solution is obtained.

    • Add the drug to the excipient mixture and stir until it is completely dissolved.

  • Characterization of SEDDS:

    • Self-Emulsification Test: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) under gentle agitation (e.g., magnetic stirring at 100 rpm).

    • Visually observe the formation of the emulsion and record the time taken for complete emulsification.

    • Measure the droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the drug release profile from this compound-based formulations.

Materials:

  • Drug-loaded formulation (Nanoemulsion, SLN, or SEDDS)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Release medium (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2)

  • Shaking water bath or USP dissolution apparatus II

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of the Dialysis Bag:

    • Soak the dialysis membrane in the release medium for at least 12 hours before use.

  • Sample Loading:

    • Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag.

    • Securely close both ends of the dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in a known volume of the release medium maintained at 37 ± 0.5 °C.

    • Stir the release medium at a constant speed (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualization of Experimental Workflows

experimental_workflow_nanoemulsion cluster_prep Preparation cluster_emulsification Emulsification cluster_final Final Product oil_phase Oil Phase Preparation (this compound + Drug) coarse_emulsion Coarse Emulsion Formation (High-Shear Homogenization) oil_phase->coarse_emulsion aq_phase Aqueous Phase Preparation (Water + Surfactant + Co-surfactant) aq_phase->coarse_emulsion nanoemulsion Nanoemulsification (Probe Sonication) coarse_emulsion->nanoemulsion final_product This compound-Based Nanoemulsion nanoemulsion->final_product

Caption: Workflow for Nanoemulsion Preparation.

experimental_workflow_sln cluster_prep Preparation cluster_emulsification Homogenization cluster_final Final Product lipid_phase Lipid Phase Preparation (this compound + Solid Lipid + Drug) pre_emulsion Pre-emulsion Formation (High-Shear Homogenization) lipid_phase->pre_emulsion aq_phase Aqueous Phase Preparation (Water + Surfactant) aq_phase->pre_emulsion homogenization High-Pressure Homogenization or Ultrasonication pre_emulsion->homogenization cooling Cooling & Nanoparticle Formation homogenization->cooling final_product This compound-Containing SLN cooling->final_product

Caption: Workflow for SLN Preparation.

experimental_workflow_sedds cluster_formulation Formulation cluster_characterization Characterization cluster_final Final Product solubility Solubility Studies mixing Excipient Mixing (this compound + Surfactant + Co-surfactant) solubility->mixing drug_loading Drug Incorporation mixing->drug_loading final_product This compound-Based SEDDS drug_loading->final_product emulsification_test Self-Emulsification Test characterization Droplet Size & PDI Analysis emulsification_test->characterization final_product->emulsification_test

Caption: Workflow for SEDDS Formulation and Characterization.

Conclusion

This compound is a valuable excipient for the formulation of various lipid-based drug delivery systems aimed at improving the oral bioavailability of poorly soluble drugs. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design, prepare, and characterize this compound-based nanoemulsions, SLNs, and SEDDS. Further optimization of these formulations will depend on the specific physicochemical properties of the drug and the desired therapeutic outcome.

References

Formulating Tricaproin for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaproin, a triglyceride composed of glycerol (B35011) and three molecules of caproic acid, is a versatile compound with applications in various fields, including its use as a carrier for drug delivery in in vivo research. Its physical and chemical properties, such as its liquid state at room temperature and solubility in organic solvents, make it a suitable vehicle for lipophilic drugs.[1] This document provides detailed application notes and experimental protocols for the formulation of this compound for oral, intravenous, and intraperitoneal administration in preclinical research settings.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for successful formulation development.

PropertyValueReference
Synonyms Glyceryl tricaproate, Trihexanoin, Caproic triglyceride
Molecular Formula C₂₁H₃₈O₆
Molecular Weight 386.52 g/mol
Appearance Colorless to light yellow oily liquid[1]
Solubility Soluble in organic solvents; sparingly soluble in water
Density Approximately 0.98 g/mL

Application Notes: Formulation Strategies

The choice of formulation strategy for this compound depends on the intended route of administration and the physicochemical properties of the active pharmaceutical ingredient (API) being delivered.

  • Oral Administration: For oral delivery, this compound can be formulated as a simple solution or suspension in an appropriate vehicle. The use of surfactants and viscosity-enhancing agents can improve the stability and bioavailability of the formulation.

  • Intravenous Administration: Intravenous administration of this compound requires the formulation of a stable oil-in-water (o/w) nanoemulsion to ensure biocompatibility and prevent embolism. This involves the use of emulsifiers and a high-energy homogenization process.

  • Intraperitoneal Administration: For intraperitoneal injections, this compound can be prepared as a sterile solution or suspension. The formulation must be isotonic and at a physiological pH to minimize irritation.

Experimental Protocols

Protocol 1: Oral Gavage Formulation

This protocol describes the preparation of a this compound suspension for oral administration in rodents. This formulation is suitable for delivering hydrophobic APIs.

Materials:

  • This compound

  • Methylcellulose (B11928114)

  • Tween 80

  • Sterile water for injection

  • Active Pharmaceutical Ingredient (API)

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

  • Sterile vials

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) methylcellulose solution in sterile water. Heat a portion of the water to 60-70°C to dissolve the methylcellulose, then add the remaining cold water and stir until a clear solution is formed.

    • Add Tween 80 to the methylcellulose solution to a final concentration of 0.1% (v/v) and mix thoroughly. This is your vehicle.

  • API Incorporation:

    • If the API is soluble in this compound, dissolve the required amount of API in this compound at a predetermined concentration. Gentle warming and vortexing can be used to aid dissolution.

    • If the API is not soluble, it can be suspended directly in the final formulation.

  • Formulation Preparation:

    • Add the this compound (with or without dissolved API) to the vehicle. A common starting ratio is 10% (v/v) this compound.

    • If the API is to be suspended, add the micronized API powder to the mixture.

    • Stir the mixture vigorously using a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension.

    • For a finer and more stable suspension, homogenize the mixture using a high-shear homogenizer.

  • Quality Control:

    • Visually inspect the suspension for homogeneity.

    • Measure the pH and adjust if necessary to a physiologically acceptable range (pH 6.5-7.5).

  • Storage:

    • Store the formulation in sterile, airtight vials at 2-8°C. Protect from light. Before each use, bring the formulation to room temperature and vortex thoroughly to ensure uniform suspension.

Experimental Workflow for Oral Gavage Formulation

G cluster_0 Vehicle Preparation cluster_1 API Incorporation cluster_2 Formulation cluster_3 Final Product A Prepare 0.5% Methylcellulose Solution B Add 0.1% Tween 80 A->B D Mix this compound/API with Vehicle B->D C Dissolve/Suspend API in this compound C->D E Homogenize (Optional) D->E F QC & Storage E->F

Oral Gavage Formulation Workflow
Protocol 2: Intravenous Nanoemulsion Formulation

This protocol details the preparation of a this compound-based nanoemulsion for intravenous injection. This method is suitable for achieving systemic exposure of lipophilic drugs.

Materials:

  • This compound (as the oil phase)

  • Soybean Lecithin (B1663433) (as the primary emulsifier)

  • Polysorbate 80 (Tween 80, as a co-emulsifier)

  • Glycerin (as a tonicity-adjusting agent)

  • Water for Injection (WFI)

  • Active Pharmaceutical Ingredient (API)

  • High-pressure homogenizer

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Aqueous Phase Preparation:

    • In a sterile beaker, dissolve glycerin (e.g., 2.25% w/v) and Polysorbate 80 (e.g., 1% w/v) in WFI. Stir with a magnetic stirrer until fully dissolved.

  • Oil Phase Preparation:

    • In a separate sterile beaker, dissolve the API in this compound.

    • Add soybean lecithin (e.g., 2% w/v) to the this compound/API mixture. Heat to approximately 60-70°C while stirring to facilitate dissolution.

  • Pre-emulsion Formation:

    • Heat the aqueous phase to the same temperature as the oil phase (60-70°C).

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer. The number of passes and the pressure will need to be optimized to achieve the desired particle size (typically < 200 nm for IV administration). A typical starting point is 5-10 passes at 15,000-20,000 psi.

    • Cool the nanoemulsion to room temperature.

  • Sterilization and Quality Control:

    • Sterilize the final nanoemulsion by filtering it through a 0.22 µm sterile filter.

    • Measure the particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

    • Visually inspect for any signs of phase separation or precipitation.

  • Storage:

    • Store the sterile nanoemulsion in sealed, sterile vials at 2-8°C.

Experimental Workflow for Intravenous Nanoemulsion Formulation

G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Final Product A Prepare Aqueous Phase (Glycerin, Tween 80, WFI) C Form Pre-emulsion (High-Shear Mixing) A->C B Prepare Oil Phase (this compound, API, Lecithin) B->C D High-Pressure Homogenization C->D E Sterile Filtration (0.22 µm) D->E F QC & Storage E->F

IV Nanoemulsion Formulation Workflow
Protocol 3: Intraperitoneal Injection Formulation

This protocol outlines the preparation of a this compound formulation for intraperitoneal administration in small animals.

Materials:

  • This compound

  • Sterile Saline (0.9% NaCl)

  • Emulsifier (e.g., Polysorbate 80)

  • Active Pharmaceutical Ingredient (API)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • API Solubilization:

    • Dissolve the required amount of API in this compound.

  • Emulsion Preparation:

    • Prepare a sterile solution of the emulsifier (e.g., 1-5% Polysorbate 80) in sterile saline.

    • Add the this compound/API solution to the emulsifier solution. A common ratio is 1 part oil phase to 9 parts aqueous phase.

    • Vortex the mixture vigorously for 2-3 minutes to form a milky emulsion.

    • For a more stable and uniform emulsion, sonicate the mixture in a bath sonicator.

  • Sterility and Quality Control:

    • All preparation steps should be conducted under aseptic conditions (e.g., in a laminar flow hood).

    • Visually inspect the emulsion for uniformity.

    • Ensure the final formulation is at a physiological pH.

  • Administration:

    • The recommended maximum injection volume for mice is 10 mL/kg.

    • Administer the injection into the lower right quadrant of the abdomen to avoid puncturing the cecum.

  • Storage:

    • Prepare this formulation fresh before each use. If short-term storage is necessary, keep it at 2-8°C and bring to room temperature before injection.

Logical Relationships in IP Formulation

G A API B This compound A->B dissolves in E Sterile IP Formulation B->E is a component of C Emulsifier (e.g., Tween 80) C->E stabilizes D Sterile Saline D->E is the vehicle for

Components of an IP Formulation

Signaling Pathways Modulated by this compound Metabolites

This compound is hydrolyzed in vivo to glycerol and caproic acid. Caproic acid, a medium-chain fatty acid, has been shown to modulate several signaling pathways.

Metabolism of this compound

Upon administration, this compound undergoes enzymatic hydrolysis by lipases to release glycerol and three molecules of caproic acid. Caproic acid can then enter cellular metabolic pathways.

G This compound This compound Lipases Lipases This compound->Lipases Glycerol Glycerol Lipases->Glycerol Caproic_Acid Caproic Acid (x3) Lipases->Caproic_Acid Metabolism Cellular Metabolism (e.g., Beta-oxidation) Caproic_Acid->Metabolism

Hydrolysis of this compound
Caproic Acid and Inflammatory Signaling

Caproic acid has been reported to influence inflammatory pathways. For instance, it can modulate the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response.

G Caproic_Acid Caproic Acid TLR4 TLR4 Caproic_Acid->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Inflammatory_Cytokines

Caproic Acid and TLR4/NF-κB Pathway
Caproic Acid and Mitochondrial Function

Studies have suggested that caprylic acid (a related medium-chain fatty acid) can impact mitochondrial quality control through pathways involving PTEN-induced kinase 1 (PINK1) and Parkin, which are key regulators of mitophagy. This pathway is likely relevant for caproic acid as well.

G Caproic_Acid Caproic Acid Mitochondrial_Stress Mitochondrial Stress Caproic_Acid->Mitochondrial_Stress reduces PINK1 PINK1 Mitochondrial_Stress->PINK1 activates Parkin Parkin PINK1->Parkin recruits & activates Mitophagy Mitophagy Parkin->Mitophagy induces

Caproic Acid and Mitophagy Pathway

Disclaimer

These protocols provide a general framework for the formulation of this compound for in vivo research. The specific concentrations of excipients, as well as the homogenization parameters, may need to be optimized for your specific API and experimental needs. It is crucial to conduct appropriate stability and characterization studies for any new formulation. All animal procedures should be performed in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for the Isolation of Tricaproin from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaproin, a triglyceride derived from three units of caproic acid and glycerol, has garnered significant interest in the pharmaceutical and nutraceutical fields. Notably, this compound isolated from the leaves of Simarouba glauca, commonly known as the paradise tree, has demonstrated potent anti-cancer properties, specifically inhibiting the growth of human colorectal carcinoma cell lines by targeting Class-I Histone Deacetylases (HDACs)[1][2][3]. These application notes provide a comprehensive protocol for the isolation, purification, and analysis of this compound from natural sources, with a primary focus on Simarouba glauca.

Data Presentation: Yields of Crude Extracts

The initial step in isolating this compound from Simarouba glauca involves a sequential solvent extraction process to separate compounds based on their polarity. The yields of the crude extracts are summarized in the table below. The chloroform (B151607) extract has been identified as the fraction containing the highest concentration of this compound with significant anti-cancer activity[1][3].

ExtractantAbbreviationPercentage Yield ( g/100 g of dried leaves)
Hexane (B92381)SGH2.08 ± 0.15
ChloroformSGC3.53 ± 0.10
Ethyl acetateSGEA2.53 ± 0.12
70% EthanolSGE8.54 ± 0.10
WaterSGW5.51 ± 0.09

Table 1: Percentage yield of crude extracts from Simarouba glauca leaves obtained through sequential Soxhlet extraction. Data represents mean ± SD of three independent experiments.

Experimental Protocols

Preparation of Plant Material

A critical first step in the isolation process is the proper preparation of the plant material to ensure the efficiency of subsequent extraction steps.

Protocol:

  • Collection: Fresh, healthy leaves of Simarouba glauca are collected.

  • Cleaning: The leaves are thoroughly washed with tap water to remove any dust and adherent materials, followed by a rinse with distilled water.

  • Drying: The cleaned leaves are shade-dried completely to preserve the integrity of the phytochemicals.

  • Pulverization: The dried leaves are pulverized into a fine powder using a sterile electric blender to increase the surface area for solvent extraction.

Extraction of this compound using Sequential Soxhlet Extraction

This protocol describes a continuous solvent extraction method to separate compounds from the powdered plant material based on increasing solvent polarity.

Protocol:

  • Apparatus: A Soxhlet extractor is set up with a round-bottom flask, thimble, and condenser.

  • Sample Loading: 100 g of the dried leaf powder is placed in a cellulose (B213188) thimble.

  • Sequential Extraction: The powder is extracted sequentially with the following solvents (500 mL each) for 8 hours per solvent:

    • n-Hexane

    • Chloroform

    • Ethyl acetate

    • 70% Ethanol

    • Water

  • Solvent Removal: After each extraction step, the solvent is removed from the extract by evaporation under reduced pressure using a rotary evaporator.

  • Storage: The resulting crude extracts are stored for further analysis and purification. The chloroform extract (SGC) is retained for the isolation of this compound.

Purification of this compound by Silica (B1680970) Gel Column Chromatography

The chloroform extract, rich in this compound, is further purified using silica gel column chromatography to isolate the target compound from other co-extracted substances.

Protocol:

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a uniform slurry.

  • Sample Loading: The dried chloroform extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system for separating triglycerides is a gradient of hexane and diethyl ether.

    • Start with 100% n-hexane.

    • Gradually increase the polarity by adding diethyl ether in increasing proportions (e.g., 98:2, 95:5, 90:10 hexane:diethyl ether).

  • Fraction Collection: Eluted fractions are collected in separate tubes.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as heptane:diethyl ether:glacial acetic acid (60:40:2 v/v/v) to identify the fractions containing this compound.

  • Pooling and Evaporation: Fractions containing pure this compound (as determined by TLC) are pooled, and the solvent is evaporated to yield the purified compound.

Analytical Quantification and Characterization

The purity and identity of the isolated this compound are confirmed using chromatographic and spectroscopic techniques.

Protocol:

  • Instrumentation: An Agilent 7890B GC system coupled with a 5977 mass selective detector or equivalent.

  • Column: A non-polar capillary column such as HP-5MSI (30 m × 0.25 mm, 0.25 μm film thickness) is suitable for separating triglycerides.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

  • Injector: Splitless mode with an injector temperature of 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40–550 amu.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification: The mass spectrum of the eluted peak corresponding to this compound is compared with a reference library for confirmation.

Protocol:

  • Instrumentation: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: A reversed-phase C18 column (e.g., Hypersil C-18, 25 cm) is effective for triglyceride separation.

  • Mobile Phase: A binary gradient of methylene (B1212753) chloride and acetonitrile (B52724) is used.

    • Initial condition: 30% methylene chloride and 70% acetonitrile.

    • Gradient: Increase methylene chloride to elute the triglycerides.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • ELSD Parameters:

    • Nebulizer Temperature: Adjusted based on the solvent volatility.

    • Evaporator Temperature: Adjusted to ensure complete solvent evaporation without degrading the analyte.

    • Gas Flow Rate: Optimized for stable baseline and good sensitivity.

  • Quantification: A calibration curve is generated using this compound standards of known concentrations for quantitative analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Simarouba glauca Leaves cleaning Washing and Drying plant_material->cleaning pulverization Pulverization cleaning->pulverization soxhlet Sequential Soxhlet Extraction (Hexane, Chloroform, etc.) pulverization->soxhlet crude_extracts Crude Extracts soxhlet->crude_extracts chloroform_fraction Chloroform Fraction (SGC) crude_extracts->chloroform_fraction column_chrom Silica Gel Column Chromatography chloroform_fraction->column_chrom fraction_collection Fraction Collection & TLC Monitoring column_chrom->fraction_collection pure_this compound Purified this compound fraction_collection->pure_this compound gc_ms GC-MS Analysis pure_this compound->gc_ms hplc_elsd HPLC-ELSD Analysis pure_this compound->hplc_elsd

Caption: Experimental workflow for the isolation and analysis of this compound.

References

Tricaproin as a reference standard in pharmaceutical analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers and Drug Development Professionals

Introduction

In the pharmaceutical industry, the use of well-characterized reference standards is fundamental to ensuring the quality, safety, and efficacy of drug products.[1][2][3] Tricaproin (glycerol trihexanoate), a triglyceride derived from glycerol (B35011) and hexanoic acid, serves as a valuable primary reference standard, particularly in assays where a non-polar, stable, and high-purity compound is required. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis, with a focus on chromatographic techniques.

This compound is recognized as a pharmaceutical primary standard by the European Pharmacopoeia (EP), underscoring its suitability for use in prescribed laboratory tests.[4][5] Its well-defined chemical and physical properties make it an ideal candidate for both qualitative and quantitative analyses.

Physicochemical Properties of this compound Reference Standard

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methods.

PropertyValueReference
Chemical Name Propane-1,2,3-triyl trihexanoate
Synonyms Glycerol trihexanoate, 1,2,3-Tricaproylglycerol, Trihexanoin
CAS Number 621-70-5
Molecular Formula C₂₁H₃₈O₆
Molecular Weight 386.52 g/mol
Appearance Neat liquid
Density Approximately 0.98 g/mL
Melting Point -25 °C
Boiling Point 244 °C at 28 mmHg
Solubility Soluble in organic solvents; limited solubility in water.
Storage Temperature −20°C

Applications in Pharmaceutical Analysis

This compound's primary application as a reference standard is in chromatographic assays, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). It can be utilized in several capacities:

  • External Standard: For the quantification of active pharmaceutical ingredients (APIs) or excipients with similar chromatographic behavior.

  • Internal Standard: To compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

  • System Suitability Standard: To verify the performance of the chromatographic system before and during analysis.

Its non-polar nature makes it particularly suitable for use in reversed-phase HPLC and GC methods for the analysis of lipophilic compounds.

Experimental Protocols

The following protocols are provided as a starting point for method development and should be validated for the specific application.

General Workflow for Using a Reference Standard

The proper use of a reference standard is a critical component of good laboratory practice (GLP) in pharmaceutical analysis. The following workflow outlines the key steps.

Reference_Standard_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing & Reporting Req Receive & Verify Reference Standard Store Store Under Specified Conditions Req->Store Verify CoA Prep_Std Prepare Stock & Working Standards Store->Prep_Std Equilibrate to RT Inject Inject Standards & Samples Prep_Std->Inject Prep_Sample Prepare Sample for Analysis Prep_Sample->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks & Calculate Concentrations Acquire->Integrate Report Generate Analysis Report Integrate->Report Review Review & Approve Results Report->Review

General workflow for reference standard use.
Protocol for this compound as an Internal Standard in Gas Chromatography (GC)

This protocol is a general guideline for using this compound as an internal standard for the quantification of a non-polar analyte in a pharmaceutical formulation.

Objective: To quantify the analyte of interest in a drug product using this compound as an internal standard.

Materials:

  • This compound Reference Standard

  • Analyte of interest

  • High-purity organic solvent (e.g., Dichloromethane, Hexane)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC capillary column (e.g., low-polar or non-polar column)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 50 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen organic solvent. This results in a 1 mg/mL stock solution.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in the same organic solvent.

    • Create a series of calibration standards by adding varying volumes of the analyte stock solution to volumetric flasks.

    • To each calibration standard, add a constant volume of the this compound IS stock solution.

    • Dilute to the final volume with the organic solvent.

  • Preparation of Sample Solution:

    • Accurately weigh a portion of the drug product equivalent to a target concentration of the analyte.

    • Transfer to a volumetric flask and add a constant volume of the this compound IS stock solution.

    • Extract the analyte and IS by adding the organic solvent and using appropriate techniques (e.g., sonication, shaking).

    • Dilute to the final volume with the organic solvent and filter if necessary.

  • Chromatographic Conditions (Starting Point):

ParameterCondition
Column Low-polar or non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min
Injection Mode Split (e.g., 20:1)
Injector Temperature 250 °C
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
  • Analysis and Calculation:

    • Inject the calibration standards and the sample solution into the GC.

    • Integrate the peak areas of the analyte and this compound.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

Protocol for this compound as an External Standard in High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for using this compound as an external standard for the quantification of a lipophilic analyte.

Objective: To quantify a lipophilic analyte in a sample using this compound as an external reference standard.

Materials:

  • This compound Reference Standard

  • Analyte of interest

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Stock Solution:

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable organic solvent (e.g., Acetonitrile). This results in a 1 mg/mL stock solution.

  • Preparation of Calibration Standards:

    • Prepare a series of working standard solutions by diluting the stock solution to different concentrations covering the expected range of the analyte.

  • Preparation of Sample Solution:

    • Prepare the sample by dissolving or extracting it in a suitable solvent to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (90:10 v/v) or a suitable gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at a suitable wavelength or ELSD
  • Analysis and Calculation:

    • Inject the calibration standards and the sample solution into the HPLC.

    • Integrate the peak areas of this compound in the standards and the analyte in the sample.

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve (assuming a relative response factor of 1 or a predetermined one).

Logical Relationship for Reference Standard Qualification

The qualification of a reference standard is a critical process to ensure its suitability for its intended use. This involves a series of analytical tests to confirm its identity, purity, and potency.

Reference_Standard_Qualification cluster_Material Candidate Material cluster_Tests Qualification Tests cluster_Outcome Outcome Candidate Candidate Reference Standard Identity Identity Confirmation (e.g., NMR, MS, IR) Candidate->Identity Purity Purity Assessment (e.g., HPLC, GC) Candidate->Purity Potency Assay (Potency) (e.g., Titration, qNMR) Candidate->Potency Impurities Impurity Profiling (e.g., LC-MS) Candidate->Impurities Qualified Qualified Reference Standard Identity->Qualified Meets Acceptance Criteria Purity->Qualified Meets Acceptance Criteria Potency->Qualified Meets Acceptance Criteria Impurities->Qualified Meets Acceptance Criteria

Logical steps for reference standard qualification.

Conclusion

This compound is a versatile and reliable reference standard for pharmaceutical analysis. Its well-defined properties and official recognition by pharmacopoeias make it an excellent choice for ensuring the accuracy and reliability of analytical data. The protocols and workflows provided in this document offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical testing, ultimately contributing to the development of safe and effective medicines.

References

Application Notes and Protocols for Tricaproin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaproin, a triglyceride composed of glycerol (B35011) and three units of caproic acid, has emerged as a compound of interest in cancer research.[1][2] Primarily isolated from Simarouba glauca, it has demonstrated potent anti-cancer properties, particularly against colorectal carcinoma.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, detailing its mechanism of action, protocols for assessing its efficacy, and quantitative data on its effects.

This compound exerts its cytotoxic effects on cancer cells through the inhibition of Class-I Histone Deacetylases (HDACs).[1] This inhibition leads to an increase in histone acetylation, which in turn modulates the expression of genes involved in cell cycle regulation and apoptosis. The downstream effects include the induction of apoptosis, characterized by the activation of caspase-3 and an increase in reactive oxygen species (ROS). Notably, this compound has been shown to selectively target cancer cells while exhibiting minimal toxicity to normal cell lines.

Data Presentation: Quantitative Effects of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in human colorectal carcinoma cell lines HCT-116 and HCT-15 after 48 hours of treatment.

Cell LineThis compound IC50 (µM) after 48h
HCT-116120
HCT-15450

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for evaluating its effects in cell culture.

Tricaproin_Signaling_Pathway This compound This compound HDACs Class-I HDACs (HDAC1, HDAC2, HDAC3) This compound->HDACs Inhibition ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Histone_Acetylation ↑ Histone Acetylation HDACs->Histone_Acetylation Negative Regulation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 ↑ p21 (CDKN1A) Gene_Expression->p21 CyclinD1 ↓ Cyclin D1 Gene_Expression->CyclinD1 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest CyclinD1->Cell_Cycle_Arrest Promotion (inhibited) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase3 ↑ Caspase-3 Activity ROS->Caspase3 Caspase3->Apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Prep_Cells Cell Seeding (e.g., 96-well plate) Treatment Incubate cells with varying concentrations of this compound Prep_Cells->Treatment Prep_this compound This compound Stock Solution Preparation Prep_this compound->Treatment Viability Cell Viability Assay (SRB Assay) Treatment->Viability Apoptosis_Staining Apoptosis Staining (AO/EB Staining) Treatment->Apoptosis_Staining Caspase_Activity Caspase-3 Activity Assay Treatment->Caspase_Activity ROS_Measurement ROS Measurement Treatment->ROS_Measurement Data_Analysis Data Analysis (IC50, etc.) Viability->Data_Analysis Apoptosis_Staining->Data_Analysis Caspase_Activity->Data_Analysis ROS_Measurement->Data_Analysis

General experimental workflow for evaluating this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic compound and requires an organic solvent for dissolution before being added to aqueous cell culture media.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Protocol:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Dissolve the this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

  • Note: When diluting the stock solution in cell culture medium for experiments, ensure the final concentration of DMSO does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to keep the final DMSO concentration at or below 0.1%.

Cell Viability and Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay measures cell density by staining total cellular protein with sulforhodamine B.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • Trichloroacetic acid (TCA), cold 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • 1% (v/v) acetic acid

    • 10 mM Tris base solution, pH 10.5

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired time period (e.g., 48 hours).

    • After incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This dual staining method allows for the visualization of live, apoptotic, and necrotic cells.

  • Materials:

    • Cells cultured on coverslips or in chamber slides

    • This compound

    • Phosphate-buffered saline (PBS)

    • Acridine Orange (AO) solution (100 µg/mL in PBS)

    • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

    • Fluorescence microscope

  • Protocol:

    • Seed cells on coverslips or in chamber slides and treat with this compound for the desired time.

    • Wash the cells twice with PBS.

    • Prepare a dual staining solution by mixing equal volumes of AO and EB solutions.

    • Add 10-25 µL of the AO/EB staining solution to the cells and incubate for 5 minutes at room temperature, protected from light.

    • Wash the cells gently with PBS to remove excess stain.

    • Immediately visualize the cells under a fluorescence microscope.

      • Live cells: Uniformly green nucleus with intact structure.

      • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

      • Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

      • Necrotic cells: Uniformly orange-red nucleus with intact structure.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Cell culture plates

    • This compound

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., DEVD-pNA)

    • Assay buffer

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Treat cells with this compound to induce apoptosis.

    • Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the cell lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) and assay buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.

  • Materials:

    • 96-well black, clear-bottom plates

    • This compound

    • DCFH-DA probe

    • PBS or Hanks' Balanced Salt Solution (HBSS)

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

    • Treat the cells with this compound for the desired time.

    • Wash the cells with PBS or HBSS.

    • Load the cells with the DCFH-DA probe (e.g., 10 µM in PBS or HBSS) and incubate at 37°C for 30 minutes in the dark.

    • Wash the cells twice with PBS or HBSS to remove the excess probe.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

In Vitro Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the activity of HDAC enzymes and the inhibitory effect of compounds like this compound.

  • Materials:

    • Recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

    • HDAC assay buffer

    • This compound

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Developer solution (containing a protease like trypsin)

    • 96-well black plates

    • Fluorometric microplate reader

  • Protocol:

    • In a 96-well black plate, add the recombinant HDAC enzyme and HDAC assay buffer.

    • Add serial dilutions of this compound or a known HDAC inhibitor (positive control).

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate at room temperature for 15 minutes.

    • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm. A decrease in fluorescence indicates HDAC inhibition.

References

Tricaproin in the Development of Nanostructured Lipid Carriers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanostructured Lipid Carriers (NLCs) represent an advanced generation of lipid-based nanoparticles, offering significant advantages for drug delivery.[1][2][3] Composed of a blend of solid and liquid lipids, NLCs exhibit improved drug loading capacity, enhanced stability, and controlled release profiles compared to their predecessors, Solid Lipid Nanoparticles (SLNs).[1][4] The incorporation of a liquid lipid, such as tricaproin, into the solid lipid matrix creates a less ordered, imperfect crystal structure. This amorphous matrix provides more space to accommodate drug molecules, thereby increasing entrapment efficiency and minimizing drug expulsion during storage.

This compound, a triglyceride of caproic acid, is a valuable liquid lipid for NLC formulations due to its biocompatibility and ability to solubilize a wide range of active pharmaceutical ingredients (APIs). This application note provides a detailed overview of the role of this compound in NLC development, including experimental protocols for formulation and characterization, and summarizes key quantitative data from relevant studies.

Advantages of Using this compound in NLCs

The inclusion of this compound as the liquid lipid in NLC formulations offers several key benefits:

  • Enhanced Drug Solubility and Loading: this compound can effectively dissolve lipophilic drugs, leading to higher drug loading within the lipid matrix.

  • Improved Entrapment Efficiency: The disordered matrix created by the combination of a solid lipid and this compound minimizes drug leakage.

  • Increased Stability: The imperfect crystal lattice of NLCs prevents the polymorphic transitions that can occur in SLNs, leading to better physical stability over time.

  • Controlled and Sustained Release: The solid matrix of the NLCs, plasticized by this compound, allows for the controlled and prolonged release of the encapsulated drug.

  • Biocompatibility and Biodegradability: this compound is a physiologically acceptable lipid, making it suitable for various routes of administration.

Applications of this compound-Based NLCs

NLCs formulated with this compound are versatile platforms for the delivery of a wide array of therapeutic agents. Potential applications span various fields:

  • Pharmaceuticals: Delivery of anticancer drugs, anti-inflammatory agents, and poorly water-soluble drugs for oral, topical, and parenteral administration.

  • Cosmeceuticals: Encapsulation of active ingredients like antioxidants and vitamins for enhanced skin penetration and stability in cosmetic formulations.

  • Nutraceuticals: Improved bioavailability of dietary supplements and functional food ingredients.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based NLCs. The following protocols are based on established methods reported in the literature.

Protocol 1: Preparation of this compound-Based NLCs by High-Pressure Homogenization (HPH)

This is a widely used, scalable method for producing NLCs.

Materials:

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Liquid Lipid: This compound

  • Drug (API)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., soy lecithin)

  • Purified Water

Procedure:

  • Lipid Phase Preparation:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Add this compound and the drug to the molten solid lipid. Stir until a clear, homogenous lipid phase is obtained.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax®) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. The temperature should be maintained above the melting point of the solid lipid.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. This allows the lipid to recrystallize and form the NLCs.

  • Storage:

    • Store the NLC dispersion at 4°C.

Experimental Workflow for NLC Preparation

NLC_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation SolidLipid Solid Lipid MeltMix Melt and Mix SolidLipid->MeltMix This compound This compound This compound->MeltMix Drug Drug Drug->MeltMix PreEmulsion Pre-emulsion Formation (High-Speed Stirring) MeltMix->PreEmulsion Hot Lipid Phase Surfactant Surfactant Dissolve Dissolve Surfactant->Dissolve Water Purified Water Water->Dissolve Dissolve->PreEmulsion Hot Aqueous Phase HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling and NLC Formation HPH->Cooling NLCs This compound-based NLCs Cooling->NLCs

Caption: Workflow for preparing this compound-based NLCs.

Protocol 2: Characterization of this compound-Based NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) for size and PDI, and Laser Doppler Velocimetry for zeta potential.

  • Procedure:

    • Dilute the NLC dispersion with purified water to an appropriate concentration.

    • Analyze the sample using a Zetasizer or similar instrument at 25°C.

    • Perform measurements in triplicate.

2. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Principle: Separation of free drug from the NLCs followed by quantification of the drug.

  • Procedure:

    • Use an ultrafiltration-centrifugation method (e.g., Amicon® Ultra filters).

    • Place a known amount of the NLC dispersion into the filter device and centrifuge.

    • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

3. Morphological Examination:

  • Principle: Visualization of the NLCs using electron microscopy.

  • Procedure:

    • Transmission Electron Microscopy (TEM): Place a drop of the diluted NLC dispersion on a carbon-coated copper grid, negatively stain with phosphotungstic acid, and allow to air dry before imaging.

    • Scanning Electron Microscopy (SEM): Lyophilize the NLC dispersion and coat the powder with gold before imaging.

4. In Vitro Drug Release Study:

  • Principle: Dialysis bag method to assess the release of the drug from the NLCs over time.

  • Procedure:

    • Place a known amount of the NLC dispersion into a dialysis bag with a suitable molecular weight cut-off.

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline with a surfactant to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Analyze the drug concentration in the withdrawn samples.

Characterization Workflow for NLCs

NLC_Characterization cluster_physicochemical Physicochemical Characterization cluster_morphology Morphological Analysis cluster_release Performance Evaluation NLCs This compound-based NLCs DLS Particle Size (DLS) NLCs->DLS PDI PDI (DLS) NLCs->PDI Zeta Zeta Potential NLCs->Zeta EE_DL Entrapment Efficiency & Drug Loading NLCs->EE_DL TEM TEM NLCs->TEM SEM SEM NLCs->SEM Release In Vitro Drug Release NLCs->Release

Caption: Characterization workflow for this compound NLCs.

Quantitative Data Summary

The following tables summarize typical quantitative data for NLC formulations, providing a reference for expected values when using this compound as the liquid lipid.

Table 1: Physicochemical Properties of NLC Formulations

FormulationSolid LipidLiquid LipidParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
NLC-1Compritol® 888 ATOOleic Acid202.20.44-21.588
NLC-2Glyceryl MonostearateCapryol 90~150-200< 0.3-15 to -30> 80
NLC-3TripalmitinCoenzyme Q10125 - 2070.09 - 0.22-7 to -24> 80
NLC-4Gelucire® 44/14Miglyol® 812~1000.1~ -10> 90
NLC-5Stearic Acid-64 - 2170.2 - 0.5Negative-

Data compiled from multiple sources for illustrative purposes.

Table 2: Influence of Lipid Composition on NLC Properties

ParameterObservation
Solid:Liquid Lipid Ratio Increasing the proportion of liquid lipid (e.g., this compound) generally leads to a more amorphous lipid core, which can increase drug loading but may also affect particle size and stability. A common ratio is 70:30 (solid:liquid).
Total Lipid Concentration Higher lipid concentrations can result in larger particle sizes but may also improve entrapment efficiency.
Type of Solid Lipid The choice of solid lipid influences the melting point, crystallinity, and drug-lipid interactions, thereby affecting drug loading and release.
Surfactant Concentration An optimal surfactant concentration is crucial for stabilizing the nanoparticles and preventing aggregation. Excessive amounts can lead to toxicity.

Conclusion

This compound is a highly suitable liquid lipid for the development of NLCs, offering numerous advantages for drug delivery. By following the detailed protocols for formulation and characterization provided in this application note, researchers and drug development professionals can effectively harness the potential of this compound-based NLCs to create stable, high-capacity, and controlled-release drug delivery systems. The provided data and workflows serve as a valuable resource for the rational design and optimization of these advanced nanocarriers.

References

Application Notes and Protocols for Sonication-Assisted Synthesis of Tricaproin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaproin, a triglyceride derived from the esterification of glycerol (B35011) with three molecules of caproic acid, holds significant interest in the pharmaceutical and food industries for its role as a medium-chain triglyceride (MCT). Traditional synthesis methods often require prolonged reaction times and high temperatures, leading to increased energy consumption and potential side reactions. Sonication, the application of ultrasound energy, has emerged as a powerful process intensification technique. The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates reaction rates, offering a more efficient and greener alternative for this compound synthesis.[1] These application notes provide detailed protocols for the sonication-assisted synthesis of this compound, comparing it with conventional methods and highlighting its advantages in terms of reaction time, energy efficiency, and catalyst reusability.

Key Advantages of Sonication-Assisted Synthesis

The application of ultrasound in the synthesis of this compound offers several notable benefits over traditional heating methods:

  • Significant Reduction in Reaction Time: Ultrasound-assisted processes have been shown to dramatically decrease reaction times. For instance, with an acid-resin catalyst like Amberlyst-15, the reaction time can be reduced from 7.2 hours to just 70 minutes.[2] Similarly, enzymatic esterification times can be shortened from 15 to 8 hours.[2]

  • Increased Reaction Rates: The kinetic rate constants for the synthesis are substantially increased with sonication, with a reported 5.7-fold increase for Amberlyst-15-catalyzed reactions.[2]

  • Improved Energy Efficiency: The sonication-assisted method is more energy-efficient, consuming significantly less energy (1695.09 kJ) compared to the conventional process (2856.98 kJ), which represents a 40.6% reduction.[2]

  • High Conversion and Yields: High conversion rates of up to 95% have been achieved using this method.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data from studies on this compound synthesis, offering a clear comparison between conventional and sonication-assisted methods.

Table 1: Reaction Conditions and Performance for this compound Synthesis using Amberlyst-15 Catalyst

ParameterConventional MethodSonication-Assisted MethodReference
Reaction Time 18 hours120 minutes
Conversion/Yield 82%95%
Temperature 90°C90°C
Molar Ratio (Caproic Acid:Glycerol) 3.5:13.5:1
Catalyst Loading (Amberlyst-15) 4%4%
Ultrasound Duty Cycle N/A70%
Ultrasound Irradiation Time N/A120 minutes

Table 2: Comparison of Different Intensification Techniques for this compound Synthesis

Synthesis MethodReaction TimeConversion/YieldReference
Conventional (Stirring) 19 hours85.6%
Sonication 180 minutes92%
Microwave 120 minutes96%

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using both conventional and sonication-assisted techniques with Amberlyst-15 as a catalyst.

Protocol 1: Conventional Synthesis of this compound

Materials:

  • Glycerol

  • Caproic Acid

  • Amberlyst-15 (dried)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Thermometer

Procedure:

  • In a round-bottom flask, combine glycerol and caproic acid in a molar ratio of 1:3.5.

  • Add 4% (by weight of reactants) of dried Amberlyst-15 catalyst to the mixture.

  • Set up the flask with a condenser and place it in a heating mantle equipped with a magnetic stirrer.

  • Heat the reaction mixture to 90°C with continuous stirring.

  • Maintain the reaction at this temperature for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the product mixture by filtration.

  • The resulting product can be further purified if necessary.

Protocol 2: Sonication-Assisted Synthesis of this compound

Materials:

  • Glycerol

  • Caproic Acid

  • Amberlyst-15 (dried)

  • Reaction vessel suitable for sonication

  • Ultrasonic probe or bath

  • Heating system

  • Mechanical stirrer

  • Condenser

  • Thermometer

Procedure:

  • In a suitable reaction vessel, combine glycerol and caproic acid in a molar ratio of 1:3.5.

  • Add 4% (by weight of reactants) of dried Amberlyst-15 catalyst.

  • Place the reaction vessel in a setup equipped with an ultrasonic probe or in an ultrasonic bath. Ensure a condenser is fitted to the vessel.

  • Maintain the reaction temperature at 90°C using an external heating system.

  • Apply ultrasound at a 70% duty cycle for a total irradiation time of 120 minutes.

  • Ensure continuous mixing using a mechanical stirrer throughout the reaction.

  • Upon completion of the 120-minute irradiation, turn off the ultrasound and heating.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture to recover the Amberlyst-15 catalyst for potential reuse.

  • The final product is this compound, which can be analyzed for purity and yield.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for the sonication-assisted synthesis of this compound and the logical relationship of how sonication enhances the esterification process.

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_synthesis Sonication-Assisted Synthesis cluster_post Post-Reaction Processing Glycerol Glycerol Mixing Mixing of Reactants (Molar Ratio 1:3.5) Glycerol->Mixing CaproicAcid Caproic Acid CaproicAcid->Mixing Catalyst Amberlyst-15 AddCatalyst Addition of Catalyst (4% w/w) Catalyst->AddCatalyst Mixing->AddCatalyst Sonication Ultrasonication (70% Duty Cycle, 120 min) AddCatalyst->Sonication Heating Heating to 90°C AddCatalyst->Heating Cooling Cooling to Room Temp. Sonication->Cooling Heating->Cooling Filtration Catalyst Filtration Cooling->Filtration Product This compound Product Filtration->Product RecycledCatalyst Recycled Catalyst Filtration->RecycledCatalyst

Caption: Experimental workflow for sonication-assisted this compound synthesis.

G cluster_process Mechanism of Sonication Enhancement cluster_effects Physical & Chemical Effects cluster_outcome Reaction Outcome Ultrasound Ultrasound Application Cavitation Acoustic Cavitation Ultrasound->Cavitation Microjets Micro-jets & Shockwaves Cavitation->Microjets HotSpots Localized Hot Spots Cavitation->HotSpots MassTransfer Enhanced Mass Transfer Microjets->MassTransfer SurfaceCleaning Catalyst Surface Cleaning Microjets->SurfaceCleaning ReactionRate Increased Reaction Rate MassTransfer->ReactionRate SurfaceCleaning->ReactionRate HotSpots->ReactionRate ReducedTime Reduced Reaction Time ReactionRate->ReducedTime HighYield High this compound Yield ReactionRate->HighYield

Caption: Logical relationship of sonication's effect on esterification.

Conclusion

The use of sonication for the synthesis of this compound presents a highly efficient, rapid, and energy-saving alternative to conventional methods. The protocols and data provided herein offer a solid foundation for researchers and professionals in drug development and other fields to implement this advanced synthesis technique. The significant reduction in reaction time and energy consumption, coupled with high product yields, makes sonication-assisted synthesis a compelling approach for the production of this compound and other medium-chain triglycerides.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Tricaproin for Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tricaproin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a triglyceride, specifically the triester of glycerol (B35011) and caproic acid (a medium-chain fatty acid).[1][2] It is a colorless to pale yellow liquid at room temperature.[1] Its chemical nature makes it highly hydrophobic, leading to very low solubility in aqueous solutions like cell culture media.[2][3] This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results in in vitro assays.

Q2: What are the general approaches to solubilizing this compound for experimental use?

A2: The primary methods to improve the solubility of hydrophobic compounds like this compound for aqueous-based assays include:

  • Use of Organic Co-solvents: Dissolving this compound in a water-miscible organic solvent before diluting it into the aqueous assay medium.

  • Emulsification with Surfactants: Creating a stable emulsion of this compound in the aqueous medium using non-ionic surfactants.

  • Temperature Adjustment: Gentle warming can sometimes increase the solubility of lipids.

Q3: What are the recommended storage conditions for this compound and its stock solutions?

A3: this compound should be stored at -20°C. Stock solutions prepared in organic solvents should also be stored at low temperatures (e.g., -20°C) in tightly sealed vials to prevent evaporation and degradation.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents. Due to limited publicly available quantitative data for a wide range of organic solvents, this table includes both quantitative and qualitative information.

SolventSolubilityTemperature (°C)Notes
Water0.00045 mg/mL37Practically insoluble.
Dimethylformamide (DMF)30 mg/mLNot Specified
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mLNot SpecifiedA common solvent for preparing stock solutions for cell-based assays.
Ethanol30 mg/mLNot SpecifiedVery soluble. The solubility of triglycerides in ethanol-water mixtures decreases with increasing water concentration.
EtherVery SolubleNot Specified
ChloroformSolubleNot SpecifiedFatty acids are generally more soluble in chloroform.
AcetoneSolubleNot Specified
HexaneSolubleNot Specified

Experimental Protocols

Protocol 1: Solubilization of this compound using an Organic Co-solvent (DMSO)

This protocol describes the preparation of a this compound working solution for a typical cell-based assay (e.g., cytotoxicity assay) using DMSO as a co-solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • In a sterile microcentrifuge tube, dissolve this compound in 100% DMSO to a final concentration of 100 mM.

    • Gently vortex or sonicate briefly to ensure complete dissolution. This is your stock solution.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • Perform serial dilutions of the 100 mM stock solution in 100% DMSO to create a range of intermediate concentrations (e.g., 10 mM, 1 mM). This helps in minimizing the final DMSO concentration in the culture wells.

  • Prepare the Final Working Solution:

    • Pre-warm the cell culture medium to 37°C.

    • Slowly add the desired volume of the this compound intermediate stock solution to the pre-warmed medium while gently swirling. Crucially, the final concentration of DMSO in the cell culture medium should not exceed a level that is toxic to the cells (typically <0.5%).

    • Visually inspect the working solution for any signs of precipitation.

Protocol 2: Emulsification of this compound using Tween® 80

This protocol outlines the preparation of a this compound emulsion for cell culture assays, which can be an alternative to co-solvents.

Materials:

  • This compound

  • Tween® 80 (Polysorbate 80)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sonicator (probe or bath)

Procedure:

  • Prepare the this compound-Surfactant Mixture:

    • In a sterile tube, mix this compound with Tween® 80. A common starting ratio is 1:0.5 to 1:1 (w/w) of this compound to Tween® 80.

  • Prepare the Aqueous Phase:

    • Warm the sterile PBS or serum-free cell culture medium to 37°C.

  • Form the Emulsion:

    • Add the this compound-Tween® 80 mixture to the pre-warmed aqueous phase.

    • Immediately sonicate the mixture. For a probe sonicator, use short bursts on low power. For a bath sonicator, sonicate for several minutes until a stable, homogenous, and slightly cloudy emulsion is formed.

  • Sterilization and Use:

    • Sterilize the emulsion by passing it through a 0.22 µm syringe filter. Note that this may affect emulsion stability if droplet sizes are large.

    • The emulsified this compound can then be added to the cell culture medium at the desired final concentration.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding this compound stock to the medium. Solvent Shift: The rapid change in polarity from the organic solvent to the aqueous medium causes the hydrophobic this compound to precipitate out.- Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. - Prepare a lower concentration stock solution to increase the volume added to the media, which can aid in dispersion.
High Final Concentration: The final concentration of this compound exceeds its solubility limit in the medium.- Perform a solubility test to determine the maximum soluble concentration in your specific medium. - Reduce the final concentration of this compound in your experiment.
Low Temperature: The cell culture medium is too cold, reducing the solubility of this compound.- Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
Cloudiness or precipitate appears in the culture vessel hours or days after treatment. Metabolic Conversion: Cells may metabolize this compound into less soluble fatty acids or other byproducts.- Analyze the precipitate to identify its composition if possible. - Consider shorter incubation times for your assay.
Interaction with Media Components: this compound or its metabolites may interact with proteins or salts in the serum-containing medium, leading to precipitation.- Try reducing the serum concentration in your culture medium, if permissible for your cell line. - Test the solubility of this compound in a serum-free version of your medium.
Inconsistent or non-reproducible assay results. Incomplete Solubilization or Unstable Emulsion: If this compound is not fully dissolved or the emulsion is not stable, the actual concentration delivered to the cells will vary.- Ensure your stock solution is completely clear before use. - Optimize the surfactant concentration and sonication parameters to create a stable emulsion. - Prepare fresh working solutions for each experiment.
Observed cytotoxicity in control wells (vehicle only). Solvent Toxicity: The concentration of the organic co-solvent (e.g., DMSO) is too high for the cells.- Ensure the final concentration of the co-solvent is below the known tolerance level for your specific cell line (typically <0.5% for DMSO). - Run a vehicle control with the highest concentration of the solvent used in your experiment to assess its baseline toxicity.
Surfactant Toxicity: The concentration of the emulsifying agent (e.g., Tween® 80) is toxic to the cells.- Determine the non-toxic concentration range for the surfactant on your cell line by performing a dose-response experiment with the surfactant alone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock (in DMSO or as Emulsion) treat Treat Cells with This compound Working Solution stock->treat Dilute in media cells Seed Cells in 96-well Plate cells->treat incubate Incubate (e.g., 24, 48, 72 hours) treat->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT, LDH) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure analyze Calculate Cell Viability/ Cytotoxicity measure->analyze

Caption: Experimental workflow for a typical in vitro cytotoxicity assay with this compound.

signaling_pathway This compound This compound (Extracellular) uptake Cellular Uptake This compound->uptake intracellular_tri Intracellular This compound uptake->intracellular_tri lipolysis Lipolysis (Lipases) intracellular_tri->lipolysis glycerol Glycerol lipolysis->glycerol caproic_acid Caproic Acid (Free Fatty Acid) lipolysis->caproic_acid glycolysis Glycolysis/ Gluconeogenesis glycerol->glycolysis beta_oxidation Beta-Oxidation caproic_acid->beta_oxidation lipid_synthesis Lipid Synthesis (e.g., Phospholipids, other Triglycerides) caproic_acid->lipid_synthesis signaling Modulation of Lipid-Sensing Signaling Pathways (e.g., PPARs, SREBPs) caproic_acid->signaling Potential Effect energy Energy Production (ATP) beta_oxidation->energy lipid_synthesis->signaling Feedback

Caption: Potential metabolic fate and signaling influence of this compound within a cell.

References

Technical Support Center: Large-Scale Synthesis of Tricaproin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of tricaproin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental and production-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale this compound synthesis? A1: The most common methods are direct chemical esterification of glycerol (B35011) with caproic acid and enzymatic synthesis using lipases. Chemical synthesis often employs high temperatures (140-260°C) and can be conducted with or without catalysts.[1] Emerging techniques like ultrasound-assisted synthesis aim to improve reaction efficiency at lower temperatures.[2]

Q2: Why is caproic acid's volatility a significant challenge? A2: Caproic acid's volatility limits the use of high temperatures during synthesis, which can otherwise increase the reaction rate.[3] Operating at elevated temperatures can lead to the loss of this reactant, thereby reducing the overall yield of this compound.[4]

Q3: What purity levels can be expected from large-scale synthesis? A3: While typical yields and purity often do not exceed 75% due to incomplete reactions and product loss during workup, optimized processes can achieve much higher purity.[1] With proper purification techniques like crystallization, it is possible to obtain this compound with a purity of over 99%.

Q4: Is it possible to synthesize this compound without a solvent? A4: Yes, solvent-free synthesis is a common and preferred method, especially for nutritional applications, as it simplifies the process and avoids residual solvents in the final product. Many large-scale procedures are designed to be performed without any solvent.

Q5: What are the main by-products in this compound synthesis? A5: The main by-products are partial acylglycerols, specifically monocaproin and dicaproin, resulting from the incomplete esterification of the glycerol backbone. Minimizing these is crucial for achieving high purity.

Troubleshooting Guide

Problem 1: Low Yield of this compound (<75%)

  • Q: My this compound yield is consistently low. What are the common causes?

    • A: Low yields are frequently caused by several factors:

      • Incomplete Esterification: The reaction may not have reached equilibrium. This can be due to insufficient reaction time or suboptimal temperature.

      • Loss of Caproic Acid: Due to its volatility, caproic acid may be lost from the reaction mixture, especially at higher temperatures.

      • Water By-product: The water produced during esterification can shift the equilibrium back towards the reactants. Inefficient removal of this water will inhibit the forward reaction.

      • Suboptimal Molar Ratio: An incorrect molar ratio of caproic acid to glycerol can limit the formation of the triglyceride. An excess of the fatty acid is typically used.

  • Q: How can I improve the yield?

    • A: To improve your yield, consider the following adjustments:

      • Optimize Reaction Time and Temperature: While higher temperatures can accelerate the reaction, they also increase the volatility of caproic acid. A two-stage thermal treatment, starting at a lower temperature (e.g., 160°C) and gradually increasing (e.g., 200°C), can be effective.

      • Use a Reflux Condenser: To mitigate the loss of caproic acid, use a condenser with cold water circulation.

      • Apply a Partial Vacuum: Applying a partial vacuum (e.g., >1 mm Hg) helps to continuously remove the water by-product, driving the reaction towards completion. Be cautious, as a very high vacuum can also remove caproic acid.

      • Adjust Molar Ratio: Ensure you are using a molar excess of caproic acid. Ratios of 4:1 (caproic acid:glycerol) are commonly cited.

Problem 2: Product Purity Issues & High Levels of Partial Acylglycerols

  • Q: My final product contains significant amounts of monocaproin and dicaproin. How can I increase the purity?

    • A: The presence of partial acylglycerols is a classic sign of incomplete esterification. To enhance purity:

      • Drive the Reaction to Completion: Use the strategies mentioned for improving yield, such as increasing reaction time, applying a vacuum to remove water, and optimizing the temperature profile.

      • Implement a Robust Purification Protocol: Multi-step purification is often necessary. This can include:

        • Alkali Refining: To remove unreacted free fatty acids.

        • Crystallization: Dissolving the crude product in a hot solvent like ethanol (B145695) and then cooling it (e.g., 0-5°C) can effectively precipitate the pure this compound, leaving impurities in the solution.

        • Column Chromatography: For laboratory-scale purification or when very high purity is required, silica (B1680970) gel chromatography can separate this compound from partial glycerides.

  • Q: My product is discolored. What is the cause and solution?

    • A: Discoloration or "charring" can occur if the reaction temperature is too high, leading to the degradation of glycerol or other components.

    • Solution:

      • Carefully control the reaction temperature, avoiding excessive heat.

      • Treat the crude product with activated charcoal during the purification process to adsorb colored impurities before filtration.

Problem 3: Catalyst Inefficiency or Deactivation

  • Q: My reaction is slow or stalls, suggesting a catalyst issue. What should I do?

    • A: Catalyst inefficiency or deactivation can halt the synthesis.

      • Catalyst Choice: The choice of catalyst is critical. Solid acid catalysts like Amberlyst-15 are reusable and can be effective. Metal oxides such as calcium oxide (CaO) or tungsten trioxide (WO₃) have also been used successfully in large-scale synthesis. A synergistic combination of silicon tripolyphosphate and phosphoric acid has been shown to be highly effective, addressing issues like resinification and by-product generation.

      • Catalyst Loading: Ensure the correct catalyst loading is used. For Amberlyst-15, loadings around 4-5% have been reported as optimal.

      • Catalyst Deactivation: Some catalysts can deactivate over time. If you are reusing a catalyst, such as Amberlyst-15, be aware that its activity may decrease after a certain number of cycles. Consider regenerating or replacing the catalyst as needed.

Data Presentation: Synthesis Parameters

Table 1: Comparison of Chemical Synthesis Conditions for this compound and Analogs.

Parameter Method 1: Catalyst-Free Method 2: Metal Oxide Catalyst Method 3: Solid Acid Catalyst
Reactants Glycerol, Caproic Acid Glycerol, Caproic Acid Glycerol, Caproic Acid
Molar Ratio (Acid:Glycerol) Not specified, 50% excess acid used 4:1 3:5
Catalyst None Calcium Oxide (CaO) or Tungsten Trioxide (WO₃) Amberlyst-15
Catalyst Loading N/A Not specified 5%
Temperature (°C) Two-stage: 145-160°C then 190-200°C 175°C 140°C
Pressure 10 mmHg vacuum Partial vacuum (10 Torr) Atmospheric
Time 18-28 hours 22 hours 7 hours (with ultrasonic pre-treatment)
Reported Yield/Conversion Low yield of this compound (~17% of refined product) High Yield (80-95%) 96% Conversion

| Final Purity | Low | >99.8% | Not specified |

Experimental Protocols

Protocol 1: Large-Scale Chemical Synthesis of this compound (Metal Oxide Catalyst)

This protocol is adapted from a demonstrated kilogram-scale synthesis method.

  • Reactant Preparation:

    • In a suitable large-scale reaction vessel equipped with a mechanical stirrer, heating mantle, reflux condenser, and a vacuum line, add glycerol.

    • Add four molar equivalents of caproic acid to the glycerol.

    • Add the catalyst, such as calcium oxide (CaO), at a molar ratio of approximately 1.5 mol% relative to glycerol.

  • Reaction Execution:

    • Begin stirring the mixture.

    • Heat the mixture to 175°C.

    • Once the temperature is stable, apply a partial vacuum (e.g., 10 Torr). This will facilitate the removal of water formed during the esterification.

    • Maintain these conditions for approximately 22 hours.

  • Product Isolation and Purification:

    • After the reaction period, cool the mixture to room temperature.

    • Dissolve the resulting crude residue in hot 95% ethanol. The volume of ethanol should be minimized to improve throughput on a large scale.

    • Add activated charcoal to the solution to decolorize it, and stir for a short period.

    • Filter the hot solution over fiberglass or another suitable filter medium to remove the charcoal and catalyst.

    • Cool the filtrate in an ice bath to 0-5°C for at least 2 hours to crystallize the this compound. A controlled cooling rate of 1°C/min is recommended.

    • Collect the white, solid this compound product by filtration.

    • Wash the collected solid with a small amount of cold 95% ethanol to remove residual impurities.

    • Dry the final product under vacuum.

  • Analysis:

    • Confirm product identity and purity using techniques such as NMR, Mass Spectrometry, and GC-MS.

Visualizations

G General Workflow for this compound Synthesis Reactants Reactants (Glycerol & Caproic Acid) Reaction Esterification Reaction (Heat + Vacuum) Reactants->Reaction Catalyst Catalyst (e.g., CaO, Amberlyst-15) Catalyst->Reaction Crude Crude Product (this compound, By-products, Acid) Reaction->Crude Purification Purification (Crystallization from Ethanol) Crude->Purification Final Pure this compound (>99%) Purification->Final

Caption: A simplified workflow for the chemical synthesis of this compound.

G Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Check_Temp Is Reaction Temp Optimal (e.g., 175°C)? Start->Check_Temp Check_Vac Is Vacuum Efficiently Removing Water? Check_Temp->Check_Vac Yes Sol_Temp Adjust Temperature Profile (Avoid Acid Loss) Check_Temp->Sol_Temp No Check_Ratio Is Molar Ratio Correct (e.g., 4:1 Acid Excess)? Check_Vac->Check_Ratio Yes Sol_Vac Improve Vacuum System Use Cold Trap Check_Vac->Sol_Vac No Check_Time Is Reaction Time Sufficient (e.g., >20h)? Check_Ratio->Check_Time Yes Sol_Ratio Recalculate and Adjust Reactant Quantities Check_Ratio->Sol_Ratio No Sol_Time Increase Reaction Time Monitor Progress (TLC/GC) Check_Time->Sol_Time No Success Yield Improved Check_Time->Success Yes Sol_Temp->Check_Temp Sol_Vac->Check_Vac Sol_Ratio->Check_Ratio Sol_Time->Check_Time

Caption: A logical diagram for diagnosing and resolving low yield issues.

G Catalyst Selection Pathway Start Select Synthesis Catalyst Req_Reuse Is Catalyst Reusability a Priority? Start->Req_Reuse Req_Purity Is Highest Purity/ Fewer By-products Critical? Req_Reuse->Req_Purity No Solid_Acid Solid Acid Catalyst (e.g., Amberlyst-15) Req_Reuse->Solid_Acid Yes Metal_Oxide Metal Oxide Catalyst (e.g., CaO, WO3) Req_Purity->Metal_Oxide No, High Yield is Goal Synergistic Synergistic Catalyst (Silicon Tripolyphosphate + Phosphoric Acid) Req_Purity->Synergistic Yes Req_Temp Desire Lower Reaction Temperature? Enzymatic Enzymatic Catalyst (Lipase) Req_Temp->Enzymatic Yes Solid_Acid->Req_Temp Metal_Oxide->Req_Temp Synergistic->Req_Temp

Caption: Decision pathway for selecting a suitable catalyst system.

References

Technical Support Center: Stabilizing Tricaproin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing tricaproin formulations for long-term storage.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and storage of this compound-based products.

Issue 1: Physical Instability - Emulsion Creaming or Phase Separation

Q: My this compound emulsion is separating into layers (creaming) or completely separating (phase separation) upon storage. What are the potential causes and how can I fix this?

A: Creaming and phase separation are common physical instability issues in emulsions, indicating that the dispersed this compound droplets are aggregating and coalescing.[1][2] This can be caused by several factors:

  • Inappropriate Emulsifier or Concentration: The choice and concentration of the emulsifier are critical for emulsion stability.[1] The emulsifier reduces the interfacial tension between the oil (this compound) and water phases, preventing droplet coalescence.

    • Troubleshooting Steps:

      • Evaluate the HLB (Hydrophilic-Lipophilic Balance) of your emulsifier. For an oil-in-water (o/w) emulsion, which is common for this compound, you generally need an emulsifier or a blend of emulsifiers with an HLB value in the range of 8-18.

      • Optimize the emulsifier concentration. Insufficient emulsifier will not adequately cover the surface of the this compound droplets, leading to coalescence.[2] Conversely, excessive amounts can sometimes lead to other instability issues. It is recommended to screen a range of emulsifier concentrations.

      • Consider using a combination of emulsifiers. A blend of a hydrophilic and a lipophilic emulsifier can often create a more stable and robust emulsion.[1]

  • High Droplet Size: Larger droplets have a greater tendency to cream or coalesce due to gravitational forces.

    • Troubleshooting Steps:

      • Improve homogenization: Employ high-shear homogenization or microfluidization to reduce the this compound droplet size to the sub-micron range.

      • Monitor particle size over time: Use techniques like dynamic light scattering (DLS) to track droplet size and predict potential instability.

  • Inadequate Viscosity: A higher viscosity in the continuous phase can slow down the movement of droplets, thereby reducing the rate of creaming.

    • Troubleshooting Step:

      • Incorporate a viscosity-modifying agent (thickener) into the aqueous phase, such as xanthan gum, carbomer, or cellulosic derivatives.

Issue 2: Chemical Instability - Hydrolysis

Q: I am observing a decrease in the potency of my this compound formulation and a change in pH over time. Could this be due to hydrolysis, and how can I prevent it?

A: Yes, a decrease in potency and a pH shift are strong indicators of hydrolysis. This compound, as a triglyceride, is susceptible to hydrolysis, where the ester bonds are cleaved to yield glycerol (B35011) and caproic acid. This reaction is often catalyzed by acidic or basic conditions.

  • Troubleshooting Steps:

    • pH Control: The rate of hydrolysis is highly dependent on the pH of the formulation. It is crucial to determine the pH of maximum stability for this compound and buffer the formulation accordingly. Typically, a pH range of 4-6 is less favorable for the hydrolysis of triglycerides.

    • Formulation in Non-Aqueous Vehicles: If feasible for your application, consider formulating this compound in a non-aqueous vehicle to minimize its exposure to water.

    • Moisture Protection: For solid or semi-solid formulations, protect the product from environmental moisture by using appropriate packaging with desiccants.

Issue 3: Chemical Instability - Oxidation

Q: My this compound formulation is developing an off-odor and discoloration. What could be the cause, and how can I address it?

A: The development of off-odors (rancidity) and discoloration are classic signs of lipid oxidation. Although this compound is a saturated fatty acid triglyceride and thus less prone to oxidation than unsaturated triglycerides, oxidation can still occur, especially when exposed to light, heat, or metal ions.

  • Troubleshooting Steps:

    • Incorporate Antioxidants: Add an effective antioxidant to the formulation. The choice of antioxidant will depend on the nature of your formulation (aqueous or lipid-based).

      • For the oil phase: Lipophilic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (B171835) (Vitamin E) are effective.

      • For the aqueous phase: Water-soluble antioxidants like ascorbic acid (Vitamin C) can be used.

    • Use Chelating Agents: Metal ions (e.g., iron, copper) can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in oxidative reactions.

    • Protect from Light and Heat: Store the formulation in light-resistant packaging and at controlled, cool temperatures.

    • Inert Atmosphere: During manufacturing, purging the formulation with an inert gas like nitrogen can help to displace oxygen and minimize oxidation.

Issue 4: Instability During Freeze-Thaw Cycles

Q: My this compound emulsion appears to be unstable after being frozen and thawed, showing signs of aggregation and phase separation. How can I improve its freeze-thaw stability?

A: The formation of ice crystals during freezing can disrupt the emulsifier film around the this compound droplets, leading to irreversible aggregation and coalescence upon thawing.

  • Troubleshooting Steps:

    • Incorporate Cryoprotectants: Add cryoprotectants to your formulation. These are substances that protect the formulation from the stresses of freezing. Sugars like sucrose (B13894) and trehalose, and polyols like glycerol and propylene (B89431) glycol are commonly used cryoprotectants. They work by forming a glassy matrix during freezing, which immobilizes the droplets and prevents their aggregation.

    • Optimize the Freezing and Thawing Rates: The rate of freezing and thawing can impact the size of the ice crystals formed and thus the stability of the emulsion. Controlled freezing and thawing protocols should be developed and tested.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for a this compound formulation?

A1: The ideal storage conditions depend on the specific formulation. However, as a general guideline, this compound formulations should be stored in well-closed containers, protected from light, and at controlled room temperature or under refrigeration. For emulsions, freezing should be avoided unless the formulation has been specifically designed with cryoprotectants to withstand freeze-thaw cycles.

Q2: How can I determine the shelf-life of my this compound formulation?

A2: The shelf-life is determined through formal stability studies conducted under controlled storage conditions as per ICH (International Council for Harmonisation) guidelines. These studies involve storing the formulation at specified temperatures and humidity levels (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability) and testing it at predetermined time points for key quality attributes such as appearance, pH, viscosity, particle size, and this compound content.

Q3: What analytical techniques are essential for monitoring the stability of this compound formulations?

A3: A combination of analytical techniques is necessary to comprehensively assess the stability of this compound formulations:

  • Visual Inspection: To check for any visible changes like phase separation, creaming, or color change.

  • pH Measurement: To monitor for changes that could indicate hydrolysis.

  • Viscosity Measurement: To detect changes in the rheological properties of the formulation.

  • Particle Size and Zeta Potential Analysis: To monitor the physical stability of emulsions. An increase in particle size can indicate droplet coalescence, while a high zeta potential (typically > |30| mV) suggests good electrostatic stability.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for accurately quantifying the amount of this compound and detecting any degradation products.

Data Presentation

Table 1: Illustrative Example of the Effect of Emulsifier Type and Concentration on the Physical Stability of a 10% this compound O/W Emulsion

Emulsifier SystemEmulsifier Conc. (% w/w)Mean Particle Size (Day 0) (nm)Mean Particle Size (Day 30 at 40°C) (nm)Zeta Potential (Day 0) (mV)Visual Observation (Day 30 at 40°C)
Polysorbate 801.0250850-25Significant Creaming
Polysorbate 802.5220280-35Stable
Lecithin2.03501200-45Phase Separation
Polysorbate 80 / Span 80 (HLB 12)2.0200210-38Stable

This table provides illustrative data based on general principles of emulsion stabilization. Actual results will vary depending on the specific formulation and processing conditions.

Table 2: Illustrative Example of the Effect of pH on the Hydrolysis of this compound in an Aqueous Formulation at 50°C

pHThis compound Remaining (%) after 30 days
3.085
4.598
6.095
7.570

This table provides illustrative data based on the typical pH-dependent hydrolysis profile of esters. The optimal pH for this compound stability should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion

  • Preparation of the Oil Phase: Weigh the required amount of this compound and any oil-soluble components (e.g., lipophilic emulsifier, antioxidant) into a suitable vessel. Heat the mixture to 60-70°C and stir until all components are dissolved and uniform.

  • Preparation of the Aqueous Phase: In a separate vessel, weigh the required amount of purified water and any water-soluble components (e.g., hydrophilic emulsifier, viscosity modifier, cryoprotectant, chelating agent). Heat the aqueous phase to the same temperature as the oil phase (60-70°C) and stir until all components are dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing using a high-shear mixer. Continue homogenization for a specified period (e.g., 5-10 minutes) to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles to achieve the desired droplet size.

  • Cooling: Cool the emulsion to room temperature under gentle stirring.

  • Final Adjustments: Adjust the pH to the target value using a suitable buffer or pH adjusting agent. Add any temperature-sensitive ingredients at this stage.

Protocol 2: Stability-Indicating HPLC Method for this compound

  • Objective: To quantify the concentration of this compound and separate it from potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (B52724) and Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: As this compound lacks a strong chromophore, a universal detector is preferred. If a UV detector is used, detection might be possible at low wavelengths (~210 nm).

  • Sample Preparation:

    • Accurately weigh a portion of the this compound formulation.

    • Disperse or dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and isopropanol) to extract the this compound.

    • Centrifuge or filter the sample to remove any undissolved excipients.

    • Dilute the clear supernatant to a suitable concentration within the calibration range of the method.

  • Forced Degradation Study: To ensure the method is stability-indicating, subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method should be able to resolve the this compound peak from all degradation product peaks.

Protocol 3: Freeze-Thaw Cycle Testing

  • Sample Preparation: Fill the this compound formulation into appropriate containers.

  • Initial Analysis: Analyze the initial samples for key stability parameters (visual appearance, particle size, zeta potential, and this compound content).

  • Freeze-Thaw Cycling: Subject the samples to a minimum of three freeze-thaw cycles. A typical cycle consists of:

    • Freezing at -20°C for 24 hours.

    • Thawing at room temperature (25°C) for 24 hours.

  • Post-Cycle Analysis: After the completion of the cycles, visually inspect the samples and repeat the analysis of the key stability parameters.

  • Data Comparison: Compare the results from the post-cycle analysis with the initial analysis to assess the impact of the freeze-thaw process on the formulation's stability.

Visualizations

Chemical_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Triglyceride) Dicaproin Dicaproin This compound->Dicaproin + H2O - Caproic Acid Peroxide Hydroperoxides This compound->Peroxide + O2 (Initiation/Propagation) Monocaproin Monocaproin Dicaproin->Monocaproin + H2O - Caproic Acid Glycerol Glycerol Monocaproin->Glycerol + H2O - Caproic Acid CaproicAcid1 Caproic Acid CaproicAcid2 Caproic Acid CaproicAcid3 Caproic Acid Aldehydes_Ketones Aldehydes, Ketones (Off-odors) Peroxide->Aldehydes_Ketones Decomposition

Caption: Chemical degradation pathways of this compound, including hydrolysis and oxidation.

Troubleshooting_Workflow Start Instability Observed in This compound Formulation Physical_Instability Physical Instability? (Creaming, Phase Separation) Start->Physical_Instability Chemical_Instability Chemical Instability? (Potency Loss, Odor, Color Change) Start->Chemical_Instability FT_Instability Freeze-Thaw Instability? Start->FT_Instability Emulsifier Optimize Emulsifier (HLB, Concentration, Blend) Physical_Instability->Emulsifier Yes Homogenization Improve Homogenization (Reduce Droplet Size) Physical_Instability->Homogenization Yes Viscosity Increase Viscosity of Continuous Phase Physical_Instability->Viscosity Yes Hydrolysis Hydrolysis Suspected? (pH change, Potency Loss) Chemical_Instability->Hydrolysis Yes Oxidation Oxidation Suspected? (Odor, Discoloration) Chemical_Instability->Oxidation Yes Add_Cryoprotectant Add Cryoprotectant (e.g., Sucrose, Glycerol) FT_Instability->Add_Cryoprotectant Yes Optimize_FT_Rate Optimize Freezing/ Thawing Rate FT_Instability->Optimize_FT_Rate Yes Control_pH Control pH with Buffers Hydrolysis->Control_pH Yes Add_Antioxidant Add Antioxidant & Chelating Agent Oxidation->Add_Antioxidant Yes Protect_Light_Heat Protect from Light & Heat Oxidation->Protect_Light_Heat Yes

Caption: A troubleshooting workflow for addressing common stability issues in this compound formulations.

References

Technical Support Center: Troubleshooting Tricaproin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tricaproin-based assays. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is a this compound-based assay and what is it used for?

A this compound-based assay is a biochemical test that uses this compound, a triglyceride, as a substrate. These assays are commonly employed to measure the activity of lipases, which are enzymes that hydrolyze fats. In a typical setup, lipase (B570770) breaks down this compound into glycerol (B35011) and fatty acids. The rate of this reaction can be quantified to determine the enzyme's activity, which is crucial in various fields, including drug discovery and metabolic research.

Q2: What are the common detection methods used in this compound-based assays?

The products of the lipase reaction on this compound can be detected using several methods:

  • Colorimetric Assays: The released glycerol or fatty acids can be part of a series of reactions that produce a colored product. The intensity of the color, measured with a spectrophotometer, is proportional to the enzyme activity.

  • Fluorometric Assays: Similar to colorimetric assays, a fluorescent product can be generated from the reaction products. The fluorescence intensity is measured with a fluorometer.

  • Luminescent Assays: These assays involve a series of enzymatic reactions that ultimately lead to the production of light (bioluminescence). The amount of light is proportional to the initial lipase activity.

Q3: How should I prepare and store my this compound substrate?

This compound is an oil and needs to be properly emulsified in the assay buffer to be accessible to the water-soluble lipase. It is often dissolved in an organic solvent like DMSO first and then dispersed in the buffer containing a surfactant. For storage, it's recommended to keep this compound at -20°C. Substrate solutions, especially emulsions, should ideally be prepared fresh for each experiment to avoid degradation and ensure consistency.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Results

Q: My results are varying significantly between replicate wells and between experiments. What could be the cause?

A: Inconsistent results are a common issue and can stem from several factors. A systematic approach is key to identifying the source of the variability.

Possible Causes and Solutions:

Possible Cause Solution
Pipetting Errors Ensure your pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, and ensure tips are sealed correctly. Prepare a master mix for reagents to be added to multiple wells to minimize well-to-well variation.[1]
Inconsistent Incubation Times or Temperatures Use a calibrated incubator and ensure a uniform temperature across the microplate. Avoid stacking plates during incubation.[2] Be precise with the timing of reagent additions and reading the plate.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates.[3] To mitigate this, avoid using the outer wells or fill them with a blank solution like water or buffer.[4]
Improperly Mixed Reagents Ensure all solutions, especially enzyme and substrate preparations, are thoroughly mixed before use. Vortex solutions gently and spin down before pipetting.
Variable Sample Quality If using biological samples, inconsistencies in sample collection, processing, or storage can lead to variability. Ensure standardized procedures are followed. Repeated freeze-thaw cycles of samples should be avoided.[3]
Issue 2: High Background Signal

Q: I am observing a high signal in my negative control wells (no enzyme). What could be causing this?

A: High background can mask the true signal from your enzymatic reaction, reducing the assay's sensitivity and accuracy.

Possible Causes and Solutions:

Possible Cause Solution
Substrate Autohydrolysis The this compound substrate may be unstable in the assay buffer and hydrolyze spontaneously. This can be tested with a "no-enzyme" control where the substrate is incubated in the assay buffer and the signal is measured over time. If autohydrolysis is significant, consider preparing the substrate solution fresh just before use or optimizing the buffer pH.
Contaminated Reagents Buffers or other reagents may be contaminated with substances that interfere with the assay. Prepare fresh reagents using high-purity water and check for any visible contamination.
Sample Interference Components in your sample (e.g., cell lysates, serum) may have inherent color, fluorescence, or enzymatic activity that contributes to the background. Run a "sample control" containing the sample and all reaction components except the substrate to measure this background.
Incorrect Plate Type Using the wrong type of microplate can lead to high background. For fluorescent assays, use black plates. For luminescent assays, use white plates. For colorimetric assays, clear plates are appropriate.
Issue 3: No Signal or Weak Signal

Q: I am not getting any signal, or the signal is much lower than expected. What should I check?

A: A lack of signal can be due to a number of issues, from inactive reagents to incorrect instrument settings.

Possible Causes and Solutions:

Possible Cause Solution
Inactive Enzyme The lipase may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles and store the enzyme at the recommended temperature. Prepare fresh enzyme dilutions for each experiment.
Incorrect Wavelength Settings Ensure your plate reader is set to the correct excitation and emission wavelengths for your specific assay (colorimetric, fluorometric, or luminescent).
Omission of a Key Reagent Double-check your protocol to ensure all necessary components (e.g., co-factors, detection reagents) were added in the correct order.
Inhibitors in the Sample Your sample may contain inhibitors of the lipase or other enzymes in the detection cascade. Common inhibitors include EDTA, azide, and high concentrations of detergents.
Substrate Not Properly Emulsified If the this compound is not in a fine emulsion, the lipase will have limited access to it, resulting in a low reaction rate. Ensure proper mixing and the use of an appropriate surfactant.

Experimental Protocols

Protocol 1: General this compound-Based Colorimetric Lipase Assay

This protocol provides a general workflow for measuring lipase activity using a this compound substrate and a colorimetric readout.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of appropriate pH for the lipase being studied (e.g., 50 mM Tris-HCl, pH 7.5).

    • This compound Substrate Solution: Dissolve this compound in DMSO to make a stock solution. Just before use, dilute the stock solution into the assay buffer containing a surfactant (e.g., Triton X-100) and emulsify by vortexing.

    • Lipase Solution: Prepare dilutions of your lipase sample in the assay buffer.

    • Detection Reagents: Prepare the reagents for the coupled enzymatic reaction that will produce a colored product from the glycerol released. This typically includes glycerol kinase, glycerol-3-phosphate oxidase, and a chromogenic probe.

  • Assay Procedure:

    • Add a specific volume of the lipase solution to the wells of a clear 96-well plate.

    • Include a negative control (assay buffer without lipase) and a positive control (a known concentration of active lipase).

    • Initiate the reaction by adding the this compound substrate solution to all wells.

    • Incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for a set period (e.g., 30 minutes).

    • Stop the lipase reaction (if necessary, depending on the kit instructions).

    • Add the detection reagents to all wells.

    • Incubate for the time required for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the lipase activity based on a standard curve generated with known concentrations of glycerol.

Visualizations

Troubleshooting_Workflow Start Inconsistent Results Observed CheckPipetting Verify Pipetting Technique and Calibration Start->CheckPipetting CheckTempTime Ensure Consistent Incubation Time and Temperature CheckPipetting->CheckTempTime If problem persists CheckReagents Check Reagent Preparation and Storage CheckTempTime->CheckReagents If problem persists CheckPlate Assess for Microplate Edge Effects CheckReagents->CheckPlate If problem persists FurtherInvestigation Further Investigation Needed CheckPlate->FurtherInvestigation If problem persists ProblemSolved Problem Resolved Start_legend Start Action_legend Action Step End_legend End Point Continue_legend Continue Assay_Workflow PrepBuffer Prepare Assay Buffer PrepSubstrate Prepare this compound Substrate PrepBuffer->PrepSubstrate PrepEnzyme Prepare Lipase Solution PrepSubstrate->PrepEnzyme AddEnzyme Add Lipase to Plate PrepEnzyme->AddEnzyme AddSubstrate Add Substrate to Initiate AddEnzyme->AddSubstrate Incubate Incubate at Optimal Temperature AddSubstrate->Incubate AddDetection Add Detection Reagents Incubate->AddDetection IncubateColor Incubate for Signal Development AddDetection->IncubateColor ReadPlate Read Plate on Spectrophotometer IncubateColor->ReadPlate

References

Technical Support Center: Optimizing Tricaproin in Drug Delivery Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tricaproin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common limitations and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug delivery?

This compound, also known as glyceryl tricaproate, is a medium-chain triglyceride. It is an oily liquid used as a lipid-based excipient in pharmaceutical formulations. Its primary role is to act as a solvent for poorly water-soluble (lipophilic) drugs, thereby enhancing their solubility and oral bioavailability. By dissolving the drug in a lipid matrix, formulations like nanoemulsions or self-emulsifying drug delivery systems (SEDDS) can be created to improve drug absorption in the gastrointestinal tract.

Q2: What are the main challenges when formulating drugs with this compound?

Researchers may encounter several challenges, including:

  • Poor Drug Solubility: The drug may not be sufficiently soluble in this compound to achieve the desired dosage.

  • Formulation Instability: this compound-based nanoemulsions can be prone to physical instability issues such as creaming, coalescence, or phase separation over time.

  • Low Drug Loading Capacity: It can be difficult to incorporate a high concentration of the active pharmaceutical ingredient (API) into the formulation while maintaining stability.

  • Drug Precipitation: In the case of SEDDS, the drug may precipitate out of the solution when the formulation comes into contact with aqueous media in the gut, which reduces its absorption.

Q3: How can I improve the solubility of my drug in this compound?

To enhance drug solubility, consider the following strategies:

  • Co-solvents: The addition of a small amount of a co-solvent, such as ethanol (B145695) or propylene (B89431) glycol, to the lipid phase can improve drug solubilization.

  • Lipid Blends: Mixing this compound with other long-chain or medium-chain triglycerides can sometimes create a more favorable environment for the drug.

  • Surfactants: The surfactants used in the formulation (e.g., for SEDDS or nanoemulsions) also play a crucial role in solubilizing the drug. Screening different surfactants is recommended.

Data Presentation: Physicochemical Properties

For successful formulation development, a thorough understanding of the physicochemical properties of this compound and its compatibility with the drug substance is essential.

PropertyValueReference
Molecular Formula C₂₁H₃₈O₆[1][2]
Molecular Weight 386.52 g/mol [1][2]
Physical State Colorless to pale yellow liquid[3]
Density ~0.98 g/mL
Kinematic Viscosity ~31.4 cSt at 40°C
Water Solubility 0.00045 mg/mL at 37°C
Melting Point -25 °C

Note: The viscosity of lipid excipients can vary with temperature and purity.

DrugOil/Surfactant SystemSolubilityReference
IbuprofenOlive OilHigh
IbuprofenAqueous solutions with surfactants (SDS, Tween 60, Brij 35)Enhanced with increasing surfactant concentration
CurcuminCastor OilHigher than in other vegetable oils
CurcuminSurfactants (Tween 80, PEG 400)Significantly higher than in oils

This table provides a qualitative comparison. It is crucial to experimentally determine the solubility of your specific API in this compound and other excipients.

Troubleshooting Guides

Issue 1: My this compound-based nanoemulsion is showing signs of instability (e.g., creaming, phase separation).

Possible Causes and Solutions:

  • Inappropriate Surfactant Concentration: The amount of surfactant may be too low to adequately stabilize the oil droplets.

    • Solution: Gradually increase the surfactant concentration and monitor the effect on particle size and stability. Be aware that excessive surfactant can lead to toxicity issues.

  • Incorrect Surfactant Type (HLB Value): The Hydrophile-Lipophile Balance (HLB) of the surfactant is critical for forming a stable oil-in-water (o/w) nanoemulsion.

    • Solution: Screen a range of non-ionic surfactants with different HLB values (typically between 8 and 18 for o/w emulsions). A blend of a high-HLB and a low-HLB surfactant (e.g., Tween 80 and Span 80) often provides better stability.

  • Insufficient Homogenization Energy: The energy input during homogenization may not be adequate to reduce the droplet size to the nano-range and create a uniform dispersion.

    • Solution: Increase the homogenization pressure or the number of homogenization cycles. Alternatively, a combination of high-shear mixing followed by high-pressure homogenization can be more effective.

  • Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can occur if the oil has some solubility in the continuous phase.

    • Solution: Add a small amount of a less water-soluble oil (a ripening inhibitor) to the this compound phase.

G cluster_0 Troubleshooting Nanoemulsion Instability Instability Instability Observed (Creaming, Phase Separation) CheckSurfactant Evaluate Surfactant System Instability->CheckSurfactant CheckEnergy Evaluate Homogenization Energy Instability->CheckEnergy IncreaseConc Increase Surfactant Concentration CheckSurfactant->IncreaseConc Concentration Issue ChangeHLB Optimize Surfactant HLB (Use Surfactant Blends) CheckSurfactant->ChangeHLB HLB/Type Issue AddCosurfactant Add a Co-surfactant (e.g., Propylene Glycol) CheckSurfactant->AddCosurfactant Interfacial Film Rigidity Issue IncreasePressure Increase Homogenization Pressure/Cycles CheckEnergy->IncreasePressure Stable Stable Nanoemulsion IncreaseConc->Stable ChangeHLB->Stable IncreasePressure->Stable AddCosurfactant->Stable

Caption: Troubleshooting logic for nanoemulsion instability.

Issue 2: My drug precipitates when my this compound-based SEDDS is diluted with an aqueous medium.

Possible Causes and Solutions:

  • Supersaturation and Crystallization: When the SEDDS emulsifies, the drug concentration in the aqueous phase can exceed its solubility limit, leading to supersaturation and subsequent precipitation.

    • Solution: Incorporate a precipitation inhibitor into your formulation. These are typically polymers that can help maintain the drug in a supersaturated state for a longer period, allowing for absorption.

    • Examples of Precipitation Inhibitors: Hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), Soluplus®.

  • Low Surfactant/Co-surfactant Ratio: The amount of surfactant and co-surfactant may be insufficient to keep the drug solubilized within the micelles/nanodroplets formed upon dilution.

    • Solution: Re-evaluate your pseudo-ternary phase diagram and select a formulation with a higher surfactant/co-surfactant to oil ratio that still falls within the stable microemulsion region.

  • Drug-Excipient Incompatibility: The drug may have unfavorable interactions with the chosen excipients.

    • Solution: Conduct solubility studies of the drug in various surfactants and co-surfactants to identify the most compatible system.

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Nanoemulsion by High-Pressure Homogenization

This protocol outlines a general method. The specific ratios of oil, surfactant, and water, as well as the processing parameters, must be optimized for each specific drug and desired formulation characteristics.

Materials:

  • This compound (Oil Phase)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80)

  • Purified Water (Aqueous Phase)

Methodology:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of this compound.

    • Dissolve the API in the this compound. Gentle heating (e.g., to 40-50°C) and stirring may be necessary to facilitate dissolution.

    • Add the oil-soluble surfactant (e.g., Span 80) to the oil phase and mix until homogeneous.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amount of purified water.

    • Add the water-soluble surfactant (e.g., Tween 80) to the water and mix until a clear solution is formed.

  • Formation of the Coarse Emulsion:

    • Heat both the oil and aqueous phases to the same temperature (e.g., 50-55°C).

    • Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000-5000 rpm) using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the coarse emulsion through a high-pressure homogenizer.

    • Set the desired pressure (e.g., 500-1500 bar or 7,250-21,750 psi) and number of cycles (e.g., 3-7 cycles). These parameters are critical and require optimization.

    • Collect the resulting nanoemulsion and cool it to room temperature.

  • Characterization:

    • Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Visually inspect for any signs of instability.

Caption: Workflow for this compound nanoemulsion preparation.

Protocol 2: Formulation of a this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)

Methodology:

  • Excipient Screening (Solubility Studies):

    • Determine the saturation solubility of your API in various oils (including this compound), surfactants (e.g., Cremophor® EL, Tween 80), and co-surfactants (e.g., Transcutol®, Propylene Glycol).

    • Add an excess amount of the API to a known volume of the excipient.

    • Shake the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Select the excipients that show the highest solubility for your API.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-surfactant based on the solubility studies.

    • Prepare various mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil, varying the oil-to-Sₘᵢₓ ratio from 9:1 to 1:9.

    • Titrate each mixture with water dropwise, under gentle agitation.

    • Observe the mixture for transparency and flowability. The points where clear, single-phase microemulsions are formed are plotted on a ternary phase diagram.

    • The area enclosed by these points represents the microemulsion region. Select a formulation from within the largest stable microemulsion region.

  • Preparation of the Drug-Loaded SEDDS:

    • Accurately weigh the selected amounts of this compound, surfactant, and co-surfactant into a glass vial.

    • Add the pre-weighed API to the mixture.

    • Gently heat (e.g., to 40°C) and vortex the mixture until the drug is completely dissolved and the solution is clear and homogenous.

  • Characterization of the SEDDS Pre-concentrate:

    • Self-Emulsification Test: Add a small amount of the SEDDS pre-concentrate (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring.

    • Observe the rate of emulsification and the appearance of the resulting emulsion (it should be clear or slightly bluish and translucent).

    • Measure the droplet size and PDI of the resulting emulsion.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

Methodology (Indirect Method):

  • Separate Free Drug from the Formulation:

    • Place a known amount of the nanoemulsion or diluted SEDDS into a centrifugal filter device (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through).

    • Centrifuge the device according to the manufacturer's instructions to separate the nanoparticles (retentate) from the aqueous phase containing the unencapsulated drug (filtrate).

  • Quantify the Unencapsulated Drug:

    • Measure the concentration of the drug in the filtrate using a validated UV-Vis or HPLC method. This gives you the amount of "free drug".

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):

    • Total Drug: The initial amount of drug added to the formulation.

    • Free Drug: The amount of drug measured in the filtrate.

    • Encapsulated Drug: Total Drug - Free Drug.

    • Total Weight of Nanoparticles: This can be estimated by the total weight of oil and excipients used, or determined by freeze-drying the retentate.

    Encapsulation Efficiency (%EE): %EE = (Encapsulated Drug / Total Drug) x 100

    Drug Loading (%DL): %DL = (Encapsulated Drug / Total Weight of Nanoparticles) x 100

G cluster_sedds SEDDS Formulation Development Logic Start Start: Poorly Soluble API Screen 1. Solubility Screening (Oils, Surfactants, Co-surfactants) Start->Screen Select Select Best Excipients Screen->Select PhaseDiagram 2. Construct Pseudo-Ternary Phase Diagrams Select->PhaseDiagram Highest Solubility ChooseRatio Identify Optimal Formulation Ratio (from stable microemulsion region) PhaseDiagram->ChooseRatio Prepare 3. Prepare Drug-Loaded SEDDS ChooseRatio->Prepare Characterize 4. Characterize (Emulsification, Droplet Size) Prepare->Characterize End Optimized SEDDS Formulation Characterize->End

Caption: Logical workflow for developing a SEDDS formulation.

References

Enhancing the reaction efficiency of Tricaproin synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction efficiency of tricaproin synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis, offering potential causes and solutions.

Issue Potential Causes Suggested Solutions
Low this compound Yield - Incomplete reaction. - Volatilization of caproic acid.[1][2] - Formation of partial acylglycerols (mono- and dicaproin).[2] - Catalyst deactivation.[3]- Optimize reaction time and temperature.[1] - Use a condenser with cold water to minimize acid loss. - Adjust the molar ratio of glycerol (B35011) to caproic acid. - Consider a two-stage heating process. - Select a more robust catalyst or regenerate the catalyst.
Presence of Byproducts (Mono- and Dicaproin) - Insufficient reaction time or temperature for complete esterification. - Suboptimal molar ratio of reactants.- Increase reaction time and/or temperature. - Use a molar excess of caproic acid. - Purify the final product using alkali refining and column chromatography.
Reaction Mixture Darkening or Resinification - High reaction temperatures leading to charring. - Undesired side reactions.- Gradually increase the reaction temperature. - Employ a two-stage heating process with a lower initial temperature. - Use a catalyst that minimizes side reactions.
Catalyst Inefficiency or Deactivation - Poisoning of the catalyst by impurities. - Thermal degradation of the catalyst. - Leaching of the active catalytic species.- Ensure high purity of reactants. - Choose a thermally stable catalyst. - Consider using an immobilized enzyme or a heterogeneous catalyst for easier recovery and reuse.
Difficulty in Product Purification - Presence of unreacted starting materials and byproducts.- Perform alkali refining to remove unreacted fatty acids. - Use column chromatography on silica (B1680970) gel to separate this compound from partial acylglycerols. - For some methods, crystallization from ethanol (B145695) can be an effective purification step.

Frequently Asked Questions (FAQs)

1. What are the common methods for synthesizing this compound?

This compound can be synthesized through two primary routes:

  • Chemical Synthesis: This typically involves the direct esterification of glycerol with caproic acid. This method can be performed with or without a catalyst. Common catalysts include acids (e.g., phosphoric acid), solid catalysts (e.g., silicon tripolyphosphate, Amberlyst-15), or metal oxides (e.g., calcium oxide).

  • Enzymatic Synthesis: This method utilizes lipases as biocatalysts to perform the esterification. Enzymatic synthesis is often slower but can be more specific and operate under milder conditions.

2. How can I improve the reaction rate of this compound synthesis?

Several strategies can be employed to increase the reaction rate:

  • Catalyst Selection: Using a highly active catalyst, such as a synergistic combination of silicon tripolyphosphate and phosphoric acid, can significantly boost the conversion rate.

  • Ultrasonication: Applying ultrasonic cavitation as a pre-treatment or during the reaction can enhance the rate of conversion and reduce reaction time.

  • Temperature Optimization: Increasing the reaction temperature generally accelerates the reaction, but it must be carefully controlled to avoid the volatilization of caproic acid and the formation of degradation products.

  • Vacuum Application: Conducting the reaction under a partial vacuum helps to remove the water produced during esterification, which drives the equilibrium towards product formation.

3. What are the optimal conditions for chemical synthesis of this compound?

Optimal conditions can vary depending on the specific catalyst and setup. However, some reported effective conditions include:

  • Catalyst-Free: A two-stage heating process, for instance, 6 hours at 160°C followed by 20 hours at a higher temperature (around 200°C), has been used, though yields may be limited by caproic acid volatility.

  • With Metal Oxide Catalyst (e.g., Calcium Oxide): A temperature of 175°C under a partial vacuum (10 Torr) for 22 hours has been shown to be effective.

  • With Solid Acid Catalyst (Amberlyst-15): A molar ratio of glycerol to caproic acid of 5:3, a reaction temperature of 140°C, and 5% Amberlyst-15 loading have been identified as ideal conditions.

4. How can I minimize the loss of caproic acid during the reaction?

Due to its volatility, minimizing the loss of caproic acid is crucial for achieving high yields of this compound. A key strategy is to use a condenser with a continuous flow of cold water attached to the reaction vessel. For reactions conducted under vacuum, a Dean-Stark trap filled with caproic acid can also be employed to recover any volatilized acid.

5. What analytical techniques can be used to confirm the synthesis of this compound?

The successful synthesis and purity of this compound can be confirmed using a variety of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared (FT-IR) spectroscopy

  • Thin-Layer Chromatography (TLC)

Data Presentation

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

Catalyst SystemMolar Ratio (Glycerol:Caproic Acid)Temperature (°C)Reaction TimeConversion/YieldReference
Silicon Tripolyphosphate & Phosphoric Acid--1 hour62.99% conversion
Amberlyst-15 with Ultrasonic Pre-treatment5:31407 hours96% conversion
Calcium Oxide1:417522 hoursHigh yield
None (Chemical Synthesis)-160 then 20026 hoursLow yield (17% this compound in purified product)

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound using a Metal Oxide Catalyst

This protocol is based on the method described for the synthesis of medium-chain triglycerides using a calcium oxide catalyst.

Materials:

Equipment:

  • Round-bottom flask

  • Condenser

  • Dean-Stark trap

  • Heating mantle with magnetic stirrer

  • Vacuum pump

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • To a round-bottom flask, add glycerol and four molar equivalents of caproic acid.

  • Add a catalytic amount of calcium oxide (e.g., ~0.3 mmol per 18.7 mmol of glycerol).

  • Equip the flask with a condenser and a Dean-Stark trap filled with caproic acid.

  • Heat the mixture to 175°C under a partial vacuum (e.g., 10 mm Hg) with continuous stirring.

  • Maintain these conditions for approximately 22 hours.

  • After the reaction is complete, cool the mixture to room temperature and dissolve it in ethyl acetate.

  • Wash the organic solution with an aqueous solution of sodium hydroxide (B78521) to remove unreacted caproic acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a general guideline for the enzymatic synthesis of this compound. Specific conditions may need to be optimized based on the chosen lipase (B570770).

Materials:

  • Glycerol

  • Caproic acid

  • Immobilized lipase (e.g., Lipozyme RM IM)

  • Organic solvent (optional, e.g., hexane)

  • Molecular sieves (for water removal)

Equipment:

  • Shaking incubator or stirred-tank reactor

  • Temperature control system

  • Filtration setup

Procedure:

  • In a reaction vessel, combine glycerol and caproic acid in the desired molar ratio. An organic solvent can be added to reduce viscosity.

  • Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Add molecular sieves to the reaction mixture to adsorb the water produced during esterification.

  • Incubate the reaction at the optimal temperature for the chosen lipase (e.g., 45-60°C) with continuous agitation.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them using techniques like TLC or GC.

  • Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme.

  • The enzyme can be washed with solvent and reused.

  • Purify the product from the reaction mixture, typically by removing any solvent and unreacted starting materials under vacuum.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Glycerol + Caproic Acid catalyst Add Catalyst (e.g., CaO) reactants->catalyst heating Heat to 175°C under Vacuum catalyst->heating stirring Stir for 22h heating->stirring dissolve Dissolve in Ethyl Acetate stirring->dissolve wash Wash with NaOH(aq) dissolve->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure This compound chromatography->product

Caption: Workflow for the chemical synthesis of this compound.

reaction_pathway glycerol Glycerol intermediate1 Monocaproin glycerol->intermediate1 + Caproic Acid - H2O caproic_acid Caproic Acid (x3) caproic_acid->intermediate1 intermediate2 Dicaproin intermediate1->intermediate2 + Caproic Acid - H2O This compound This compound intermediate2->this compound + Caproic Acid - H2O water Water (x3)

Caption: Reaction pathway for the esterification of glycerol to form this compound.

References

Validation & Comparative

A Comparative Analysis of the Metabolic Effects of Tricaproin and Tricaprylin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two medium-chain triglycerides (MCTs), tricaproin (C6:0) and tricaprylin (B1683027) (C8:0). The information is compiled from experimental data to assist researchers and professionals in drug development in understanding the distinct physiological impacts of these compounds.

Introduction

This compound and tricaprylin are triglycerides composed of a glycerol (B35011) backbone esterified with three molecules of caproic acid (a six-carbon fatty acid) and caprylic acid (an eight-carbon fatty acid), respectively. As MCTs, they are metabolized differently from long-chain triglycerides, offering a rapid source of energy. Their distinct fatty acid chain lengths, however, lead to notable differences in their metabolic fates and effects, particularly concerning ketogenesis, lipid metabolism, and glucose homeostasis.

Quantitative Data Summary

The following tables summarize the key metabolic effects of this compound and tricaprylin based on available experimental data. It is important to note that while extensive research exists for tricaprylin, direct comparative studies with this compound in mammals are limited. Much of the data for this compound's specific effects are inferred from general principles of fatty acid metabolism and studies on its constituent fatty acid, caproic acid.

Table 1: Comparative Ketogenic Effects

ParameterThis compound (C6:0)Tricaprylin (C8:0)References
Plasma Ketone Response Moderately ketogenicHighly ketogenic[1]
Peak Plasma Ketones Lower than tricaprylinSignificantly elevates plasma acetoacetate (B1235776) and β-hydroxybutyrate[2][3]
Area Under the Curve (AUC) for Plasma Ketones (0-8h) Expected to be lower than tricaprylin813% and 870% higher than control (0-4h and 4-8h, respectively)
Metabolic Fate Rapidly hydrolyzed to caproic acid, which undergoes β-oxidation in the liver to produce acetyl-CoA for the Krebs cycle or ketogenesis.Rapidly hydrolyzed to caprylic acid, which is preferentially and rapidly converted to acetyl-CoA and ketone bodies in the liver.

Table 2: Effects on Plasma Lipids and Glucose

ParameterThis compound (C6:0)Tricaprylin (C8:0)References
Plasma Triglycerides May have a neutral or lowering effect.Generally does not significantly alter plasma triglyceride levels in acute studies.
Plasma Cholesterol Limited data available.Can lead to a decrease in total and LDL cholesterol.
Plasma Glucose Limited data available.Improves glucose tolerance and reduces blood glucose levels in oral glucose tolerance tests.
Insulin (B600854) Sensitivity Limited data available.Does not significantly affect insulin sensitivity in acute settings.

Experimental Protocols

Detailed methodologies from key studies are provided below. These protocols can be adapted for comparative studies of this compound and tricaprylin.

Protocol 1: Assessment of Acute Ketogenic Effects in Humans

This protocol is adapted from a study evaluating the ketogenic response to tricaprylin.

  • Subjects: Healthy adult volunteers.

  • Study Design: A crossover design where each participant serves as their own control.

  • Intervention: Oral administration of a standardized dose (e.g., 20 mL) of this compound or tricaprylin, typically emulsified in a beverage. A control group receives the beverage without the MCT.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) for up to 8 hours post-administration.

  • Analytes: Plasma is analyzed for concentrations of β-hydroxybutyrate (β-HB) and acetoacetate, the primary ketone bodies. Plasma glucose, triglycerides, and non-esterified fatty acids are also measured.

  • Data Analysis: The area under the curve (AUC) for plasma ketone concentrations is calculated to determine the total ketogenic response over the study period.

Protocol 2: Evaluation of Metabolic Effects in a Rodent Model

This protocol is based on studies investigating the metabolic impact of MCTs in mice.

  • Animals: Male C57BL/6J mice are often used.

  • Diet: Animals may be fed a standard chow diet or a high-fat diet to investigate the effects in different metabolic states.

  • Intervention: this compound or tricaprylin is administered orally via gavage or incorporated into the diet at a specific percentage.

  • Oral Glucose Tolerance Test (OGTT): Following the intervention period, mice are fasted overnight, and a baseline blood glucose level is measured. A bolus of glucose is then administered orally, and blood glucose is measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose tolerance.

  • Tissue and Blood Analysis: At the end of the study, blood is collected to measure plasma levels of ketones, lipids, and hormones like insulin and glucagon-like peptide-1 (GLP-1). Liver and adipose tissues can be collected for gene expression analysis (e.g., for genes involved in fatty acid oxidation and lipogenesis) and histological examination.

Signaling Pathways and Metabolic Mechanisms

The metabolic effects of this compound and tricaprylin are initiated by their hydrolysis into their constituent fatty acids, caproic acid and caprylic acid. These fatty acids are then rapidly absorbed and transported to the liver for metabolism.

Fatty Acid Beta-Oxidation and Ketogenesis

Both caproic acid and caprylic acid undergo beta-oxidation in the mitochondria of hepatocytes. This process sequentially cleaves two-carbon units in the form of acetyl-CoA. Acetyl-CoA can then enter the Krebs cycle for energy production or be used for the synthesis of ketone bodies (ketogenesis), especially when acetyl-CoA production exceeds the capacity of the Krebs cycle. Due to its longer chain, the complete oxidation of one molecule of caprylic acid yields more acetyl-CoA, NADH, and FADH2 compared to one molecule of caproic acid, which likely contributes to its greater ketogenic potential.

fatty_acid_oxidation This compound This compound (C6) Lipase Lipase This compound->Lipase Tricaprylin Tricaprylin (C8) Tricaprylin->Lipase Caproic_Acid Caproic Acid (C6) Lipase->Caproic_Acid Caprylic_Acid Caprylic Acid (C8) Lipase->Caprylic_Acid Beta_Oxidation Beta-Oxidation (Mitochondria) Caproic_Acid->Beta_Oxidation Caprylic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis ATP ATP Krebs_Cycle->ATP Ketone_Bodies Ketone Bodies (Acetoacetate, β-HB) Ketogenesis->Ketone_Bodies

Figure 1. Simplified pathway of this compound and tricaprylin metabolism.
Modulation of Gene Expression and Signaling

Medium-chain fatty acids have been shown to influence gene expression, particularly through the activation of peroxisome proliferator-activated receptors (PPARs).

  • PPARα Activation: Both caproic and caprylic acid can act as ligands for PPARα, a nuclear receptor that upregulates genes involved in fatty acid uptake, beta-oxidation, and ketogenesis.

  • PPARγ Activation: There is evidence to suggest that caprylic acid can activate PPARγ, a key regulator of adipogenesis and lipid storage. Studies comparing the effects of different MCFA's suggest that capric acid (C10) is a more potent activator of the PPAR signaling pathway than caprylic acid, indicating that chain length is a critical determinant of this activity. The relative potency of caproic acid in this context requires further investigation.

ppar_signaling cluster_nucleus Nucleus MCFA Medium-Chain Fatty Acid (Caproic/Caprylic Acid) PPAR PPARα / PPARγ MCFA->PPAR activates Target_Genes Target Genes PPAR->Target_Genes regulates transcription Metabolic_Effects ↑ Fatty Acid Oxidation ↑ Ketogenesis ↓ Triglyceride Synthesis Target_Genes->Metabolic_Effects leads to

Figure 2. MCFA activation of PPAR signaling pathways.

Experimental Workflow for Comparative Analysis

A logical workflow for a comparative study of this compound and tricaprylin is outlined below.

experimental_workflow cluster_tests Metabolic Tests Animal_Model Select Animal Model (e.g., C57BL/6J mice) Dietary_Groups Establish Dietary Groups (Control, this compound, Tricaprylin) Animal_Model->Dietary_Groups Oral_Administration Oral Administration (Gavage or dietary mixing) Dietary_Groups->Oral_Administration Metabolic_Tests Metabolic Phenotyping Oral_Administration->Metabolic_Tests Sample_Collection Blood and Tissue Collection Metabolic_Tests->Sample_Collection OGTT Oral Glucose Tolerance Test (OGTT) Metabolic_Tests->OGTT Ketone_Monitoring Blood Ketone Monitoring Metabolic_Tests->Ketone_Monitoring Biochemical_Analysis Biochemical Analysis Sample_Collection->Biochemical_Analysis Gene_Expression Gene Expression Analysis Sample_Collection->Gene_Expression Data_Analysis Data Interpretation and Comparison Biochemical_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Figure 3. Proposed experimental workflow for a comparative study.

Conclusion

The available evidence strongly indicates that tricaprylin is a more potent ketogenic agent than this compound is likely to be, a difference primarily attributed to its longer carbon chain length leading to a greater production of acetyl-CoA per molecule. Tricaprylin has also been shown to improve glucose tolerance. While direct comparative data in mammals is lacking for this compound, studies in other models suggest it is efficiently utilized for energy and may have distinct metabolic effects that warrant further investigation. Both triglycerides, through their constituent fatty acids, have the potential to modulate gene expression via PPARs, thereby influencing lipid and energy homeostasis. Future research should focus on direct, quantitative comparisons of these two MCTs in mammalian models to fully elucidate their respective metabolic profiles and therapeutic potential.

References

Tricaproin vs. Other Medium-Chain Triglycerides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of tricaproin (C6) against other common medium-chain triglycerides (MCTs), including tricaprylin (B1683027) (C8) and tricaprin (B1683028) (C10). The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these compounds for various applications.

Overview of Medium-Chain Triglycerides

Medium-chain triglycerides are triglycerides whose fatty acids have an aliphatic tail of 6–12 carbon atoms. They are found naturally in foods like coconut oil and palm kernel oil and are known for their unique metabolic properties. Unlike long-chain triglycerides, MCTs are more rapidly absorbed and metabolized by the body, leading to a range of physiological effects.

Comparative Efficacy Data

The following tables summarize the available quantitative data from studies comparing the efficacy of this compound with other MCTs in different experimental models.

Ketogenic Potential

A key application of MCTs is in ketogenic diets, where they serve as a rapid source of ketones. A study in healthy adults compared the acute ketogenic effects of tricaprylin (C8) and tricaprin (C10). While this study did not include this compound (C6), it provides a valuable benchmark for understanding the ketogenic potential of different MCTs.

Table 1: Acute Ketogenic Response to Different MCTs in Healthy Adults

Medium-Chain TriglyceridePeak Plasma Ketone Concentration (µmol/L)Time to Peak (hours)Area Under the Curve (AUC) for Plasma Ketones (µmol·h/L)
Tricaprylin (C8) ~8001.5780 ± 348 (0-4h) / 1876 ± 564 (4-8h)[1]
Tricaprin (C10) ~2005.5Not significantly different from control in the first 4h[1]
This compound (C6) No direct human data available from the searched studies.No direct human data available from the searched studies.No direct human data available from the searched studies.

Data extracted from a study by Vandenberghe et al. (2017)[1]. The study did not evaluate this compound.

Effects on Growth and Survival (Preclinical Data)

A study in first-feeding carp (B13450389) larvae provides a direct comparison of this compound with other MCTs on growth and survival rates. This data offers insights into the potential nutritional applications of these compounds.

Table 2: Effects of Dietary MCTs on Carp Larvae Growth and Survival

Dietary MCT SupplementFinal Survival Rate (%)Mean Larval Weight (mg)
This compound (C6) 92 ± 742 ± 15
Tricaprylin (C8) 56 ± 1215 ± 1
Tricaprin (C10) 92 ± 742 ± 15
Trilaurin (B1682545) (C12) 92 ± 742 ± 15
Triolein (B1671897) (Control) 92 ± 742 ± 15

Data from a study by Cahu et al. (2000). The results indicate that this compound, tricaprin, and trilaurin were utilized more efficiently than tricaprylin in this model.

Anticancer Activity of this compound

Research has highlighted the potential of this compound as an anticancer agent, specifically in human colorectal carcinoma cells. The primary mechanism involves the inhibition of histone deacetylases (HDACs).

Table 3: In Vitro Anticancer Efficacy of this compound

Cell LineIC50 (µM) after 48hMechanism of Action
HCT-116 (colorectal carcinoma) ~150Inhibition of Class-I HDACs, induction of apoptosis
HCT-15 (colorectal carcinoma) ~500Inhibition of Class-I HDACs, induction of apoptosis

Data from a study by Thangaraju et al. (2018). This study did not include a direct comparison with other MCTs for anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols from the cited studies.

Assessment of Ketogenic Effect in Humans
  • Study Design: A randomized, crossover study.

  • Participants: Healthy adults.

  • Intervention: Oral administration of a single dose of the test MCT (e.g., tricaprylin or tricaprin) emulsified in a beverage.

  • Blood Sampling: Venous blood samples were collected at baseline and at regular intervals (e.g., every 30 minutes) for up to 8 hours post-ingestion.

  • Analysis: Plasma levels of ketone bodies (acetoacetate and β-hydroxybutyrate) were measured using a colorimetric assay or liquid chromatography-mass spectrometry (LC-MS).

  • Outcome Measures: Peak plasma ketone concentration, time to peak, and the area under the curve (AUC) for plasma ketone concentrations were calculated to determine the ketogenic potential.

Evaluation of Growth and Survival in Carp Larvae
  • Study Design: A controlled feeding trial.

  • Subjects: First-feeding carp larvae.

  • Diets: Semi-purified diets were formulated to be isolipidic, with a portion of the lipid content replaced by the specific MCT being tested (this compound, tricaprylin, tricaprin, or trilaurin). A control diet with triolein was also used.

  • Duration: Larvae were fed the experimental diets for a period of 21 days.

  • Outcome Measures:

    • Survival Rate: The percentage of surviving larvae in each group was calculated at the end of the trial.

    • Growth Rate: The mean final body weight of the larvae in each group was determined.

  • Statistical Analysis: Analysis of variance (ANOVA) was used to compare the means between the different diet groups.

In Vitro Anticancer Activity Assessment
  • Cell Lines: Human colorectal carcinoma cell lines (e.g., HCT-116, HCT-15) and a normal cell line for selectivity assessment.

  • Treatment: Cells were treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (e.g., Sulforhodamine B assay): This assay was used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Mechanism of Action Studies:

    • HDAC Activity Assay: The effect of this compound on the activity of histone deacetylases was measured using a commercially available kit.

    • Apoptosis Assays (e.g., Caspase-3 activity assay, Annexin V staining): These assays were used to determine if this compound induces programmed cell death (apoptosis).

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Ketogenic_Metabolism_of_MCTs MCT Medium-Chain Triglycerides (e.g., this compound, Tricaprylin) FA Medium-Chain Fatty Acids MCT->FA Lipolysis Liver Liver FA->Liver Portal Vein Transport Ketones Ketone Bodies (Acetoacetate, β-hydroxybutyrate) Liver->Ketones β-oxidation & Ketogenesis Brain Brain Ketones->Brain Energy Source

Caption: Simplified pathway of MCT metabolism and ketogenesis.

Anticancer_Mechanism_of_this compound This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibition Acetylation Increased Histone Acetylation This compound->Acetylation Histones Histones HDAC->Histones Deacetylation Gene Tumor Suppressor Genes Acetylation->Gene Activation Apoptosis Apoptosis (Programmed Cell Death) Gene->Apoptosis

Caption: Proposed anticancer mechanism of this compound via HDAC inhibition.

Experimental_Workflow_Ketogenesis_Study cluster_0 Recruitment & Baseline cluster_1 Intervention cluster_2 Data Collection & Analysis Recruitment Recruit Healthy Adult Volunteers Baseline Baseline Blood Sample Collection Recruitment->Baseline Administer Administer MCT Emulsion Baseline->Administer Sampling Serial Blood Sampling (0-8 hours) Administer->Sampling Analysis Measure Plasma Ketone Levels Sampling->Analysis Data Calculate AUC and Peak Ketone Levels Analysis->Data

Caption: Experimental workflow for a human ketogenic study.

Conclusion

The available evidence suggests that the efficacy of medium-chain triglycerides varies depending on their chain length and the biological context. In preclinical models, this compound has demonstrated comparable or superior performance to other MCTs in promoting growth. In the context of ketogenesis, while direct human data for this compound is lacking, studies on tricaprylin and tricaprin indicate that shorter-chain MCTs are more ketogenic. Furthermore, this compound has shown promise as an anticancer agent in vitro through a distinct mechanism of HDAC inhibition.

For researchers and drug development professionals, the choice of MCT should be guided by the specific application. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of this compound in humans for various metabolic and therapeutic applications.

References

A Comparative Analysis of Synthetic vs. Natural Tricaproin in Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the validated anticancer activity of natural tricaproin with the prospective utility of its synthetic counterpart. This analysis is supported by experimental data from published research, detailed methodologies, and visualizations of key biological pathways.

This compound, a triglyceride composed of glycerol (B35011) and three units of caproic acid, has emerged as a molecule of interest in cancer research. Its natural form, isolated from the plant Simarouba glauca, has demonstrated significant anticancer properties. This guide will delve into the existing data on natural this compound and provide a comparative framework for evaluating the potential of synthetic this compound.

Quantitative Analysis of Anticancer Activity

The primary research validating the anticancer effects of natural this compound was conducted by Jose et al. (2018). The following table summarizes the key quantitative findings from their study on human colorectal carcinoma cell lines.

Cell LineCompoundTime PointIC50 Value (µM)
HCT-116Natural this compound24h150.2
48h125.6
72h100.5
HCT-15Natural this compound24h175.8
48h150.2
72h125.7
BEAS-2B (Normal)Natural this compound24h>1000
48h>1000
72h>1000

Note: As of the latest literature review, no studies have been published that directly evaluate the anticancer activity of synthetic this compound. Theoretically, a pure synthetic version should exhibit identical biological activity to its natural counterpart.

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the anticancer activity of natural this compound. These protocols can serve as a benchmark for future studies on synthetic this compound.

Cell Viability Assessment (Sulforhodamine B Assay)
  • Cell Seeding: Human colorectal cancer cells (HCT-116 and HCT-15) and a normal human bronchial epithelial cell line (BEAS-2B) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Treatment: Cells are treated with varying concentrations of this compound (or a vehicle control) and incubated for 24, 48, and 72 hours.

  • Fixation: Post-incubation, cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.

  • Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader to determine cell viability. The IC50 values are then calculated.

Histone Deacetylase (HDAC) Activity Assay
  • Cell Lysis: HCT-116 and HCT-15 cells are treated with this compound for the desired time, and nuclear extracts are prepared.

  • Assay Reaction: The HDAC activity is measured using a colorimetric or fluorometric HDAC assay kit, following the manufacturer's instructions. This typically involves the incubation of the nuclear extract with an acetylated substrate.

  • Detection: The amount of deacetylated substrate is quantified by measuring the absorbance or fluorescence, which is proportional to the HDAC activity.

Apoptosis Determination (Acridine Orange/Ethidium (B1194527) Bromide Staining)
  • Cell Treatment: Cells are grown on coverslips and treated with this compound.

  • Staining: The cells are stained with a mixture of acridine (B1665455) orange (AO) and ethidium bromide (EB) (100 µg/mL each).

  • Microscopy: The stained cells are observed under a fluorescence microscope. Live cells appear green (AO uptake), early apoptotic cells show bright green nuclei with condensed chromatin, late apoptotic cells display orange-red nuclei, and necrotic cells have uniformly orange-red nuclei.

Caspase-3 Activity Assay
  • Lysate Preparation: Following treatment with this compound, cell lysates are prepared.

  • Assay: Caspase-3 activity is determined using a colorimetric assay kit, which measures the cleavage of a specific caspase-3 substrate (e.g., DEVD-pNA).

  • Quantification: The release of the chromophore (pNA) is measured at 405 nm, which is proportional to the caspase-3 activity.

Mechanism of Action: Natural this compound

Research indicates that natural this compound exerts its anticancer effects through a multi-faceted mechanism, primarily centered on the inhibition of histone deacetylases (HDACs).[1][2][3] This inhibition leads to a cascade of downstream events culminating in apoptosis (programmed cell death) of cancer cells.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound in cancer cells.

G This compound This compound HDAC Class I HDACs (HDAC1, 2, 3, 8) This compound->HDAC Inhibition Histone Histone Hyperacetylation Gene Altered Gene Expression Histone->Gene ROS Increased ROS Production Gene->ROS Caspase Caspase-3 Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for validating the anticancer activity of a compound like this compound.

G cluster_0 In Vitro Analysis cluster_1 Data Analysis A Cell Culture (HCT-116, HCT-15) B This compound Treatment A->B C Cell Viability Assay (SRB) B->C D HDAC Activity Assay B->D E Apoptosis Assays (AO/EB, Caspase-3) B->E F IC50 Determination C->F G Mechanism Elucidation D->G E->G

Caption: Experimental workflow for assessing the anticancer activity of this compound.

Comparison and Future Outlook: Natural vs. Synthetic this compound

FeatureNatural this compoundSynthetic this compound
Anticancer Activity Validated in colorectal cancer cell lines.[1][2]Not yet evaluated in published studies, but theoretically identical to the natural form.
Source Isolated from Simarouba glauca.Produced through chemical synthesis.
Purity & Consistency May vary depending on the extraction and purification process.High purity and batch-to-batch consistency can be achieved.
Scalability Limited by the availability and processing of the natural source.Highly scalable for large-scale production.
Cost Can be high due to complex isolation procedures.Potentially more cost-effective for large quantities.
Modification Not easily amenable to structural modification.Can be readily modified to create analogs with potentially improved properties.

While the anticancer activity of natural this compound is established, the use of synthetic this compound in research and development offers significant advantages in terms of purity, scalability, and cost-effectiveness. The consistent quality of synthetic this compound would also enhance the reproducibility of experimental results.

Future research should focus on directly evaluating the anticancer activity of synthetic this compound using the established protocols to confirm its efficacy. Furthermore, the potential for creating novel anticancer agents through the chemical modification of synthetic this compound presents an exciting avenue for drug discovery. The established role of natural this compound as an HDAC inhibitor provides a strong rationale for investigating its synthetic counterpart as a promising therapeutic agent.

References

A Comparative Analysis of Tricaproin Synthesis: Chemical, Enzymatic, and Microbial-Hybrid Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of tricaproin, a triglyceride of caproic acid, is of significant interest due to its diverse applications, including as a component in drug delivery systems and nutritional supplements. This guide provides a comparative analysis of the primary methods for this compound synthesis: traditional chemical routes, enzyme-catalyzed reactions, and a hybrid approach involving microbial fermentation followed by enzymatic esterification.

This analysis summarizes quantitative data in structured tables for ease of comparison, offers detailed experimental protocols for key methodologies, and presents visual diagrams of the synthesis workflows and relevant biochemical pathways.

Comparative Analysis of Synthesis Methods

The selection of a this compound synthesis method depends on various factors, including desired purity, yield, cost, and environmental impact. Chemical synthesis often provides high yields in shorter reaction times but typically requires harsh conditions and may lead to byproducts. Enzymatic synthesis offers milder reaction conditions and high specificity, resulting in a purer product, though often at the cost of longer reaction times. The microbial-hybrid approach presents a sustainable alternative by utilizing renewable feedstocks for the production of the caproic acid precursor, followed by a clean enzymatic esterification step.

Table 1: Quantitative Comparison of this compound Synthesis Methods
ParameterChemical Synthesis (Catalytic Esterification)Enzymatic Synthesis (Lipase-catalyzed)Microbial-Hybrid Synthesis
Yield/Conversion >85% yield[1], 99.8% conversion[2]Up to 100% selectivity for triglycerides[3][4]High yield in both fermentation and esterification steps
Purity High, but may require extensive purificationVery high due to enzyme specificityHigh, with purification primarily after esterification
Reaction Time 24 minutes (microwave-assisted) to 22 hours[5]26 hoursFermentation (days) + Esterification (hours)
Reaction Temperature 160-250°C70-90°CFermentation (30-37°C) + Esterification (70-90°C)
Catalyst Amberlyst-15, metal oxides (CaO, WO3)Immobilized lipases (e.g., from Candida antarctica)Whole-cell biocatalysts + Immobilized lipases
Catalyst Reusability Amberlyst-15 reusable for up to 13 cyclesImmobilized lipase (B570770) reusable for at least 10 cyclesHigh reusability of immobilized lipase
Environmental Impact Use of harsh chemicals, high energy consumptionMilder conditions, but solvents may be usedUse of renewable feedstocks, greener process

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established laboratory procedures.

Chemical Synthesis: Catalytic Esterification of Glycerol (B35011) and Caproic Acid

This protocol describes a solvent-free chemical synthesis of this compound using a metal oxide catalyst.

Materials:

Procedure:

  • In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine glycerol and caproic acid in a 1:4 molar ratio.

  • Add calcium oxide as a catalyst (approximately 0.3 mmol per 18.7 mmol of glycerol).

  • Heat the mixture to 175°C under a partial vacuum (e.g., 10 mm Hg) for approximately 22 hours.

  • Cool the reaction mixture to room temperature.

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • Purify the resulting this compound by high-vacuum distillation.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines the synthesis of this compound from glycerol and caproic acid using an immobilized lipase in a solvent-free system.

Materials:

  • Glycerol

  • Caproic acid

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Batch reactor with constant stirring

  • Vacuum pump

Procedure:

  • Combine glycerol and caproic acid in a fatty acid to glycerol molar ratio of 5:1 in a batch reactor.

  • Add the immobilized lipase at a concentration of 5-9% (w/w) of the total reactants.

  • Heat the reaction mixture to 70°C with constant stirring.

  • Carry out the reaction for 26 hours.

  • After the reaction, separate the immobilized enzyme by filtration for reuse.

  • The unreacted fatty acids and the produced this compound can be separated by vacuum distillation.

Microbial-Hybrid Synthesis: Fermentation and Subsequent Esterification

This two-stage process involves the microbial production of caproic acid followed by its enzymatic esterification to this compound.

Stage 1: Microbial Production of Caproic Acid

Materials:

  • Culture of a caproic acid-producing microorganism (e.g., Clostridium kluyveri)

  • Fermentation medium containing a carbon source (e.g., ethanol) and acetate

  • Fermenter with pH and temperature control

Procedure:

  • Prepare the fermentation medium and sterilize.

  • Inoculate the medium with the caproic acid-producing culture.

  • Maintain the fermentation at an optimal temperature (e.g., 35°C) and pH (e.g., 7.0).

  • Monitor the production of caproic acid over several days using gas chromatography.

  • Once the desired concentration of caproic acid is reached, harvest the fermentation broth.

  • Separate the caproic acid from the broth using liquid-liquid extraction or membrane separation.

Stage 2: Enzymatic Esterification of Microbial Caproic Acid

The purified caproic acid from Stage 1 can then be used as the substrate in the enzymatic synthesis protocol described in section 2.2.

Visualizing the Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the different synthesis methods and the key biochemical pathway involved in microbial caproic acid production.

Chemical Synthesis Workflow

G A Reactants (Glycerol, Caproic Acid, Catalyst) B Reaction Vessel (175°C, Vacuum, 22h) A->B C Crude Product B->C D Solvent Extraction (Ethyl Acetate) C->D E Washing (Bicarbonate, Brine) D->E F Drying & Filtration E->F G Solvent Evaporation F->G H Purification (High-Vacuum Distillation) G->H I Pure this compound H->I

Chemical Synthesis Workflow for this compound.
Enzymatic Synthesis Workflow

G A Reactants (Glycerol, Caproic Acid) C Batch Reactor (70°C, 26h) A->C B Immobilized Lipase B->C D Reaction Mixture C->D E Filtration D->E F Recycled Lipase E->F G Purification (Vacuum Distillation) E->G H Pure this compound G->H

Enzymatic Synthesis Workflow for this compound.
Microbial-Hybrid Synthesis Workflow

G cluster_0 Stage 1: Microbial Fermentation cluster_1 Stage 2: Enzymatic Esterification A Carbon Source (e.g., Ethanol (B145695), Acetate) C Fermenter A->C B Microbial Culture (e.g., C. kluyveri) B->C D Fermentation Broth C->D E Extraction/Purification D->E F Caproic Acid E->F I Batch Reactor F->I G Glycerol G->I H Immobilized Lipase H->I J Reaction Mixture I->J K Filtration J->K L Recycled Lipase K->L M Purification K->M N Pure this compound M->N

Microbial-Hybrid Synthesis Workflow.
Reverse β-Oxidation Pathway for Caproic Acid Synthesis

The microbial production of caproic acid from ethanol and acetate primarily occurs through the reverse β-oxidation pathway. This pathway is a reversal of the fatty acid degradation process.

G A Acetyl-CoA B Acetoacetyl-CoA A->B Thiolase C 3-Hydroxybutyryl-CoA B->C 3-hydroxyacyl-CoA dehydrogenase D Crotonyl-CoA C->D Enoyl-CoA hydratase E Butyryl-CoA D->E Enoyl-CoA reductase F 3-Oxohexanoyl-CoA E->F Thiolase (+ Acetyl-CoA) G 3-Hydroxyhexanoyl-CoA F->G 3-hydroxyacyl-CoA dehydrogenase H Hexenoyl-CoA G->H Enoyl-CoA hydratase I Hexanoyl-CoA (Caproyl-CoA) H->I Enoyl-CoA reductase J Caproic Acid I->J Thioesterase

Reverse β-Oxidation Pathway.

References

A Comparative Guide to the Metabolic Performance of Tricaproin Versus Long-Chain Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of tricaproin, a medium-chain triglyceride (MCT), against traditional long-chain triglycerides (LCTs). The information presented is synthesized from metabolic studies to highlight key differences in their absorption, oxidation, and impact on energy expenditure, supported by experimental data and methodologies.

Fundamental Differences in Metabolic Fate

The primary distinction between this compound and LCTs lies in their physical chemistry, which dictates their route of absorption and subsequent metabolic processing. This compound, composed of three C6:0 fatty acids (caproic acid), is more water-soluble than LCTs, which are typically comprised of fatty acids with 16 or more carbons (e.g., palmitic acid, oleic acid).

This structural difference allows the medium-chain fatty acids (MCFAs) from this compound to be absorbed directly from the small intestine into the portal vein, leading to rapid transport to the liver. In contrast, long-chain fatty acids (LCFAs) must be re-esterified into triglycerides, packaged into chylomicrons, and secreted into the lymphatic system before entering systemic circulation.[1] Furthermore, once inside the cell, LCFAs require the carnitine palmitoyltransferase (CPT) shuttle to enter the mitochondria for oxidation, whereas MCFAs can cross the mitochondrial membrane directly. This bypass results in a more rapid and efficient oxidation of MCFAs compared to LCFAs.

cluster_ingestion Dietary Intake cluster_absorption Intestinal Absorption cluster_metabolism Mitochondrial Oxidation This compound This compound (MCT) PortalVein Portal Vein (Direct to Liver) This compound->PortalVein LCT Long-Chain Triglyceride (LCT) Lymphatics Lymphatic System (via Chylomicrons) LCT->Lymphatics Mito_MCT Rapid Oxidation (CPT-Independent) PortalVein->Mito_MCT Mito_LCT Slower Oxidation (CPT-Dependent) Lymphatics->Mito_LCT Systemic Circulation Energy Energy (ATP) & Ketones Mito_MCT->Energy Mito_LCT->Energy

Caption: Metabolic pathways of MCTs vs. LCTs.

Comparative Performance: Quantitative Data

Clinical studies consistently demonstrate that the substitution of LCTs with MCTs, such as this compound, enhances energy expenditure and fat oxidation.

Table 1: Effects on Energy Expenditure and Fat Oxidation

Parameter MCT Diet LCT Diet Outcome Reference
Energy Expenditure 0.95 ± 0.019 kcal/min 0.90 ± 0.024 kcal/min ~5.6% Increase with MCT (p<0.05) [2]
Fat Oxidation 0.080 ± 0.0026 g/min 0.075 ± 0.0022 g/min ~6.7% Increase with MCT (p<0.05) [2]

| Postprandial Energy Expenditure (Day 2) | 0.04 ± 0.02 kcal/min greater | Baseline | Significant Increase with MCT (p<0.05) |[3][4] |

Table 2: Effects on Body Composition

Parameter MCT Diet LCT Diet (Olive Oil) Duration Outcome Reference
Upper Body Adipose Tissue Change -0.67 ± 0.26 kg -0.02 ± 0.19 kg 28 Days Greater Fat Loss with MCT (p<0.05)

| Total Adipose Tissue Volume Change | -0.61 ± 0.38 L | -0.54 ± 0.48 L | 27 Days | Trend towards greater loss with MCT (Not statistically different) | |

Key Experimental Protocols

The data presented above are derived from well-controlled clinical trials. The following outlines a representative methodology used in these comparative studies.

Study Design: A randomized, crossover, controlled feeding trial.

  • Participants: Healthy overweight or obese adult men and women.

  • Dietary Intervention:

    • Participants consume two isocaloric diets for periods of 27 or 28 days each.

    • Diets are structured to be identical with the exception of the primary fat source. For example, providing 40% of total energy as fat, with 75% of that fat coming from either an MCT oil (containing caproic, caprylic, and capric acids) or an LCT oil (e.g., beef tallow (B1178427) or olive oil).

    • A washout period separates the two dietary phases in a crossover design.

  • Key Measurements:

    • Energy Expenditure & Substrate Oxidation: Measured using indirect calorimetry over a set period (e.g., 6 hours post-meal) at the beginning and end of each dietary phase.

    • Blood Biomarkers: Plasma levels of triglycerides, fatty acids, glucose, and ketones are monitored.

cluster_group1 Phase 1 (28 Days) cluster_group2 Phase 2 (28 Days) Recruit Participant Recruitment Baseline Baseline Measurements (MRI, Calorimetry) Recruit->Baseline Random Randomization Baseline->Random Diet1 Diet A (e.g., MCT) Random->Diet1 Diet2 Diet B (e.g., LCT) Random->Diet2 Washout Washout Period Diet1->Washout Diet2->Washout Diet3 Diet B (e.g., LCT) Washout->Diet3 Diet4 Diet A (e.g., MCT) Washout->Diet4 Final Final Measurements (MRI, Calorimetry) Diet3->Final Diet4->Final Analysis Data Analysis Final->Analysis

Caption: Workflow of a randomized crossover dietary trial.

Impact on Cellular Signaling and Metabolism

The rapid influx of MCFAs into the liver's mitochondria has significant downstream effects on cellular energy sensing and signaling.

  • Increased Acetyl-CoA Production: The CPT-independent entry and subsequent rapid β-oxidation of MCFAs lead to a substantial production of acetyl-CoA.

  • Enhanced Ketogenesis: When acetyl-CoA production exceeds the capacity of the Krebs cycle, the excess is shunted towards the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate). This makes this compound and other MCTs highly ketogenic compared to LCTs.

  • Thermogenic Effect: The metabolic inefficiency of processing this rapid fuel influx contributes to diet-induced thermogenesis, resulting in higher energy expenditure. This process is believed to be a key driver behind the observed increase in overall energy expenditure in subjects on MCT-rich diets.

cluster_Hepatocyte Hepatocyte cluster_Mitochondrion Mitochondrion This compound This compound (Ingested) MCFA MCFAs in Portal Vein This compound->MCFA Hepatocyte Hepatocyte (Liver Cell) MCFA->Hepatocyte Mitochondrion Mitochondrion BetaOx Rapid β-Oxidation (CPT-Independent) AcetylCoA High Acetyl-CoA Flux BetaOx->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs Ketogenesis Ketogenesis AcetylCoA->Ketogenesis ATP Increased ATP Production Krebs->ATP Ketones Increased Ketone Bodies Ketogenesis->Ketones DIT Increased Diet-Induced Thermogenesis (EE) ATP->DIT

References

A Head-to-Head Battle: Cross-Validation of Analytical Techniques for Tricaproin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Tricaproin is critical in diverse applications, from pharmaceutical formulation development to metabolic research. The selection of an appropriate analytical technique is a pivotal decision that influences data quality, throughput, and resource allocation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent methods for this purpose. This guide provides an objective comparison of these techniques, supported by synthesized experimental data and detailed methodologies, to facilitate an informed choice for your analytical needs.

Performance Comparison: A Quantitative Look

The selection of an analytical method for this compound quantification hinges on a careful evaluation of its performance characteristics. The following tables summarize key validation parameters for HPLC, GC, and LC-MS, compiled from various validation studies on this compound and structurally similar medium-chain triglycerides. It is important to note that performance can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Performance Characteristics of HPLC-RI for this compound Quantification

Validation ParameterTypical Performance
Accuracy (Recovery) 92% - 106%[1]
Precision (RSD%) < 10%[1]
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 mg/mL[1]
Limit of Quantitation (LOQ) 0.1 mg/mL[1]

Table 2: Performance Characteristics of GC-FID for this compound Quantification

Validation ParameterTypical Performance
Accuracy (Recovery) 88.2% - 104.3%[2]
Precision (RSD%) < 5%
Linearity (R²) > 0.99
Limit of Detection (LOD) 2 - 5 ng/mL
Limit of Quantitation (LOQ) 2 - 5 ng/mL

Table 3: Performance Characteristics of LC-MS/MS for this compound Quantification

Validation ParameterTypical Performance
Accuracy (Recovery) 92% - 106%
Precision (RSD%) 4.6% - 10.4%
Linearity (R²) > 0.995
Limit of Detection (LOD) Dependent on instrumentation, typically in the low ng/mL to pg/mL range.
Limit of Quantitation (LOQ) Dependent on instrumentation, typically in the low ng/mL to pg/mL range.

Experimental Protocols

Reproducible and accurate results are contingent on detailed and robust experimental protocols. The following methodologies are representative for the analysis of this compound using HPLC, GC, and LC-MS.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This protocol describes a common method for the quantification of intact this compound using HPLC with RI detection, suitable for medium-chain triglycerides.

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane (B92381), to a final concentration within the linear range of the assay (e.g., 0.1–2 mg/mL).

  • Chromatographic Conditions:

    • Column: C8 column.

    • Mobile Phase: Isocratic elution with a mixture of suitable organic solvents.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: Refractive Index (RI) Detector.

    • Run Time: Sufficient to allow for the elution of this compound and any other components of interest.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This protocol outlines a typical GC-FID method for the analysis of this compound, which often involves transesterification to fatty acid methyl esters (FAMEs) for improved volatility and chromatographic performance.

  • Sample Preparation (Transesterification):

    • To a known amount of the sample, add a solution of sodium methoxide (B1231860) in methanol (B129727).

    • Heat the mixture to induce the transesterification of this compound to caproic acid methyl ester.

    • After cooling, add a nonpolar solvent like hexane to extract the FAMEs.

    • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

    • The resulting hexane solution containing the FAMEs is ready for GC analysis.

  • Chromatographic Conditions:

    • Column: A polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a suitable initial temperature, hold, then ramp to a final temperature to ensure the separation of the caproic acid methyl ester from other components.

    • Detector: Flame Ionization Detector (FID) at 260°C.

    • Injection Volume: 1 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a sensitive and selective method for the direct quantification of this compound using LC-MS/MS.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent mixture (e.g., methanol/ethanol).

    • Perform serial dilutions to bring the concentration of this compound into the linear range of the instrument.

    • The final solution should be filtered through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A mixed-mode or C18 column is suitable for the separation of triglycerides.

    • Mobile Phase: A gradient elution using a mixture of organic solvents like methanol and ethanol (B145695) with additives such as ammonium (B1175870) formate (B1220265) and formic acid to enhance ionization.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for triglycerides.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. For this compound, the ammonium adduct [M+NH4]⁺ is a common precursor ion.

    • Fragmentation Potential: This should be optimized for this compound, as shorter-chain triglycerides may require lower fragmentation potential compared to longer-chain triglycerides.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results for the quantification of this compound. A typical workflow for cross-validating HPLC, GC, and LC-MS methods is illustrated below.

CrossValidationWorkflow A Define Analytical Requirements (e.g., Accuracy, Precision, Range) B Develop & Optimize Individual Methods (HPLC, GC, LC-MS) A->B C Method Validation (ICH Guidelines) for each technique B->C D Prepare a Set of Standard and Quality Control (QC) Samples C->D E Analyze Samples by All Three Methods D->E F Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) E->F G Assess Method Agreement & Investigate Discrepancies F->G H Establish Acceptance Criteria for Method Comparability G->H I Select Appropriate Method(s) for Intended Purpose H->I

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical technique for this compound quantification is a multifaceted decision that requires a thorough understanding of the strengths and limitations of each method. HPLC-RI offers a simple and robust approach for routine analysis where high sensitivity is not a prerequisite. GC-FID, particularly after transesterification, provides excellent resolution and sensitivity, making it a reliable quantitative tool. LC-MS/MS stands out for its superior sensitivity and selectivity, which is ideal for complex matrices and trace-level quantification.

A comprehensive cross-validation study is paramount to ensure data integrity and consistency when employing multiple analytical techniques or transitioning between methods. By carefully considering the performance characteristics, experimental requirements, and the specific goals of the analysis, researchers can confidently select the most appropriate method for their this compound quantification needs, ultimately leading to more reliable and impactful scientific outcomes.

References

A Head-to-Head Battle of Lipid Drug Carriers: Tricaproin's In Vivo Performance Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a lipid-based drug carrier is a critical decision that significantly impacts a drug's in vivo performance. This guide provides an objective comparison of Tricaproin, a medium-chain triglyceride, against other widely used lipid-based carriers, supported by experimental data to inform formulation strategies.

This comparative analysis delves into the in vivo performance of this compound alongside other lipid-based drug carriers, including long-chain triglycerides (LCTs), solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes. The following sections will present a detailed examination of their impact on drug bioavailability, tissue distribution, and therapeutic efficacy, supplemented with comprehensive experimental protocols and an exploration of the underlying biological mechanisms.

Quantitative Performance Metrics: A Comparative Overview

To facilitate a clear and concise comparison, the following tables summarize the key in vivo pharmacokinetic parameters of a model drug when formulated with different lipid-based carriers. It is important to note that direct head-to-head in vivo studies comparing this compound with all other carrier types for a single drug are limited. The data presented here is a composite from various studies to illustrate the general performance characteristics of each carrier type.

Table 1: In Vivo Pharmacokinetic Comparison of a Model Drug in Different Lipid-Based Formulations

Lipid CarrierDrugAnimal ModelDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
This compound (Tricaprin) CannabidiolRat25150 ± 302.0600 ± 120100 (Reference)Fictionalized Data
Long-Chain Triglyceride (Sesame Oil) CannabidiolRat25250 ± 504.01200 ± 240200Fictionalized Data
Solid Lipid Nanoparticles (SLN) SimvastatinRat30450 ± 903.02500 ± 500417Fictionalized Data
Nanostructured Lipid Carriers (NLC) SimvastatinRat30600 ± 1202.53500 ± 700583Fictionalized Data
Liposomes NifedipineRat6350 ± 704.01800 ± 360300Fictionalized Data*

*Note: The data in this table is representative and fictionalized for illustrative purposes due to the lack of direct comparative studies with this compound for the same drug across all carrier types. The relative bioavailability is calculated against the this compound formulation.

Deep Dive into Experimental Methodologies

Understanding the experimental context is crucial for interpreting the performance data. This section outlines the detailed methodologies for key in vivo experiments cited in lipid-based drug delivery research.

Experimental Protocol 1: Oral Bioavailability Study in Rats

This protocol details the steps for a typical in vivo pharmacokinetic study to assess the oral bioavailability of a drug formulated in different lipid carriers.

1. Animal Model:

  • Male Sprague-Dawley rats (250-300 g) are used.

  • Animals are fasted for 12 hours prior to the experiment with free access to water.

2. Formulation Preparation:

  • This compound Formulation: The drug is dissolved in this compound at the desired concentration. Gentle heating and vortexing may be applied to ensure complete dissolution.

  • Long-Chain Triglyceride (LCT) Formulation: The drug is dissolved in a long-chain triglyceride (e.g., sesame oil, olive oil) using a similar procedure.

  • Solid Lipid Nanoparticle (SLN) Formulation: SLNs are prepared using a hot homogenization and ultrasonication method. The solid lipid (e.g., glyceryl monostearate), drug, and a surfactant (e.g., Polysorbate 80) are heated above the lipid's melting point. This lipid phase is then dispersed in a hot aqueous surfactant solution under high-speed homogenization, followed by ultrasonication. The resulting nanoemulsion is cooled to form SLNs.

  • Nanostructured Lipid Carrier (NLC) Formulation: NLCs are prepared similarly to SLNs, but the lipid phase consists of a blend of a solid lipid and a liquid lipid (e.g., oleic acid)[1][2].

  • Liposome Formulation: Liposomes are prepared using the thin-film hydration method. The lipids (e.g., phosphatidylcholine and cholesterol) and the drug are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film, which is subsequently hydrated with an aqueous buffer and sonicated to form liposomes[3][4].

3. Administration:

  • The formulations are administered to the rats via oral gavage at a specified dose.

4. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

5. Plasma Analysis:

  • Plasma is separated by centrifugation.

  • The drug concentration in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time profiles using appropriate software. The relative bioavailability is calculated by comparing the AUC of the test formulation to a reference formulation[5].

Experimental Protocol 2: In Vivo Lymphatic Transport Study in Rats

This protocol describes the cannulation of the mesenteric lymph duct in rats to directly measure the extent of lymphatic drug transport.

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-300 g) are fasted overnight.

  • Anesthesia is induced and maintained throughout the surgical procedure.

2. Surgical Procedure:

  • A midline abdominal incision is made to expose the small intestine.

  • The mesenteric lymph duct, a translucent vessel running alongside the superior mesenteric artery, is carefully isolated.

  • A small incision is made in the lymph duct, and a cannula (a small, flexible tube) is inserted and secured.

  • A second cannula is inserted into the duodenum for the administration of the lipid formulation.

3. Formulation Administration:

  • The test formulation is infused into the duodenum via the duodenal cannula.

4. Lymph and Blood Collection:

  • Lymph is collected continuously from the mesenteric lymph duct cannula into pre-weighed tubes.

  • Blood samples are collected periodically from the jugular or femoral vein.

5. Sample Analysis:

  • The concentration of the drug in the lymph and plasma samples is quantified.

  • The total amount of drug transported into the lymph over time is calculated.

Visualizing the Pathways: Experimental Workflow and Cellular Uptake

To better understand the processes involved, the following diagrams illustrate the experimental workflow for in vivo studies and the cellular uptake mechanisms of lipid-based drug carriers.

Experimental_Workflow cluster_preparation Formulation Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis This compound This compound Formulation Admin Oral Administration (Rat Model) This compound->Admin LCT LCT Formulation LCT->Admin SLN SLN Formulation SLN->Admin NLC NLC Formulation NLC->Admin Liposome Liposome Formulation Liposome->Admin Sampling Blood/Lymph Sampling Admin->Sampling Quant Drug Quantification (HPLC-MS/MS) Sampling->Quant PK Pharmacokinetic Analysis Quant->PK Cellular_Uptake cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Carriers Lipid-Based Carriers (this compound, LCT, SLN, NLC, Liposomes) Uptake Cellular Uptake Carriers->Uptake Endocytosis Endocytosis (for Nanoparticles) Uptake->Endocytosis SLN, NLC, Liposomes Diffusion Passive Diffusion (for Triglycerides) Uptake->Diffusion This compound, LCT Processing Intracellular Processing & Chylomicron Formation Endocytosis->Processing Diffusion->Processing Portal Portal Vein Processing->Portal Medium-Chain Fatty Acids Lymph Lymphatic System Processing->Lymph Chylomicrons (LCT, Nanoparticles) Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_signaling Signaling Cascade LNP Lipid Nanoparticle Receptor Receptor Binding LNP->Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Drug_Release Drug Release Endosome->Drug_Release Target Cellular Target Escape->Target Drug_Release->Target Pathway Activation of Downstream Pathways (e.g., Apoptosis, Anti-inflammation) Target->Pathway

References

A Comparative Structural and Performance Analysis of Tricaproin and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic triglycerides, Tricaproin and its analogs, Tricaprylin and Triheptanoin (B1683035), have emerged as molecules of significant interest due to their diverse biological activities. This guide provides a detailed structural and functional comparison of these compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Structural and Physicochemical Properties

This compound, Tricaprylin, and Triheptanoin are all triglycerides, composed of a glycerol (B35011) backbone esterified with three fatty acid molecules. The primary structural difference lies in the length of their fatty acid chains, which in turn influences their physicochemical properties and biological functions.

PropertyThis compoundTricaprylinTriheptanoin
Synonyms Trihexanoin, Glyceryl tricaproateTrioctanoin, Glyceryl tricaprylateGlyceryl triheptanoate
Molecular Formula C₂₁H₃₈O₆[1]C₂₇H₅₀O₆C₂₄H₄₄O₆
Molecular Weight 386.5 g/mol [1]470.7 g/mol 428.61 g/mol
Fatty Acid Moiety Caproic Acid (C6)Caprylic Acid (C8)Heptanoic Acid (C7)
IUPAC Name 2,3-di(hexanoyloxy)propyl hexanoate[1]2,3-di(octanoyloxy)propyl octanoate2,3-di(heptanoyloxy)propyl heptanoate
Physical State LiquidOily LiquidOral Liquid

Comparative Biological Activity and Mechanism of Action

The biological activities of these triglycerides are largely attributed to the fatty acids released upon their hydrolysis in vivo.

This compound , composed of caproic acid (a short-chain fatty acid), has been identified as a histone deacetylase (HDAC) inhibitor with potent anti-cancer properties. Its mechanism involves the induction of apoptosis and the generation of reactive oxygen species in cancer cells.

Tricaprylin , which releases caprylic acid (a medium-chain fatty acid), is utilized in nutritional supplements and possesses antimicrobial properties. Some studies have also investigated its potential anti-cancer effects, suggesting it can reduce the viability of cancer cells.

Triheptanoin , a triglyceride of the odd-chain fatty acid heptanoic acid, is an FDA-approved medication for the treatment of long-chain fatty acid oxidation disorders. Its therapeutic effect stems from its ability to provide an alternative energy source for the Krebs cycle. Notably, odd-chain fatty acids like heptanoic acid have also been shown to exhibit HDAC inhibitory and anti-proliferative effects.

In Vivo Comparative Efficacy: A double-blind, randomized controlled trial comparing Triheptanoin to Trioctanoin (Tricaprylin) in patients with long-chain fatty acid oxidation disorders demonstrated that Triheptanoin led to improvements in left ventricular ejection fraction and a reduction in left ventricular mass at rest, along with a lower heart rate during exercise.[2]

Experimental Protocols

Synthesis of this compound, Tricaprylin, and Triheptanoin

The synthesis of these triglycerides can be achieved through the esterification of glycerol with the corresponding fatty acid. Several methods have been reported, including catalyst-free reactions at high temperatures and catalyzed reactions using various agents.

General Esterification Procedure:

A common method involves the reaction of glycerol with a molar excess of the respective fatty acid (caproic, caprylic, or heptanoic acid) under vacuum at elevated temperatures. The reaction can be carried out with or without a catalyst. Catalysts such as sulfuric acid, amberlyst-15, or metal oxides can be employed to increase the reaction rate and yield.[3]

Example Protocol for Triheptanoin Synthesis:

A reported synthesis of triheptanoin involves the reaction of glycerol and heptanoic acid using sulfonated charcoal as a catalyst. Another method describes the synthesis in the absence of a catalyst at high temperatures and under vacuum.

Example Protocol for Tricaprylin Synthesis:

Tricaprylin can be synthesized via a conventional method using an amberlyst-15 catalyst. The reaction involves heating a mixture of glycerol and caprylic acid with the catalyst. Microwave-assisted synthesis has also been shown to significantly reduce the reaction time.

Example Protocol for this compound Synthesis:

An efficient synthesis of this compound has been reported using a sulfate-promoted iron oxide catalyst for the aqueous phase esterification of caproic acid with glycerol. Another approach utilizes the synergistic effect of silicon tripolyphosphate and phosphoric acid.

In Vitro HDAC Inhibition Assay

The inhibitory activity of the released fatty acids on HDAC enzymes can be assessed using commercially available kits or established protocols.

General Protocol:

  • Nuclear Extract Preparation: Isolate nuclear extracts from a relevant cell line (e.g., cancer cell line).

  • HDAC Activity Assay: Utilize a fluorometric or colorimetric HDAC activity assay kit.

  • Incubation: Incubate the nuclear extract with a fluorescently labeled HDAC substrate and varying concentrations of the test compounds (caproic acid, caprylic acid, heptanoic acid).

  • Measurement: Measure the fluorescence or absorbance to determine the level of HDAC activity.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Visualizing the Pathways and Workflows

To better understand the relationships and processes discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Caproic_Acid Caproic_Acid Hydrolysis->Caproic_Acid HDAC_Inhibition HDAC_Inhibition Caproic_Acid->HDAC_Inhibition Apoptosis Apoptosis HDAC_Inhibition->Apoptosis ROS_Generation ROS_Generation HDAC_Inhibition->ROS_Generation Anticancer_Effect Anticancer_Effect Apoptosis->Anticancer_Effect ROS_Generation->Anticancer_Effect

Caption: Proposed signaling pathway of this compound's anticancer effect.

Experimental_Workflow cluster_synthesis Triglyceride Synthesis cluster_assay Biological Activity Assessment Glycerol Glycerol Esterification Esterification Glycerol->Esterification Fatty_Acid Fatty Acid (Caproic/Caprylic/Heptanoic) Fatty_Acid->Esterification Purification Purification Esterification->Purification Triglyceride Triglyceride Purification->Triglyceride Cell_Culture Cancer Cell Lines Treatment Treatment Cell_Culture->Treatment HDAC_Assay HDAC Inhibition Assay Treatment->HDAC_Assay Viability_Assay Cell Viability Assay Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay

Caption: General experimental workflow for synthesis and biological evaluation.

Logical_Relationship cluster_structure Structural Analogs cluster_function Functional Divergence This compound This compound Anticancer Anticancer This compound->Anticancer HDAC Inhibition Tricaprylin Tricaprylin Antimicrobial Antimicrobial Tricaprylin->Antimicrobial Triheptanoin Triheptanoin Metabolic_Therapy Metabolic_Therapy Triheptanoin->Metabolic_Therapy Anaplerosis

Caption: Logical relationship between structure and primary function.

References

Comparative Efficacy of Tricaproin Across Diverse Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the effects of Tricaproin on various cancer and non-cancerous cell lines reveals its potential as a selective anti-cancer agent. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of this promising compound.

Abstract

This compound, a triglyceride of caproic acid, has demonstrated significant anti-proliferative and pro-apoptotic effects in colorectal cancer cell lines, while exhibiting minimal cytotoxicity towards non-cancerous cells. This study delves into the comparative effects of this compound on the human colorectal carcinoma cell lines HCT-116 and HCT-15, and the non-cancerous human bronchial epithelial cell line BEAS-2B. The primary mechanism of action for this compound is the inhibition of Class-I Histone Deacetylases (HDACs), which leads to cell cycle arrest and apoptosis in cancer cells. This guide presents quantitative data from various assays, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: A Comparative Analysis of this compound's Effects

The cytotoxic and anti-proliferative effects of this compound were evaluated across different cell lines using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 48 hours of treatment.

Cell LineCell TypeThis compound IC50 (48h) (µM)
HCT-116Human Colorectal Carcinoma150.0
HCT-15Human Colorectal Carcinoma250.0
BEAS-2BHuman Bronchial Epithelium (Non-cancerous)>1000

Table 1: Comparative IC50 Values of this compound. The data clearly indicates a selective cytotoxic effect of this compound against colorectal cancer cell lines HCT-116 and HCT-15, with significantly higher IC50 values observed for the non-cancerous BEAS-2B cell line.

Further investigations into the mechanisms of this compound-induced cell death revealed a significant increase in markers of apoptosis and oxidative stress in the cancer cell lines.

Cell LineTreatment% Increase in Caspase-3 Activity% Increase in Reactive Oxygen Species (ROS)
HCT-116This compound (150 µM, 48h)~250%~100%
HCT-15This compound (250 µM, 48h)Significant IncreaseSignificant Increase

Table 2: Induction of Apoptosis and Oxidative Stress. this compound treatment led to a substantial increase in caspase-3 activity, a key executioner of apoptosis, and a significant elevation of reactive oxygen species (ROS) levels in both HCT-116 and HCT-15 cells, indicating that the induction of apoptosis is a primary mechanism of its anti-cancer activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Expose cells to varying concentrations of this compound for 48 hours.

  • Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Remove unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key enzyme in the apoptotic pathway.

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them to release cellular contents.

  • Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.

  • Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.

Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS.

  • Cell Loading: Incubate cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Treatment: Expose the cells to this compound.

  • Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope. The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Fixation: Treat cells with this compound, harvest, and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Signaling Pathway of this compound Action

The primary mechanism of this compound's anti-cancer effect is through the inhibition of Class-I Histone Deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, which in turn alters gene expression, leading to cell cycle arrest and apoptosis.

Tricaproin_Signaling_Pathway This compound This compound HDAC1 HDAC1 (Class I) This compound->HDAC1 Acetylation Increased Histone Acetylation This compound->Acetylation Inhibits Deacetylation Histones Histones HDAC1->Histones Deacetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 ROS Increased ROS GeneExpression->ROS Caspase3 Caspase-3 Activation GeneExpression->Caspase3 CyclinCDK Cyclin/CDK Inhibition p21->CyclinCDK CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) CyclinCDK->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits HDAC1, leading to increased histone acetylation and altered gene expression. This upregulates p21, causing cell cycle arrest, and increases ROS and caspase-3 activation, ultimately inducing apoptosis in cancer cells.

Experimental Workflow for Comparative Study

The following diagram illustrates the general workflow used to compare the effects of this compound on different cell lines.

Experimental_Workflow Start Start CellCulture Cell Culture (HCT-116, HCT-15, BEAS-2B) Start->CellCulture Treatment This compound Treatment (Dose-Response) CellCulture->Treatment SRB SRB Assay (Cell Viability) Treatment->SRB Apoptosis Apoptosis Assays (Caspase-3, etc.) Treatment->Apoptosis ROS ROS Assay Treatment->ROS CellCycle Cell Cycle Analysis Treatment->CellCycle DataAnalysis Data Analysis & Comparison SRB->DataAnalysis Apoptosis->DataAnalysis ROS->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow for evaluating this compound's effects on different cell lines, from cell culture to data analysis.

Conclusion

This comparative guide highlights the selective anti-cancer properties of this compound against colorectal carcinoma cell lines HCT-116 and HCT-15, with minimal impact on the non-cancerous BEAS-2B cell line. The data presented, along with detailed experimental protocols and pathway visualizations, provide a valuable resource for the scientific community. Further research into the in vivo efficacy and safety of this compound is warranted to explore its full therapeutic potential.

Safety Operating Guide

Proper Disposal of Tricaproin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential procedural guidance for the proper disposal of tricaproin, a common triglyceride used in various research and development applications.

This compound, also known as glycerin trihexanoate, is generally not classified as a hazardous substance.[1][2] However, proper disposal is crucial to maintain a safe laboratory environment and comply with regulations. Adherence to local, state, and federal guidelines is mandatory for all waste disposal.[1][3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. In case of a spill, absorb the material with an inert substance like sand or earth, and collect it for proper disposal. Avoid releasing this compound into sewers or drains.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key properties of this compound relevant to its handling and disposal.

PropertyValueSource
CAS Number 621-70-5
Molecular Formula C21H38O6
Physical State Liquid
Hazard Classification Not classified as hazardous
Waste Classification Not classified as hazardous waste

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste.

1. Waste Segregation and Collection:

  • Collect this compound waste in a designated, leak-proof, and chemically compatible container.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

2. Labeling:

  • Clearly label the waste container with "this compound Waste" and the date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated waste collection area.

4. Disposal Options:

  • Landfill: As this compound is not classified as hazardous waste, it may be permissible to dispose of it in a licensed landfill. Always confirm with your institution's Environmental Health and Safety (EHS) office and local regulations.

  • Incineration: Another disposal option is to mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed waste disposal contractor.

5. Contaminated Materials:

  • Dispose of any materials contaminated with this compound, such as absorbent pads or empty containers, in the same manner as the chemical waste itself.

6. Consult a Professional:

  • Always consult your institution's EHS office or a licensed waste disposal professional to ensure compliance with all applicable regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tricaproin_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe segregate Segregate and Collect in Labeled Container wear_ppe->segregate store Store in Designated Area segregate->store consult_ehs Consult EHS / Local Regulations store->consult_ehs landfill Dispose in Licensed Landfill consult_ehs->landfill Permissible incinerate Incinerate via Licensed Contractor consult_ehs->incinerate Permissible end End: Disposal Complete landfill->end incinerate->end

This compound Disposal Decision Workflow

References

Personal protective equipment for handling Tricaproin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, adherence to strict safety protocols is paramount when handling chemical substances. This guide provides immediate and essential safety and logistical information for the handling of Tricaproin, a triglyceride used in various industrial and pharmaceutical applications. While generally not classified as a hazardous material, proper handling and disposal are crucial to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the use of appropriate protective gear. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Splash gogglesTo protect against accidental splashes, although not generally required for normal use.[1]
Hand Protection Protective glovesRecommended to prevent skin contact, although not always necessary under normal handling conditions.[1]
Respiratory Protection MSHA/NIOSH approved vapor respirator or equivalentTo be used in situations with inadequate ventilation or when fumes may be generated.[1]
Body Protection Protective clothingTo minimize skin exposure to the substance.[1][2]

Handling and Storage Procedures

Proper operational procedures are critical to minimizing risk and ensuring the integrity of the product.

ProcedureGuideline
Handling Use in a well-ventilated area. Avoid direct contact with skin and eyes. Always wash hands thoroughly after handling.
Storage Store in a cool, dry, and well-ventilated space. Keep containers tightly closed to prevent contamination.
Incompatibilities Avoid contact with strong oxidizing agents.

Emergency and Disposal Protocols

In the event of an emergency or the need for disposal, the following steps should be taken.

ProtocolAction
Spill Cleanup For small spills, absorb with a cloth and clean the area with water. For larger spills, contain with inert material like sand or earth, then collect for disposal.
First Aid - Eyes Immediately flush eyes with plenty of water.
First Aid - Skin Wash the affected area with soap and water.
First Aid - Inhalation Move the individual to an area with fresh air.
First Aid - Ingestion Rinse the mouth thoroughly with water.
Disposal This compound is not classified as hazardous waste. Dispose of the substance in accordance with all applicable federal, state, and local regulations. Landfilling is a common method of disposal.

This compound Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling this compound (Well-ventilated area) ppe->handling use Experimental Use handling->use spill Spill? use->spill cleanup Spill Cleanup (Absorb and clean) spill->cleanup Yes storage Storage (Cool, dry, ventilated) spill->storage No cleanup->use disposal_prep Prepare for Disposal storage->disposal_prep disposal Dispose (Follow local regulations) disposal_prep->disposal end End of Process disposal->end

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tricaproin
Reactant of Route 2
Reactant of Route 2
Tricaproin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.